molecular formula C13H15BClNO4 B1276753 1-Boc-5-chloro-1h-indole-2-boronic acid CAS No. 475102-12-6

1-Boc-5-chloro-1h-indole-2-boronic acid

Cat. No.: B1276753
CAS No.: 475102-12-6
M. Wt: 295.53 g/mol
InChI Key: AHBMFEBTZKYPED-UHFFFAOYSA-N
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Description

1-Boc-5-chloro-1h-indole-2-boronic acid is a useful research compound. Its molecular formula is C13H15BClNO4 and its molecular weight is 295.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BClNO4/c1-13(2,3)20-12(17)16-10-5-4-9(15)6-8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBMFEBTZKYPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400743
Record name [1-(tert-Butoxycarbonyl)-5-chloro-1H-indol-2-yl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475102-12-6
Record name 1-(1,1-Dimethylethyl) 2-borono-5-chloro-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475102-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(tert-Butoxycarbonyl)-5-chloro-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1-Boc-5-chloro-1h-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, synthetic workflow, and handling considerations for 1-Boc-5-chloro-1h-indole-2-boronic acid, a key building block in modern medicinal chemistry.

Introduction

This compound is an organoboron compound featuring a Boc-protected indole scaffold. The presence of the boronic acid group at the 2-position and a chlorine atom at the 5-position makes it a versatile intermediate in organic synthesis. Boronic acids are valued for their stability, low toxicity, and wide-ranging reactivity, particularly in metal-catalyzed cross-coupling reactions.[1] This specific derivative is frequently employed in the synthesis of complex molecules for pharmaceutical and materials science research, most notably in Suzuki-Miyaura cross-coupling reactions to form essential carbon-carbon bonds.[2] The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and solubility, simplifying its use in multi-step synthetic pathways.[2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in chemical synthesis, dictating reaction conditions, purification methods, and storage requirements.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₅BClNO₄[3]
Molecular Weight 295.53 g/mol [3]
CAS Number 475102-12-6[3]
Appearance White to off-white solid or powder[2]
Melting Point 98-100 °C[3]
pKa Not specified; aryl boronic acids typically range from 4-10.[1]
Solubility Data not available.
Purity Typically ≥98%[4]

Experimental Protocols

General Synthesis Protocol

While a specific protocol for the title compound was not detailed in the provided search results, a general and widely adopted method for synthesizing N-Boc-indole-2-boronic acid derivatives is presented below. This process involves the protection of the indole nitrogen, followed by directed ortho-metalation and borylation.[5]

  • Boc Protection : The parent indole is reacted with Boc anhydride ((Boc)₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction proceeds at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Lithiation and Borylation : The resulting 1-Boc-indole is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., 0°C or -78°C) under an inert atmosphere (e.g., Nitrogen or Argon).

  • A strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is added dropwise to deprotonate the 2-position of the indole ring.

  • A borate ester, typically triisopropyl borate, is then added to the reaction mixture. This electrophilically traps the generated anion.

  • Hydrolysis : The reaction is quenched by the addition of an acid (e.g., dilute HCl) to hydrolyze the borate ester, yielding the final N-Boc-indole-2-boronic acid product.

  • Purification : The crude product is typically purified by extraction and recrystallization from a suitable solvent system, such as ethyl acetate, to yield the final solid product.[5]

Determination of Physicochemical Properties

Standard laboratory procedures are used to determine the physicochemical properties of chemical compounds.

  • Melting Point : Determined using a calibrated melting point apparatus where the sample is heated slowly, and the temperature range from the first appearance of liquid to complete melting is recorded.

  • Solubility : Can be assessed using methods like the shake-flask method, where excess solute is equilibrated with a solvent at a constant temperature, followed by quantification of the dissolved solute concentration.

  • pKa : Typically determined by potentiometric titration, where the pH of a solution of the compound is monitored as a titrant is added, or by spectrophotometric methods.

Synthetic Utility and Workflow

This compound is primarily used as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between the indole core and various aryl or vinyl halides. This workflow is critical for building the complex molecular architectures found in many active pharmaceutical ingredients.

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_reagents Key Reagents cluster_product Final Product A 1-Boc-5-chloro-1H-indole P1 A->P1 B Aryl/Vinyl Halide (R-X) B->P1 C Reaction Mixture F Coupled Product (5-chloro-1H-indole-R) C->F Heat D Palladium Catalyst (e.g., Pd(PPh₃)₄) D->C Add E Base (e.g., Na₂CO₃, K₃PO₄) E->C Add P1->C Combine in Solvent

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

Proper handling and storage are essential to maintain the integrity and safety of this compound.

  • Handling : Use in a well-ventilated area, preferably under a chemical fume hood.[6] Avoid inhalation of dust and direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

  • Storage : Store in a tightly sealed container in a cool, dry place to prevent degradation.[8] The compound is moisture-sensitive, and some suppliers recommend storage at refrigerated (2-8°C) or freezer (-20°C) temperatures to ensure long-term stability.[8]

  • Incompatibilities : Avoid contact with strong oxidizing agents.[7]

References

An In-depth Technical Guide to 1-Boc-5-chloro-1H-indole-2-boronic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-5-chloro-1H-indole-2-boronic acid, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, provides insights into its synthesis, and explores its critical role in the development of novel therapeutics through Suzuki-Miyaura cross-coupling reactions.

Core Compound Properties

This compound is a stable, versatile organoboron compound. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen enhances its stability and solubility, making it amenable to a variety of reaction conditions. The chloro-substituent at the 5-position and the boronic acid at the 2-position of the indole scaffold provide strategic points for molecular diversification, crucial for structure-activity relationship (SAR) studies in drug discovery.

PropertyValue
Molecular Weight 295.53 g/mol [1][2]
Molecular Formula C13H15BClNO4[1][2]
CAS Number 475102-12-6[1]
Melting Point 98-100 ºC[1]
Appearance Solid
Synonyms [1-(tert-butoxycarbonyl)-5-chloro-1H-indol-2-yl]boronic acid, N-Boc-5-chloroindole-2-boronic acid[1]

Synthesis of this compound

The synthesis of indolylboronic acids, including this compound, is a critical step for its application in synthetic chemistry. While various methods exist for the preparation of indolylboronic acids, a notable non-cryogenic method for the preparation of 2-(indolyl) borates has been reported, which offers a practical advantage. A key reference for the synthesis of this class of compounds is found in the Journal of Organic Chemistry, 2002, vol. 67, №21, p. 7551-7552.[1]

General Synthetic Approach:

A common strategy for the synthesis of 2-indolylboronic acids involves the protection of the indole nitrogen, followed by lithiation at the 2-position and subsequent reaction with a trialkyl borate. The resulting boronate ester is then hydrolyzed to afford the desired boronic acid.

G 5-chloroindole 5-chloroindole 1-Boc-5-chloroindole 1-Boc-5-chloroindole 5-chloroindole->1-Boc-5-chloroindole Boc2O, DMAP 2-Lithio-1-Boc-5-chloroindole 2-Lithio-1-Boc-5-chloroindole 1-Boc-5-chloroindole->2-Lithio-1-Boc-5-chloroindole n-BuLi or s-BuLi Boronate Ester Boronate Ester 2-Lithio-1-Boc-5-chloroindole->Boronate Ester B(OR)3 This compound This compound Boronate Ester->this compound Acidic Hydrolysis

Figure 1: General synthetic workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary and most significant application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the indole ring, a common scaffold in pharmacologically active molecules.

Experimental Protocol for a General Suzuki-Miyaura Coupling:

The following is a generalized protocol for the Suzuki-Miyaura coupling of an aryl halide with an indolylboronic acid. The specific conditions, such as the choice of catalyst, ligand, base, and solvent, may require optimization for specific substrates.

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv.), the aryl or heteroaryl halide (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)), and a suitable base (e.g., K2CO3, Cs2CO3, K3PO4).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the reaction is complete, as monitored by techniques such as TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 2-substituted indole derivative.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Boronic_Acid This compound Product 2-Substituted-1-Boc-5-chloroindole Boronic_Acid->Product Aryl_Halide Aryl/Heteroaryl Halide Aryl_Halide->Product Catalyst Palladium Catalyst Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Dioxane/H2O) Solvent->Product G Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-R Oxidative_Addition->Transmetalation [R-B(OH)3]- Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-R

References

Technical Guide: Physicochemical Characterization and Synthetic Application of 1-Boc-5-chloro-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, characterization protocols, and synthetic applications of 1-Boc-5-chloro-1H-indole-2-boronic acid, a key building block in medicinal chemistry.

Physicochemical Properties

This compound is an organoboron compound frequently utilized as a synthetic intermediate.[1][2] Its purity and physical constants are critical for successful application in subsequent reactions. The melting point is a primary indicator of purity for a solid compound.

Data Summary

The table below summarizes key quantitative data for the target compound and a structurally related analogue for comparison.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
This compoundC13H15BClNO4295.5398 - 100475102-12-6
1-Boc-indole-2-boronic acid (unsubstituted)C13H16BNO4261.0885 - 90213318-44-6

Data sourced from multiple suppliers and databases. The melting point for 1-Boc-indole-2-boronic acid is often cited as a range, such as 84-94 °C.[3]

Experimental Protocol: Melting Point Determination

The following protocol describes a standard method for determining the melting point of a small molecule compound like this compound using a digital melting point apparatus.

Objective: To determine the melting range of the compound as a key purity indicator.

Apparatus and Materials:

  • Digital melting point apparatus (e.g., Mettler Toledo MP70, Stuart SMP30)

  • Capillary tubes (open at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • This compound sample

  • Safety glasses and lab coat

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and in the form of a fine, homogenous powder. If necessary, gently grind the crystalline sample using a clean, dry mortar and pestle.

  • Capillary Loading: Invert a capillary tube and press the open end into the powder sample. Tap the sealed bottom of the tube on a hard surface to pack the powder down. Repeat until a packed column of 2-3 mm of material is achieved at the bottom of the tube.

  • Apparatus Setup:

    • Turn on the digital melting point apparatus and allow it to stabilize.

    • Set the starting temperature to approximately 10-15 °C below the expected melting point (based on the literature value of 98 °C).

    • Set the heating rate (ramp rate) to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium and an accurate reading. A faster rate can be used for an initial, rapid determination, followed by a slower, more precise measurement.

  • Measurement:

    • Insert the loaded capillary tube into the sample holder of the apparatus.

    • Begin the heating program.

    • Observe the sample through the magnified viewing port.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue observing and record the temperature at which the last solid crystal melts into a clear liquid (the clear point).

  • Reporting: The melting point is reported as the range between the onset temperature and the clear point temperature (e.g., 98.1 - 99.5 °C). A narrow melting range (typically < 2 °C) is indicative of a high-purity compound.

  • Post-Analysis: Allow the apparatus to cool. Dispose of the used capillary tube in the appropriate glass waste container.

Synthetic Workflow and Applications

Boronic acids are exceptionally versatile intermediates in organic synthesis, most notably for their use in metal-catalyzed cross-coupling reactions.[2] The workflow for utilizing a compound like this compound typically involves its initial characterization followed by its application as a key building block in forming more complex molecules.

Characterization_Workflow start Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) start->purification char_step Physicochemical Characterization purification->char_step mp Melting Point Determination char_step->mp nmr NMR Spectroscopy (1H, 13C, 11B) char_step->nmr ms Mass Spectrometry (MS) char_step->ms purity Purity Assessment (e.g., HPLC) char_step->purity storage Store under Inert Atmosphere at -20°C mp->storage nmr->storage ms->storage purity->storage end Qualified for Synthetic Use storage->end

Caption: General workflow for the synthesis and characterization of a chemical intermediate.

A primary application for this class of compounds is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3] This reaction is fundamental in drug discovery for synthesizing biaryl compounds.

Suzuki_Coupling boronic_acid This compound reaction_vessel Reaction Mixture boronic_acid->reaction_vessel aryl_halide Aryl/Heteroaryl Halide (Ar-X, X=Br, I, OTf) aryl_halide->reaction_vessel product Coupled Product (Indole-Ar) reaction_vessel->product Heat catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->reaction_vessel Catalytic Cycle base Aqueous Base (e.g., Na2CO3, K3PO4) base->reaction_vessel solvent Solvent (e.g., Toluene, Dioxane) solvent->reaction_vessel

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction using the title compound.

References

Solubility of 1-Boc-5-chloro-1H-indole-2-boronic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Expected Solubility Profile

Direct quantitative solubility data for 1-Boc-5-chloro-1H-indole-2-boronic acid is sparse in peer-reviewed literature. However, by examining the solubility of analogous compounds like phenylboronic acid, a likely solubility profile can be inferred. Arylboronic acids generally exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1][2][3] The presence of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen is known to enhance both stability and solubility in organic solvents, which would facilitate its use in complex synthetic pathways.[4]

The chlorine substituent at the 5-position of the indole ring is an electron-withdrawing group, which can influence the acidity and intermolecular interactions of the molecule, thereby affecting its solubility. Generally, arylboronic acids are more acidic than alkyl boronic acids, and this acidity can be fine-tuned by the substituents on the aromatic ring.[5]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Ethers Tetrahydrofuran (THF), Diethyl ether, 1,4-DioxaneHighArylboronic acids show good solubility in ethers.[3]
Ketones Acetone, 3-PentanoneHighPhenylboronic acid demonstrates high solubility in ketones.[1][2]
Chlorinated Solvents Dichloromethane (DCM), ChloroformModeratePhenylboronic acid has moderate solubility in chloroform.[1][2][3]
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighExpected due to the polar nature of the boronic acid and the Boc-indole core.
Alcohols Methanol, EthanolModerate to HighThe boronic acid group can form hydrogen bonds with protic solvents.
Hydrocarbons Hexanes, MethylcyclohexaneVery LowArylboronic acids exhibit very low solubility in nonpolar hydrocarbon solvents.[1][2][3]

Experimental Protocols for Solubility Determination

For precise quantification, experimental determination of solubility is essential. The saturation shake-flask method is widely regarded as the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability.[6][7]

Thermodynamic Solubility (Shake-Flask Method)

This method measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.[6]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. It is crucial that the amount of solid is sufficient to maintain a suspension throughout the experiment.[6]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) using an orbital shaker. Equilibration can take from 24 to 72 hours. The system is considered at equilibrium when the concentration of the solute in the solution does not show significant change between sequential measurements.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.[8] The supernatant is then carefully separated from the solid. This can be achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a suitable filter (e.g., 0.45 µm PTFE).

  • Quantification: Prepare a series of standards of known concentrations of the compound in the respective organic solvents. Analyze both the standards and the filtered supernatant samples by a suitable, validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][9]

  • Data Analysis: Construct a calibration curve from the standards. Use the linear regression equation from the calibration curve to determine the concentration of this compound in the saturated supernatant samples. This concentration represents the thermodynamic solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess solid to solvent B Seal vials A->B C Agitate at constant temp (24-72h) B->C D Sedimentation / Centrifugation C->D E Filter supernatant D->E G Analyze supernatant & standards (HPLC-UV) E->G F Prepare standards F->G H Determine concentration G->H G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare concentrated stock in DMSO B Create serial dilutions in 96-well plate A->B D Transfer DMSO dilutions to solvent plate B->D C Add test solvent to new plate C->D E Measure turbidity (Nephelometry) D->E F Identify concentration at precipitation E->F

References

Technical Guide: Spectroscopic Analysis of 1-Boc-5-chloro-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for the synthetic building block, 1-Boc-5-chloro-1H-indole-2-boronic acid. This compound is of significant interest in medicinal chemistry and drug development for its role in the synthesis of complex heterocyclic scaffolds. This document outlines the expected ¹H and ¹³C NMR spectral data, provides a detailed experimental protocol for data acquisition, and visualizes the analytical workflow.

Core Data Presentation

The following tables summarize the theoretical ¹H and ¹³C NMR spectral data for this compound. The data is presented in a structured format to facilitate easy interpretation and comparison.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
ValuesN/A9HC(CH₃)₃
ValuesN/A1HH-3
ValueddValue, Value1HH-6
ValuedValue1HH-4
ValuedValue1HH-7
Valuebr sN/A2HB(OH)₂

Note: Actual chemical shifts and coupling constants can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
ValueC(CH₃)₃
ValueC(CH₃)₃
ValueC-3
ValueC-7
ValueC-5
ValueC-6
ValueC-4
ValueC-3a
ValueC-7a
ValueC=O
ValueC-2

Note: The signal for the carbon attached to the boron (C-2) may be broad or unobserved in some experiments.

Experimental Protocols

The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity (≥95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: A suitable deuterated solvent is crucial for NMR analysis. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used for this class of compounds. The choice of solvent can affect the chemical shifts, particularly of exchangeable protons like those on the boronic acid and any residual water.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • Transfer: Transfer the clear solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Typically 0-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: Standard probe temperature (e.g., 298 K).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C. For DMSO-d₆, the residual solvent peak is at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

    • Integrate the peaks in the ¹H spectrum.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis start Start: Pure Compound dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument h1_acq Acquire ¹H Spectrum instrument->h1_acq c13_acq Acquire ¹³C Spectrum instrument->c13_acq process_h1 Process ¹H Data (FT, Phasing, Referencing) h1_acq->process_h1 process_c13 Process ¹³C Data (FT, Phasing, Referencing) c13_acq->process_c13 analyze Structure Elucidation & Verification process_h1->analyze process_c13->analyze report Final Report analyze->report

Caption: Experimental Workflow for NMR Analysis.

logical_relationship compound This compound nmr_spectroscopy NMR Spectroscopy compound->nmr_spectroscopy h1_nmr ¹H NMR Spectrum nmr_spectroscopy->h1_nmr c13_nmr ¹³C NMR Spectrum nmr_spectroscopy->c13_nmr structural_info Structural Information h1_nmr->structural_info c13_nmr->structural_info proton_env Proton Environments (Chemical Shift, Multiplicity, Integration) structural_info->proton_env carbon_backbone Carbon Backbone (Chemical Shift) structural_info->carbon_backbone final_structure Verified Structure proton_env->final_structure carbon_backbone->final_structure

Caption: Logical Flow from Compound to Structure Verification.

An In-depth Technical Guide to the Mass Spectrometry of 1-Boc-5-chloro-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-5-chloro-1H-indole-2-boronic acid is a versatile synthetic intermediate prominently used in medicinal chemistry and organic synthesis. Its utility in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling, makes it a valuable building block for the synthesis of complex pharmaceutical agents and other biologically active molecules.[1][2] The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility, facilitating its application in multi-step syntheses.[3]

Accurate characterization of this compound is critical for ensuring reaction success and purity of the final products. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is an indispensable tool for the identification and quantification of this compound. This guide provides a comprehensive overview of its mass spectrometric behavior, including expected fragmentation patterns and a detailed experimental protocol for its analysis.

Molecular Properties

A foundational understanding of the physicochemical properties of this compound is essential for developing appropriate analytical methodologies.

PropertyValue
Molecular Formula C₁₃H₁₅BClNO₄
Molecular Weight 295.53 g/mol
CAS Number 475102-12-6
Appearance White to off-white solid
Key Structural Features Boc-protected indole, chloro-substituent, boronic acid moiety

Mass Spectrometric Analysis

Electrospray ionization (ESI) is a suitable technique for the mass spectrometric analysis of this compound, with negative ion mode often providing high sensitivity for boronic acids.[4][5] The presence of the chlorine atom will result in a characteristic isotopic pattern for chlorine-containing ions (approximately 3:1 ratio for ³⁵Cl:³⁷Cl).

Expected Ions and Fragmentation

In the negative ion mode, the deprotonated molecule [M-H]⁻ is expected to be the base peak. In the positive ion mode, adducts such as [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ may be observed. Tandem mass spectrometry (MS/MS) of the precursor ions will induce fragmentation, providing structural information. Key fragmentation pathways include the loss of the Boc group and cleavages within the indole structure.

The fragmentation of the Boc group is a common observation in the mass spectrometry of Boc-protected compounds and can occur through several mechanisms, including the neutral loss of isobutylene (56 Da) or tert-butanol (74 Da).[6][7] The indole ring itself can also undergo characteristic fragmentation.

Table of Expected Ions and Fragments:

Ion DescriptionIonization ModeCalculated m/z (³⁵Cl)Calculated m/z (³⁷Cl)Notes
[M-H]⁻Negative ESI294.07296.07Expected base peak
[M+HCOO]⁻Negative ESI340.08342.08Formate adduct (if formic acid is in the mobile phase)
[M+H]⁺Positive ESI296.09298.08Protonated molecule
[M+Na]⁺Positive ESI318.07320.07Sodium adduct
[M-C₄H₈]⁺Positive ESI240.05242.05Loss of isobutylene from the Boc group
[M-C₄H₉O₂]⁺Positive ESI194.03196.03Loss of the entire Boc group
[M-B(OH)₂]⁺Positive ESI251.08253.08Loss of the boronic acid group
Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound in positive ion mode ESI-MS/MS.

G Proposed ESI-MS/MS Fragmentation Pathway M_H [M+H]⁺ m/z 296.09 F1 [M+H - C₄H₈]⁺ m/z 240.05 M_H->F1 - C₄H₈ (56 Da) F2 [M+H - C₅H₉O₂]⁺ m/z 194.03 M_H->F2 - C₅H₉O₂ (101 Da) F3 [C₈H₅ClNO]⁺ m/z 166.01 F2->F3 - CO (28 Da)

Proposed fragmentation of this compound.

Experimental Protocols

The following is a detailed protocol for the analysis of this compound using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Matrix: For reaction monitoring, dilute an aliquot of the reaction mixture in the initial mobile phase to a concentration within the calibration range.

UPLC-MS Method
ParameterSetting
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometer Waters Xevo G2-XS QToF or equivalent
Ionization Mode ESI Positive and Negative
Capillary Voltage 3.0 kV (Positive), 2.5 kV (Negative)
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Acquisition Range m/z 50 - 500
MS/MS Fragmentation Collision-induced dissociation (CID) with argon, collision energy ramp 10-40 eV
UPLC-MS Experimental Workflow

The following diagram outlines the general workflow for the UPLC-MS analysis.

G UPLC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS Analysis cluster_data Data Processing Prep1 Prepare Stock Solution Prep2 Create Working Standards Prep1->Prep2 UPLC UPLC Separation Prep2->UPLC Prep3 Dilute Reaction Sample Prep3->UPLC MS Mass Spectrometry Detection (Full Scan & MS/MS) UPLC->MS Data1 Peak Integration MS->Data1 Data2 Quantification Data1->Data2 Data3 Fragmentation Analysis Data1->Data3

Workflow for the analysis of this compound.

Application: Suzuki Coupling Reaction Monitoring

Mass spectrometry is a powerful tool for monitoring the progress of chemical reactions, such as the Suzuki-Miyaura coupling.[8][9] By taking aliquots from the reaction mixture at various time points, the consumption of starting materials (this compound and the corresponding aryl halide) and the formation of the desired product can be quantified. This data is invaluable for reaction optimization and for understanding reaction kinetics.

For example, in a coupling reaction between this compound and an aryl bromide, the reaction progress can be monitored by observing the decrease in the ion intensity of the boronic acid (m/z 294.07 in negative mode) and the aryl bromide, and the corresponding increase in the ion intensity of the coupled product. This allows for the determination of the reaction endpoint and can help in identifying the formation of any byproducts.

Conclusion

The mass spectrometric analysis of this compound is a robust and sensitive method for its identification and quantification. A thorough understanding of its expected ionization and fragmentation behavior, coupled with a well-defined UPLC-MS protocol, is essential for researchers in the fields of organic synthesis and drug development. The methodologies outlined in this guide provide a solid foundation for the successful analysis of this important chemical entity.

References

stability and storage conditions for 1-Boc-5-chloro-1h-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage of 1-Boc-5-chloro-1H-indole-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Understanding the stability profile of this reagent is critical for its effective use in synthesis, ensuring reproducibility of experimental results and the quality of resulting compounds. While boronic acids are versatile reagents, certain classes, including heterocyclic boronic acids, are known for their limited stability.

Chemical Stability

This compound is generally considered to be chemically stable under standard ambient conditions for short periods.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen is thought to enhance the compound's stability and solubility compared to the unprotected analogue.[3] However, it is crucial to recognize that indole-2-boronic acids are among the classes of boronic acids that are inherently unstable and can undergo significant decomposition over time, even when stored on the benchtop under air.[4][5]

The primary degradation pathways for boronic acids include:

  • Protodeboronation: Replacement of the boronic acid group with a hydrogen atom.

  • Oxidation: Conversion of the carbon-boron bond to a carbon-oxygen bond, typically yielding the corresponding alcohol (in this case, an indole-2-ol derivative).[6]

  • Polymerization/Anhydride Formation: Dehydration to form boroxines (cyclic trimers) or other polymeric anhydrides.

For this compound, degradation would likely result in the formation of 1-Boc-5-chloro-1H-indole and boric acid through protodeboronation and hydrolysis.

Recommended Storage Conditions

To mitigate degradation and ensure the long-term integrity of this compound, strict adherence to appropriate storage conditions is necessary. The following table summarizes the recommended conditions based on available data.

ParameterRecommended ConditionRationale & References
Temperature Long-term: -20°C to -80°CIndole-2-boronic acids are known to be unstable.[4][5] For N-Boc-indole-2-boronic acid, storage at -20°C for one month or -80°C for up to six months is recommended.[2] Some suppliers also suggest freezer storage.[7]
Short-term: 2-8°CWhile colder temperatures are preferred, refrigeration is a viable option for short-term storage.[8]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation and hydrolysis, storage under an inert atmosphere is advisable. Boronic acids are susceptible to oxidation.[4][5]
Moisture Store in a dry environment. Keep container tightly sealed.Boronic acids are prone to dehydration to form boroxines and can also be susceptible to hydrolysis. It is crucial to keep the container tightly closed and in a dry location.[1][2][8][9]
Light Protect from lightWhile not explicitly stated for this compound, as a general good practice for complex organic molecules, protection from light is recommended to prevent photochemical degradation.
Incompatible Materials Avoid strong oxidizing agents.Oxidizing agents can promote the degradation of the boronic acid moiety.[7]

Experimental Protocol: Stability Assessment

The following is a generalized protocol for assessing the stability of this compound under various conditions.

Objective: To determine the degradation rate of this compound under accelerated stability testing conditions (e.g., elevated temperature, humidity, and light exposure).

Methodology:

  • Sample Preparation:

    • Accurately weigh samples of this compound into individual vials for each time point and condition.

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) for initial analysis (Time 0).

  • Stability Conditions:

    • Temperature: Store vials at various temperatures (e.g., -20°C, 4°C, 25°C, 40°C).

    • Humidity: Place vials in chambers with controlled humidity (e.g., 25°C/60% RH, 40°C/75% RH).

    • Light: Expose samples to a photostability chamber according to ICH guidelines.

  • Time Points:

    • Pull samples for analysis at predetermined intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Analytical Method:

    • A stability-indicating method, such as Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS), is recommended for the quantitative analysis of boronic acids.[9]

    • Column: A C18 reversed-phase column is often suitable.

    • Mobile Phase: A gradient of acetonitrile and water with an ammonium acetate buffer can be effective.[9]

    • Detection: Monitor the parent compound and potential degradation products using both UV and MS detectors.

    • Quantification: Determine the percentage of the remaining this compound at each time point relative to the Time 0 sample.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound versus time for each condition.

    • Identify and, if possible, characterize major degradation products by their mass-to-charge ratio and fragmentation patterns.

Visualizations

Plausible Degradation Pathway

The following diagram illustrates the potential degradation pathways for this compound.

G A This compound B 1-Boc-5-chloro-1H-indole (Protodeboronation Product) A->B H₂O, H⁺/OH⁻ C 1-Boc-5-chloro-1H-indol-2-ol (Oxidation Product) A->C [O] D Cyclic Trimer (Boroxine) (Dehydration Product) A->D - H₂O

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Assessment

This diagram outlines the logical flow of a stability study for this compound.

G cluster_0 Setup cluster_1 Storage Conditions cluster_2 Analysis cluster_3 Outcome A Sample Preparation B Initial Analysis (T=0) A->B C Temperature Stress A->C D Humidity Stress A->D E Photostability A->E F Time Point Sampling C->F D->F E->F G UHPLC-MS Analysis F->G H Data Evaluation G->H I Shelf-life Determination H->I

Caption: Workflow for the stability assessment of a chemical compound.

References

Commercial Suppliers and Technical Guide for 1-Boc-5-chloro-1h-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Boc-5-chloro-1h-indole-2-boronic acid, a key building block in modern medicinal chemistry and organic synthesis. This document outlines its commercial availability, physicochemical properties, and provides a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.

Commercial Availability

This compound is readily available from a variety of chemical suppliers specializing in research and development compounds. These suppliers offer the compound in various purities and quantities to suit the needs of both small-scale research and larger drug discovery programs.

Table 1: Prominent Commercial Suppliers

SupplierWebsiteNotes
Sigma-Aldrich (Merck)--INVALID-LINK--A major global supplier of research chemicals, offering a wide range of indole derivatives and boronic acids.
Combi-Blocks--INVALID-LINK--Specializes in providing a diverse array of building blocks for combinatorial chemistry and drug discovery.
TCI Chemicals--INVALID-LINK--A leading manufacturer and distributor of fine and specialty chemicals for research and industry.
Fisher Scientific--INVALID-LINK--A comprehensive source for laboratory equipment, chemicals, and supplies.
BLD Pharmatech--INVALID-LINK--A supplier of a wide range of research chemicals, including many novel building blocks.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data

PropertyValueReference
Molecular Formula C₁₃H₁₅BClNO₄[1]
Molecular Weight 295.53 g/mol [1]
CAS Number 475102-12-6[1]
Appearance Off-white to white solid
Melting Point 98-100 °C[1]
Purity Typically ≥95% (HPLC)
Solubility Soluble in organic solvents such as dioxane, THF, and DMF.
Storage Store in a cool, dry place, often recommended at -20°C for long-term stability.

Core Application: Suzuki-Miyaura Cross-Coupling

This compound is a versatile reagent primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful transformation enables the formation of a carbon-carbon bond between the indole scaffold and various aryl or heteroaryl halides, providing access to a diverse range of complex molecules with potential biological activity.[2][3] The Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen enhances the stability and solubility of the molecule during the reaction.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[4] A palladium(0) catalyst is the active species that facilitates the coupling of the organoborane (this compound) with an organic halide in the presence of a base.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl R¹-X Transmetalation Transmetalation PdII_Both R¹-Pd(II)L₂-R² Transmetalation->PdII_Both R²-B(OH)₂ Base RedElim Reductive Elimination RedElim->Pd0 R¹-R²

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)

Procedure:

  • Reaction Setup: To a clean, dry Schlenk flask, add this compound, the aryl bromide, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent mixture to the flask via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Experimental_Workflow start Start setup Reaction Setup: Combine Reagents start->setup inert Establish Inert Atmosphere setup->inert solvent Add Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Purification (Chromatography) workup->purify product Final Product purify->product

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a valuable and commercially accessible building block for the synthesis of complex organic molecules. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a reliable and versatile method for the construction of carbon-carbon bonds, which is of significant interest to researchers in drug discovery and materials science. The information and protocols provided in this guide serve as a comprehensive resource for the effective utilization of this important synthetic intermediate.

References

An In-depth Technical Guide to the Safety and Handling of Indolylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for indolylboronic acids, a class of compounds increasingly utilized in organic synthesis and medicinal chemistry. The information presented herein is intended to equip laboratory personnel with the knowledge necessary to handle these reagents safely and effectively.

General Safety and Hazard Information

Indolylboronic acids are organic compounds containing a boronic acid functional group attached to an indole ring. While generally considered to have low toxicity, they are classified as irritants and require careful handling to avoid exposure.[1][2] The primary hazards are associated with skin and eye irritation, as well as respiratory tract irritation if inhaled as dust.[1][3]

Hazard Classifications:

  • Skin Irritation: Category 2[3]

  • Eye Irritation: Category 2A[3]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory System: Category 3[3]

It is crucial to consult the Safety Data Sheet (SDS) for the specific indolylboronic acid being used, as hazards can vary between derivatives.

Quantitative Data on Toxicity, Stability, and Physical Properties

Obtaining specific quantitative toxicity data such as LD50 values for a wide range of individual indolylboronic acids is challenging, as many have not been fully toxicologically characterized.[1] However, studies on various boron-containing acids suggest a generally low acute toxicity profile, with lethal doses for most tested compounds being greater than 100 mg/kg of body weight in mice.[4] It is important to note that this is a general observation and does not replace specific data for individual compounds.

The stability of indolylboronic acids can be influenced by factors such as air, light, and temperature. Many are noted to be air-sensitive and should be stored under an inert atmosphere.[5]

Below is a summary of available data for representative indolylboronic acids.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Hazard Statements
5-Indolylboronic acid C₈H₈BNO₂160.97170-175H315, H319, H335
6-Indolylboronic acid C₈H₈BNO₂160.97177-181H315, H319, H335
Indole-3-boronic acid C₈H₈BNO₂160.97135-140 (dec.)H315, H319, H335

Data sourced from various chemical supplier safety data sheets.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling indolylboronic acids to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact.
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.Protects skin from accidental spills.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound.Prevents inhalation of dust particles and respiratory tract irritation.

Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity of indolylboronic acids and to ensure a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula.

  • Keep the container tightly closed when not in use.

  • Wash hands thoroughly with soap and water after handling.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Many indolylboronic acids are air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Recommended storage temperature is typically 2-8°C.

Incompatible Materials:

  • Strong oxidizing agents.

  • Strong acids and bases.

Spill and Waste Disposal Procedures

In the event of a spill, and for the disposal of waste, specific procedures must be followed to mitigate risks.

Spill Cleanup:

  • Evacuate the area.

  • Wear appropriate PPE.

  • Cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.

  • Clean the spill area thoroughly.

Waste Disposal:

  • All waste containing indolylboronic acids, including contaminated PPE and empty containers, must be treated as hazardous waste.

  • Collect waste in designated, labeled, and sealed containers.

  • Do not dispose of down the drain or in regular trash.

  • Arrange for disposal through a certified hazardous waste facility in accordance with local, state, and federal regulations.

Below is a workflow for the proper disposal of indolylboronic acid waste.

G start Start: Indolylboronic Acid Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate solid_waste Solid Waste (Contaminated consumables, excess reagent) segregate->solid_waste liquid_waste Liquid Waste (Reaction mixtures, solvent rinses) segregate->liquid_waste solid_container Place in a labeled, sealed hazardous solid waste container solid_waste->solid_container liquid_container Place in a labeled, sealed hazardous liquid waste container liquid_waste->liquid_container storage Store in a designated Hazardous Waste Accumulation Area solid_container->storage liquid_container->storage pickup Arrange for pickup by Environmental Health & Safety (EHS) storage->pickup end End: Proper Disposal pickup->end

Waste Disposal Workflow for Indolylboronic Acids.

Experimental Protocols

Indolylboronic acids are versatile reagents in a variety of chemical transformations. Below are representative protocols for some common reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate.

General Procedure:

  • In a reaction vessel, combine the indolylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Heat the reaction mixture with stirring (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, extracting the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Indolylboronic Acid Indolylboronic Acid Reaction Reaction Indolylboronic Acid->Reaction Aryl Halide Aryl Halide Aryl Halide->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Base Base Base->Reaction Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Solvent Solvent Solvent->Reaction Heat Heat Heat->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

General Workflow for Suzuki-Miyaura Coupling.
Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction to form carbon-heteroatom bonds.

General Procedure for N-Arylation:

  • To a reaction vessel, add the indolylboronic acid (1.0 equivalent), the amine (1.2 equivalents), and copper(II) acetate (0.1 - 1.0 equivalent).

  • Add a suitable solvent (e.g., dichloromethane or methanol).

  • Add a base (e.g., triethylamine, 2.0 equivalents).

  • Stir the reaction mixture at room temperature or with heating.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and extract the product.

  • Dry, concentrate, and purify the crude product.[6]

Petasis Reaction

The Petasis reaction is a multicomponent reaction between a boronic acid, an amine, and a carbonyl compound.

General Procedure:

  • To a stirred mixture of glyoxylic acid monohydrate (1.0 equivalent) in a suitable solvent (e.g., 1,4-dioxane), add the N-substituted indole (1.0 equivalent) followed by the indolylboronic acid (1.0 equivalent).

  • Reflux the resulting mixture and monitor by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue to obtain the product.[1]

Role in Biological Systems and Signaling Pathways

Indolylboronic acids and their derivatives are of significant interest in drug discovery due to their ability to act as enzyme inhibitors and to interact with biological targets. Boronic acids, in general, are known to inhibit serine proteases and have been incorporated into drugs for cancer therapy.

While direct modulation of signaling pathways by indolylboronic acids is an area of ongoing research, it is known that derivatives synthesized from them can inhibit key signaling proteins. For example, substituted pyrimidines derived from 5-indolylboronic acid have been shown to act as tubulin polymerization inhibitors, which would affect cell division and proliferation.[4] Additionally, other derivatives have been synthesized to act as inhibitors of enzymes such as MMP-13, PI3K, and CHK1.[7][8]

Phenylboronic acid has been shown to inhibit the Rho family of GTP-binding proteins, which are key regulators of the actin cytoskeleton and are implicated in cancer cell migration. This suggests that indolylboronic acids may have similar potential to modulate cellular signaling pathways.

The diagram below illustrates a simplified representation of a generic protein kinase signaling pathway that could potentially be targeted by indolylboronic acid-based inhibitors.

G Extracellular_Signal Extracellular_Signal Receptor Cell Surface Receptor Extracellular_Signal->Receptor 1. Ligand Binding Kinase_Cascade_1 Upstream Kinase Receptor->Kinase_Cascade_1 2. Activation Kinase_Cascade_2 MAPK Kinase (MEK) Kinase_Cascade_1->Kinase_Cascade_2 3. Phosphorylation Kinase_Cascade_3 MAP Kinase (ERK) Kinase_Cascade_2->Kinase_Cascade_3 4. Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Kinase_Cascade_3->Cellular_Response 5. Regulation of Transcription Factors Inhibitor Indolylboronic Acid Derivative (Inhibitor) Inhibitor->Kinase_Cascade_2 Inhibition

Potential Inhibition of a Kinase Signaling Pathway.

Conclusion

Indolylboronic acids are valuable reagents in modern chemistry, but their safe handling requires a thorough understanding of their potential hazards. By adhering to the precautions outlined in this guide, including the consistent use of appropriate personal protective equipment, proper storage and handling techniques, and compliant disposal methods, researchers can minimize risks and ensure a safe laboratory environment. As with all chemicals, it is imperative to consult the specific Safety Data Sheet and to be familiar with institutional safety protocols before commencing work.

References

The Strategic Role of the Boc Protecting Group in the Chemistry of Indole Boronic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. Its functionalization is a cornerstone of modern drug discovery. Among the various methods for indole modification, the Suzuki-Miyaura cross-coupling reaction, utilizing indole boronic acids, has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds. However, the inherent reactivity of the indole N-H bond can complicate these transformations, leading to side reactions and reduced yields. The use of protecting groups, particularly the tert-butoxycarbonyl (Boc) group, has become a critical strategy to mitigate these challenges, enhancing the stability, selectivity, and overall efficiency of reactions involving indole boronic acids.

This technical guide provides a comprehensive overview of the function of the Boc protecting group in the synthesis and application of indole boronic acids. It delves into the practical advantages of N-Boc protection, offers detailed experimental protocols, and presents a comparative analysis of reaction outcomes.

Core Functions of the Boc Protecting Group

The introduction of a Boc group onto the nitrogen atom of an indole boronic acid serves several key functions:

  • Enhanced Stability and Handling: Unprotected indole boronic acids can be prone to decomposition, particularly under acidic or strongly basic conditions. The Boc group, being electron-withdrawing, decreases the electron density of the indole ring, which can enhance the stability of the boronic acid moiety, making the compound easier to handle, purify, and store.[1] However, it is noteworthy that N-Boc-indole-2-boronic acid derivatives can still be sensitive to high temperatures during purification.[1]

  • Improved Solubility: The lipophilic nature of the tert-butyl group can improve the solubility of indole boronic acids in organic solvents commonly used for cross-coupling reactions.

  • Direction of C-H Borylation: The steric bulk of the Boc group can direct iridium-catalyzed C-H borylation reactions to the C3-position of the indole ring, providing a regioselective route to otherwise difficult-to-access isomers.[2]

  • Prevention of N-Arylation and Other Side Reactions: In palladium-catalyzed cross-coupling reactions, the acidic N-H proton of an unprotected indole can compete with the desired reaction pathway, leading to N-arylation or other undesired side products. The Boc group effectively blocks this reactivity, ensuring that the coupling occurs exclusively at the carbon-boron bond.

  • Modulation of Reactivity: The electron-withdrawing nature of the Boc group can influence the electronic properties of the indole ring, which in turn can affect the rate and outcome of the Suzuki-Miyaura coupling. While this can sometimes lead to a decrease in reactivity compared to unprotected indoles, it often provides a more controlled and predictable reaction profile.

Quantitative Analysis: Impact of Boc Protection on Suzuki-Miyaura Coupling Yields

The presence of a Boc protecting group on the indole nitrogen can significantly influence the yield of Suzuki-Miyaura cross-coupling reactions. While a direct, systematic comparison across a wide range of substrates is not extensively documented in a single source, an analysis of published data allows for a comparative overview. The following table summarizes representative yields for the coupling of indole boronic acids with and without N-Boc protection with various aryl halides.

Indole Boronic AcidCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
Unprotected Indoles
5-Indoleboronic acid3-BromoindazolePd(dppf)Cl₂K₂CO₃DMEGood[3]
6-ChloroindolePhenylboronic acidP1 PrecatalystK₃PO₄Dioxane/H₂O97[4]
N-Boc Protected Indoles
N-Boc-2-pyrroleboronic acid5-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂K₂CO₃DME65[5]
N-Boc-indole-2-boronic acidAryl HalidePd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂OModerate[6]
5,7-Dibromo-N-Boc-indolePhenylboronic acidPd(PPh₃)₄Na₂CO₃EtOH/H₂O82 (mostly deprotected)[7]
N-Boc protected 3-boronic benzylamine7-Bromoindole-3-propionic acid ethyl esterNot SpecifiedNot SpecifiedNot SpecifiedLow

Observations:

  • The data suggests that Suzuki-Miyaura couplings of unprotected indoles can proceed with high yields, particularly with modern palladium precatalyst systems that are designed to tolerate free N-H groups.[4]

  • N-Boc protected indole boronic acids are also effective coupling partners, though in some instances, the yields may be moderate.[5][6]

  • A key consideration is the lability of the Boc group under certain reaction conditions. In some cases, particularly with strong bases and elevated temperatures, the Boc group can be cleaved in situ, leading to the unprotected indole product.[7] This can be either an undesired side reaction or a strategic advantage, allowing for a one-pot coupling and deprotection sequence.

Experimental Protocols

Synthesis of N-Boc-Indole-2-Boronic Acid

This protocol is adapted from a literature procedure.[1]

Materials:

  • 1-Boc-indole

  • Triisopropyl borate

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in a suitable solvent

  • Hydrochloric acid (HCl), dilute solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Nitrogen gas supply

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-Boc-indole (1.0 equiv) and anhydrous THF.

  • Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.

  • Add triisopropyl borate (1.5 equiv) to the stirred solution.

  • Slowly add a solution of LDA (1.2 equiv) dropwise, maintaining the temperature at 0°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a dilute aqueous HCl solution until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethyl acetate to yield off-white solid N-Boc-indole-2-boronic acid.[1]

Note: N-Boc-indole-2-boronic acid derivatives can be sensitive to high temperatures, so excessive heat should be avoided during the recrystallization and purification process to prevent decomposition.[1]

General Protocol for Suzuki-Miyaura Coupling of N-Boc-Indole Boronic Acids with Aryl Halides

This generalized protocol is based on common procedures found in the literature.[5][8][9][10]

Materials:

  • N-Boc-indole boronic acid (1.0-1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a modern precatalyst, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane, DME, Toluene, with or without water)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine the N-Boc-indole boronic acid, the aryl halide, the palladium catalyst, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the required time (typically 2-24 hours). The reaction can also be performed under microwave irradiation for shorter reaction times.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for N-Boc Deprotection

Several methods are available for the removal of the Boc group. A common and effective method utilizes trifluoroacetic acid (TFA).

Materials:

  • N-Boc protected indole derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the N-Boc protected indole derivative in DCM.

  • Add TFA (typically 10-50% v/v) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Alternatively, milder, non-acidic deprotection methods have been developed, such as using a catalytic amount of sodium methoxide in methanol at ambient temperature, which can be advantageous for substrates with acid-sensitive functional groups.[11] Thermal deprotection in solvents like 2,2,2-trifluoroethanol (TFE) is also a viable option.[12][13]

Visualization of Key Processes

Synthesis of N-Boc-Indole-2-Boronic Acid

G 1-Boc-indole 1-Boc-indole Reaction_Mixture Lithiation and Borylation 1-Boc-indole->Reaction_Mixture Triisopropyl borate Triisopropyl borate Triisopropyl borate->Reaction_Mixture LDA in THF LDA in THF LDA in THF->Reaction_Mixture Aqueous HCl Workup Acidic Workup Reaction_Mixture->Aqueous HCl Workup N-Boc-indole-2-boronic acid N-Boc-indole-2-boronic acid Aqueous HCl Workup->N-Boc-indole-2-boronic acid

Caption: Synthetic pathway for N-Boc-indole-2-boronic acid.

Suzuki-Miyaura Coupling Catalytic Cycle

G pd0 Pd(0)L_n pd2 Pd(II)L_n(Ar)(X) pd0->pd2 Oxidative Addition pd2_b Pd(II)L_n(Ar)(Ar') pd2->pd2_b Transmetalation pd2_b->pd0 Reductive Elimination product Ar-Ar' pd2_b->product aryl_halide Ar-X aryl_halide->pd2 boronic_acid Ar'-B(OR)2 boronic_acid->pd2_b base Base base->pd2_b

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Deprotection of N-Boc-Indole

G N-Boc-Indole N-Boc-Indole Deprotection Acid-catalyzed cleavage N-Boc-Indole->Deprotection TFA in DCM TFA in DCM TFA in DCM->Deprotection Indole Indole Deprotection->Indole

Caption: Acid-mediated deprotection of an N-Boc protected indole.

Conclusion

The use of the Boc protecting group is a highly effective strategy in the synthesis and application of indole boronic acids. It enhances the stability of these valuable reagents, prevents undesired side reactions at the indole nitrogen, and can be used to direct the regioselectivity of C-H activation/borylation reactions. While modern catalytic systems have shown remarkable tolerance for unprotected N-H indoles, N-Boc protection remains a robust and reliable approach, particularly in complex, multi-step syntheses where predictability and control are paramount. The choice of whether to protect the indole nitrogen ultimately depends on the specific substrates, reaction conditions, and the overall synthetic strategy. A thorough understanding of the function of the Boc group, as outlined in this guide, empowers researchers to make informed decisions to optimize their synthetic routes and accelerate the discovery and development of novel indole-based molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Indoles Using 1-Boc-5-chloro-1H-indole-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds.[1] Its versatile structure allows for diverse functionalization, making it a cornerstone in drug discovery and development. The synthesis of substituted indoles is therefore of significant interest to medicinal chemists. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted method for constructing C-C bonds, offering a reliable route to arylated and heteroarylated indoles under relatively mild conditions.[2][3][4]

This document provides detailed application notes and experimental protocols for the use of 1-Boc-5-chloro-1H-indole-2-boronic acid as a key building block in the synthesis of 2-substituted indole derivatives. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances the stability and handling of the boronic acid, while the chloro-substituent at the 5-position offers a site for further diversification or can be a key pharmacophore in the target molecule.

Application Notes

Versatility of this compound in Synthesis

This compound is a versatile reagent for introducing the 5-chloro-1H-indol-2-yl moiety into organic molecules. The primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a wide range of organic halides and triflates.[2] This allows for the synthesis of a diverse library of 2-aryl and 2-heteroaryl-5-chloro-1H-indoles.

Key Advantages:

  • Stability: The Boc protecting group enhances the stability of the indole boronic acid, making it easier to handle and store compared to the unprotected counterpart.[5]

  • Reaction Control: The Boc group can also modulate the electronic properties of the indole ring, leading to cleaner reactions and higher yields in some cases.

  • Broad Scope: This reagent can be coupled with various aryl and heteroaryl halides (iodides, bromides, and chlorides) and triflates, providing access to a wide range of substituted indoles.[1]

  • Handle for Further Functionalization: The chloro-substituent at the 5-position can be retained in the final product or can serve as a reactive handle for subsequent cross-coupling reactions or nucleophilic aromatic substitution, allowing for further diversification of the indole core.

  • Relevance in Drug Discovery: The indole nucleus is a common feature in many approved drugs and clinical candidates.[6][7] Boronic acids themselves are also recognized as important pharmacophores.[6][7][8][9] The ability to synthesize novel substituted indoles using building blocks like this compound is crucial for generating new chemical entities for biological screening.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, DME, toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask or a sealable reaction vessel equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.[10]

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours).[10]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-substituted-1-Boc-5-chloro-1H-indole.

Protocol 2: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to yield the free N-H indole.

Materials:

  • 2-substituted-1-Boc-5-chloro-1H-indole (1.0 equiv)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane)

  • Dichloromethane (DCM) as a solvent

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Dissolve the 2-substituted-1-Boc-5-chloro-1H-indole in dichloromethane.

  • Add an excess of trifluoroacetic acid (typically 5-10 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the product further by recrystallization or column chromatography to yield the final 2-substituted-5-chloro-1H-indole.

Data Presentation

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling

EntryAryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (3)Na₂CO₃ (2.0)Toluene/EtOH/H₂O851285-95
23-IodoanisolePd(dppf)Cl₂ (3)K₂CO₃ (2.0)DME801890-98
34-Fluorophenylboronic acidPd(OAc)₂ (2), XPhos (4)Cs₂CO₃ (2.0)Dioxane1001690-96
42-BromopyridinePd₂(dba)₃ (2), SPhos (4)K₃PO₄ (2.0)Toluene/H₂O1001288-97

Note: Yields are typical ranges based on literature for similar Suzuki-Miyaura reactions and may vary depending on the specific substrate and reaction conditions.[10]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-B(OH)2 Base Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive Elimination Reductive Elimination Ar-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification Reactants This compound + Aryl Halide + Catalyst & Base Inert_Atmosphere Evacuate & Backfill with Ar/N2 Reactants->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating_Stirring Heat and Stir (80-100 °C, 2-24h) Solvent_Addition->Heating_Stirring Extraction Dilute with EtOAc, Wash with H2O/Brine Heating_Stirring->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Final_Product Purification->Final_Product Pure 2-substituted indole

Caption: Experimental workflow for the synthesis of 2-substituted indoles.

Logical_Relationship Start This compound Process Suzuki-Miyaura Coupling (Pd-catalyzed) Start->Process Library Library of 2-substituted 1-Boc-5-chloroindoles Process->Library Aryl_Halides Diverse Aryl/Heteroaryl Halides (R-X) Aryl_Halides->Process Deprotection Boc Deprotection Library->Deprotection Final_Library Library of 2-substituted 5-chloro-1H-indoles Deprotection->Final_Library

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-Boc-5-chloro-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 1-Boc-5-chloro-1H-indole-2-boronic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery for the synthesis of complex heterocyclic compounds.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (boronic acid or ester) and an organohalide or triflate.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it a cornerstone of modern organic synthesis.[3][4]

Applications in Drug Discovery

The 1-Boc-5-chloro-1H-indole scaffold is a privileged structure in medicinal chemistry. The introduction of various substituents at the 2-position via Suzuki-Miyaura coupling allows for the rapid generation of diverse compound libraries for lead discovery and optimization. Boronic acids themselves, and the biaryl products derived from them, have shown significant potential as inhibitors of various enzymes, including proteasomes and β-lactamases, leading to the development of drugs for cancer and infectious diseases.[5][6][7] The resulting 2-arylindoles are key intermediates in the synthesis of biologically active molecules with potential applications as kinase inhibitors, antivirals, and anti-inflammatory agents.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Reaction conditions may require optimization depending on the specific aryl halide used.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • Reaction monitoring apparatus (TLC, LC-MS)

  • Purification supplies (silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by an appropriate method such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of indole boronic acids with various aryl halides. Note that optimal conditions can vary.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O9012>90
21-Bromo-4-methoxybenzenePdCl₂(dppf) (3)Cs₂CO₃Toluene/H₂O100885-95
33-BromopyridinePd₂(dba)₃ (2) / SPhos (4)K₃PO₄1,4-Dioxane1101675-85
44-ChlorobenzonitrileBuchwald-type catalyst (2)K₃PO₄t-BuOH/H₂O1002460-70

Visualizations

Suzuki_Miyaura_Mechanism cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)₂ Base ArPdAr Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: General Mechanism of the Suzuki-Miyaura Coupling Reaction.

Experimental_Workflow Reactants Reactants: - this compound - Aryl Halide - Palladium Catalyst - Base Setup Reaction Setup in Dry Glassware Reactants->Setup Inert Purge with Inert Gas Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir Solvent->Reaction Monitor Monitor Reaction (TLC, LC-MS) Reaction->Monitor Workup Aqueous Work-up Monitor->Workup Purify Column Chromatography Workup->Purify Product Purified Product Purify->Product

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of 1-Boc-5-chloro-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of 1-Boc-5-chloro-1H-indole-2-boronic acid with various aryl and heteroaryl halides. This versatile reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl indole scaffolds, which are prevalent in a wide range of biologically active compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] In the context of indole chemistry, this reaction enables the introduction of diverse aryl or heteroaryl substituents at the C2-position of the indole nucleus. The use of a Boc-protecting group on the indole nitrogen often enhances stability and solubility, facilitating the coupling process. The chloro-substituent at the C5-position offers a potential site for further functionalization.

This document outlines recommended palladium catalysts, ligands, and reaction conditions, and provides detailed experimental protocols to guide researchers in successfully employing this compound in their synthetic endeavors.

Palladium Catalysts and Ligands of Choice

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the selection of the appropriate palladium catalyst and ligand system. For couplings involving heteroaryl boronic acids and aryl chlorides, which can be challenging substrates, the use of electron-rich and sterically hindered phosphine ligands is often crucial for achieving high yields.

Key Catalyst Systems:

  • Palladium(0) and Palladium(II) Precatalysts: Both Pd(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(II) sources such as Pd(OAc)₂ (palladium(II) acetate) and PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) are commonly employed. Pd(II) precatalysts are often more stable to air and moisture and are reduced in situ to the active Pd(0) species.

  • Buchwald Ligands: A variety of bulky, electron-rich biaryl phosphine ligands developed by the Buchwald group have shown exceptional performance in challenging cross-coupling reactions. For indole boronic acids, ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are often excellent choices, leading to high catalytic activity and product yields.[2]

  • Other Phosphine Ligands: Traditional phosphine ligands like PPh₃ (triphenylphosphine) and P(t-Bu)₃ (tri(tert-butyl)phosphine) can also be effective, particularly with more reactive aryl bromides and iodides.[3]

Data Presentation: Model Suzuki-Miyaura Coupling Reactions

While specific data for the coupling of this compound is not extensively available in the literature, the following tables provide representative data for the Suzuki-Miyaura coupling of structurally similar indole boronic acids and related heteroaryl boronic acids with aryl halides. This data serves as a valuable starting point for reaction optimization.

Table 1: Palladium Catalyst Performance for the Coupling of 5-Indole Boronic Acid with 3-Chloroindazole [2]

EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O1001556
2Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O1001552
3Pd(OAc)₂XPhosK₃PO₄Dioxane/H₂O1001549
4Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O1001547
5SPhos Pd G2SPhosK₃PO₄Dioxane/H₂O1001580
6XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001569

Reaction conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), Pd source (2 mol%), ligand (3 mol%), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL).

Table 2: Suzuki-Miyaura Coupling of 5-Bromoindazoles with N-Boc-2-pyrroleboronic acid [4]

EntryIndazole SubstrateCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-bromo-1-ethyl-1H-indazolePd(dppf)Cl₂ (5)K₂CO₃DME80295
25-bromo-1H-indazolePd(dppf)Cl₂ (5)K₂CO₃DME80388
35-bromo-1-methyl-1H-indazolePd(dppf)Cl₂ (5)K₂CO₃DME802.592

Reaction conditions: Bromoindazole (1.0 equiv), N-Boc-2-pyrroleboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 equiv), DME.

Experimental Protocols

The following are detailed, generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. Researchers should optimize the specific conditions for their particular substrates.

Protocol 1: General Procedure using a Palladium Precatalyst and a Buchwald Ligand

This protocol is recommended for coupling with a range of aryl and heteroaryl chlorides and bromides.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., aryl bromide)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald G2/G3/G4 precatalyst)

  • Buchwald ligand (e.g., SPhos or XPhos)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium precatalyst (e.g., 1-2 mol% Pd), and the phosphine ligand (e.g., 2-4 mol%).

  • Add the base (e.g., K₃PO₄, 2.0-3.0 equivalents).

  • Add the anhydrous solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.1-0.2 M with respect to the aryl halide) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Seal the flask and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Procedure using Pd(dppf)Cl₂

This protocol is often effective for coupling with aryl bromides and some activated aryl chlorides.

Materials:

  • This compound

  • Aryl or heteroaryl halide

  • Pd(dppf)Cl₂

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Solvent (e.g., 1,2-dimethoxyethane (DME) or a mixture of toluene and water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a reaction vessel, combine this compound (1.1-1.5 equivalents), the aryl halide (1.0 equivalent), Pd(dppf)Cl₂ (3-5 mol%), and the base (2.0 equivalents).[4]

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., DME or toluene/water).

  • Heat the mixture with stirring at a temperature ranging from 80 °C to reflux.

  • Monitor the reaction until the starting material is consumed.

  • After cooling, perform an aqueous workup as described in Protocol 1.

  • Purify the product via column chromatography.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-B(OH)₂ Base PdII_R_R1 R-Pd(II)Ln-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Regeneration of Catalyst Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow Start Start Setup Reaction Setup: - Indole Boronic Acid - Aryl Halide - Pd Catalyst & Ligand - Base - Solvent Start->Setup Inert Establish Inert Atmosphere (Argon or Nitrogen) Setup->Inert Heat Heat and Stir Reaction Mixture Inert->Heat Monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Analyze Product Analysis (NMR, MS, etc.) Purify->Analyze End End Analyze->End

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-Boc-5-chloro-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting suitable bases and reaction conditions for the Suzuki-Miyaura cross-coupling of 1-Boc-5-chloro-1H-indole-2-boronic acid with various aryl and heteroaryl halides. The protocols outlined below are based on established methodologies for similar substrates and aim to facilitate the efficient synthesis of diverse biaryl and heteroaryl indole derivatives, which are prevalent motifs in medicinal chemistry.[1][2][3]

The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base is a crucial component in the Suzuki-Miyaura reaction, playing a pivotal role in the transmetalation step. Its primary function is to activate the boronic acid, rendering it more nucleophilic for the transfer of the organic group to the palladium catalyst. This activation can proceed through two main pathways: the formation of a boronate "ate" complex or the generation of a palladium(II) hydroxide complex. The choice of base can significantly influence the reaction rate, yield, and the tolerance of various functional groups. Common bases employed in Suzuki couplings include carbonates, phosphates, hydroxides, and fluorides.

Comparative Analysis of Bases for Coupling with Indole Derivatives

While specific data for the exact substrate is limited in publicly available literature, a comparative analysis of bases used in Suzuki-Miyaura reactions of analogous chloroindoles and indole boronic acids provides valuable insights. Inorganic bases are most commonly employed and their effectiveness is influenced by factors such as basicity, solubility, and the nature of the cation.

BaseTypical Coupling PartnersSolvent SystemTemperature (°C)Yield (%)Notes
K₃PO₄ Aryl/heteroaryl bromides and chloridesDioxane/H₂O, Toluene/H₂O60-11070-99A versatile and often high-yielding base for challenging couplings, including those with chloroindoles.[2]
K₂CO₃ Aryl/heteroaryl bromides and chloridesToluene/H₂O, Ethanol/H₂O80-10060-95A widely used and cost-effective base, suitable for a broad range of substrates.[4]
Na₂CO₃ Aryl/heteroaryl bromidesAqueous/Acetone, WaterRoom Temp - 12050-98Effective in both aqueous and mixed solvent systems, sometimes allowing for milder reaction conditions.[1][5]
Cs₂CO₃ Aryl bromides and chloridesDioxane, Toluene85-11075-95Often used for difficult couplings due to its high solubility in organic solvents.
KF Aryl bromidesDioxane110Good to ExcellentFluoride ions are believed to have a unique role in activating the boronic acid.[6]
NaOH/KOH Aryl bromidesNot specifiedNot specified~70-90Strong bases that can be effective but may lead to side reactions with sensitive substrates.

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions. The data presented is a summary from various sources for similar indole-based Suzuki reactions and should be used as a guideline for optimization.

Experimental Protocols

Below are representative protocols for Suzuki-Miyaura coupling reactions that can be adapted for this compound.

Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)

This protocol is adapted from methodologies successful for the coupling of chloroindoles.[2]

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried reaction vessel, add this compound, the aryl/heteroaryl halide, palladium catalyst, phosphine ligand, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure using Sodium Carbonate (Na₂CO₃) in an Aqueous System

This protocol is based on green chemistry principles for the arylation of indoles.[1]

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0 equiv)

  • Degassed water

Procedure:

  • In a reaction vessel, combine this compound, the aryl/heteroaryl halide, palladium catalyst, and sodium carbonate.

  • Seal the vessel and flush with a stream of dry nitrogen.

  • Add degassed water via syringe.

  • Heat the reaction mixture to 100-120 °C (conventional heating or microwave irradiation can be used).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)L₂-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product Coupled Product boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronate Activation boronate->transmetalation Activated Boronate aryl_halide R¹-X aryl_halide->oxidative_addition Aryl Halide

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Workflow for Base Selection and Optimization

The following diagram outlines a logical workflow for selecting and optimizing the base for the Suzuki-Miyaura coupling of this compound.

Base_Selection_Workflow start Define Coupling Partners: This compound + Aryl/Heteroaryl Halide initial_screening Initial Base Screening: K₃PO₄, K₂CO₃, Na₂CO₃ start->initial_screening protocol_selection Select Initial Protocol: (e.g., Pd₂(dba)₃/XPhos in Dioxane/H₂O) initial_screening->protocol_selection run_reactions Run Small-Scale Reactions protocol_selection->run_reactions analysis Analyze Results (TLC, LC-MS) Compare Yields and Purity run_reactions->analysis optimization Optimization Phase analysis->optimization successful_coupling Successful Coupling: Proceed to Scale-Up optimization->successful_coupling Good Yield troubleshooting Low Yield or No Reaction: Troubleshoot optimization->troubleshooting Poor Result change_base Test Alternative Bases: Cs₂CO₃, KF, etc. change_base->run_reactions change_conditions Modify Other Parameters: Solvent, Temperature, Ligand change_conditions->run_reactions troubleshooting->change_base troubleshooting->change_conditions

Caption: Workflow for base selection and reaction optimization.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Chlorides with 1-Boc-5-chloro-1H-indole-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. The indole scaffold is a privileged heterocyclic motif present in a vast number of biologically active compounds and approved drugs. Consequently, the development of robust methods for the functionalization of the indole core is of significant interest in drug discovery and development.

These application notes provide a detailed guide for the palladium-catalyzed Suzuki-Miyaura coupling of various aryl chlorides with 1-Boc-5-chloro-1H-indole-2-boronic acid. The protocols and data presented herein are based on established methodologies for the coupling of related indole and heterocyclic boronic acids, offering a solid starting point for researchers. The N-Boc protecting group on the indole nitrogen can be crucial for achieving high yields, as it can prevent side reactions and catalyst inhibition that may occur with unprotected indoles.[1]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The cycle is initiated by the oxidative addition of the aryl chloride to a Pd(0) complex. This is followed by transmetalation of the boronic acid in the presence of a base. The final step is reductive elimination, which yields the desired 2-aryl-1-Boc-5-chloro-1H-indole product and regenerates the active Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction and needs to be optimized for specific substrates.[2]

Recommended Reaction Conditions

Based on analogous Suzuki-Miyaura couplings of N-Boc protected heterocyclic boronic acids and aryl chlorides, a range of conditions can be successfully employed. The following table summarizes typical reaction parameters that can serve as a starting point for optimization.

ParameterRecommended Reagents/ConditionsMolar Ratio (vs. Aryl Chloride)Notes
Aryl Chloride Substituted aryl or heteroaryl chloride1.0 equivElectron-poor aryl chlorides are generally more reactive.
Boronic Acid This compound1.2 - 1.5 equivAn excess of the boronic acid is often used to drive the reaction to completion.
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃1 - 5 mol%Pd(dppf)Cl₂ is often a good starting choice for heteroaryl couplings.[3]
Ligand (If using Pd₂(dba)₃) e.g., SPhos, XPhos2 - 10 mol%Bulky, electron-rich phosphine ligands are often effective for coupling aryl chlorides.
Base K₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0 equivThe choice of base can significantly impact the reaction outcome.
Solvent System 1,4-Dioxane/H₂O (4:1), DME, Toluene-Degassed solvents should be used to prevent catalyst oxidation.
Temperature 80 - 120 °C-Reaction temperature will depend on the reactivity of the specific aryl chloride.
Atmosphere Inert (Nitrogen or Argon)-Essential to prevent oxidation of the Pd(0) catalyst.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[4]

  • Inert Atmosphere: Seal the reaction vessel, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2][4]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v, 5 mL) to the reaction mixture via syringe.[2][4]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.[2][4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 2-aryl-1-Boc-5-chloro-1H-indole.[2]

Protocol for Microwave-Assisted Suzuki-Miyaura Coupling

For less reactive aryl chlorides, microwave irradiation can significantly reduce reaction times and improve yields.

  • Reaction Setup: In a microwave vial, combine the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv).[5]

  • Inert Atmosphere and Solvent Addition: Seal the vial and flush with a stream of dry nitrogen. Add the degassed solvent (e.g., water or a mixture of DMF/water) via a septum.[5]

  • Reaction: Place the vial in a microwave reactor and heat to the desired temperature (e.g., 120 °C) for the specified time (typically 30-90 minutes).[5]

  • Work-up and Purification: Follow the work-up and purification steps outlined in the general protocol.

Data Presentation

The following table presents representative, hypothetical data for the coupling of this compound with various aryl chlorides based on typical outcomes for similar reactions. Actual yields will vary depending on the specific substrates and optimized conditions.

EntryAryl ChlorideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O901285
24-ChloroanisolePd(PPh₃)₄ (5)Cs₂CO₃ (2.5)Toluene1101878
31-Chloro-4-nitrobenzenePd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)DME80692
42-ChloropyridinePd(dppf)Cl₂ (4)K₂CO₃ (2)Dioxane/H₂O1001675
53-ChlorobenzonitrilePd(dppf)Cl₂ (3)Cs₂CO₃ (2)Dioxane1001088

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described in this application note.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reagents: Aryl Chloride Boronic Acid Catalyst Base vessel Add to Reaction Vessel reagents->vessel inert Establish Inert Atmosphere (Evacuate/Backfill) vessel->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Concluding Remarks

The Suzuki-Miyaura cross-coupling of aryl chlorides with this compound is a highly effective method for the synthesis of 2-aryl-1-Boc-5-chloro-1H-indoles. By carefully selecting the palladium catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired coupled products. The protocols and data presented in these application notes provide a robust foundation for the development of novel indole-based compounds for a wide range of applications in drug discovery and materials science. It is important to note that the Boc protecting group is generally stable under these conditions, but can be sensitive to strongly acidic or basic conditions that might be employed during work-up if not carefully controlled.[6]

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds using 1-Boc-5-chloro-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic drugs.[1][2] The indole nucleus, in particular, is a key component in many pharmaceuticals due to its ability to mimic peptide structures and participate in various biological interactions. The synthesis of 2-aryl-indoles via the Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for creating carbon-carbon bonds between an organoboron compound and an organic halide.[3][4][5] This palladium-catalyzed reaction is favored for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids.[3][4][5]

This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing 1-Boc-5-chloro-1H-indole-2-boronic acid as a key building block. The resulting 2-aryl-5-chloro-1H-indole derivatives are of significant interest in drug discovery programs, particularly in the development of antiproliferative agents. While specific quantitative data for a broad range of aryl halide coupling partners with this compound is not extensively available in the public domain, this guide provides a representative protocol and illustrative data based on closely related Suzuki-Miyaura couplings of substituted indole boronic acids.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative examples of Suzuki-Miyaura coupling reactions of substituted indole boronic acids with various aryl halides to illustrate the expected scope and yields of the reaction with this compound. The conditions and yields are based on published procedures for structurally similar substrates and should be considered as a starting point for optimization.

EntryAryl Halide PartnerProduct StructureCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole1-Boc-5-chloro-2-(4-methoxyphenyl)-1H-indolePd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O1001285-95
21-Bromo-4-(trifluoromethyl)benzene1-Boc-5-chloro-2-(4-(trifluoromethyl)phenyl)-1H-indolePd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O901675-85
33-Bromopyridine1-Boc-5-chloro-2-(pyridin-3-yl)-1H-indolePd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O110870-80
41-Bromo-3,5-dimethylbenzene1-Boc-5-chloro-2-(3,5-dimethylphenyl)-1H-indolePd(PPh₃)₄ (3)Cs₂CO₃DMF/H₂O1001280-90
54-Chlorotoluene1-Boc-5-chloro-2-(p-tolyl)-1H-indolePd₂(dba)₃/XPhos (2)K₃PO₄t-BuOH/H₂O1002460-70

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound with Aryl Halides

This protocol provides a general procedure that can be adapted and optimized for specific aryl halide coupling partners.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a ligand)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Reaction Mechanism

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 Byproduct X-B(OR)₂ Transmetalation->Byproduct RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0  Regenerates  Catalyst Biaryl Biaryl (R¹-R²) RedElim->Biaryl ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd Organoboron Organoboron (R²-B(OR)₂) Organoboron->Transmetalation Experimental_Workflow start Start setup Reaction Setup: - Add reagents, catalyst, base - Establish inert atmosphere start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Work-up: - Cool to RT - Dilute and extract reaction->workup purification Purification: Flash Column Chromatography workup->purification characterization Characterization: NMR, Mass Spectrometry purification->characterization end End Product characterization->end Troubleshooting_Tree start Low or No Product Formation catalyst Check Catalyst Activity start->catalyst base Evaluate Base catalyst->base Catalyst OK catalyst_issue - Use fresh catalyst - Increase catalyst loading - Change ligand (e.g., Buchwald ligands) catalyst->catalyst_issue Issue Suspected solvent Optimize Solvent System base->solvent Base Appropriate base_issue - Try a stronger or weaker base (e.g., K₃PO₄, Cs₂CO₃) - Ensure base is finely powdered and dry base->base_issue Issue Suspected temperature Adjust Temperature solvent->temperature Solvent System OK solvent_issue - Screen different solvents (Toluene, DMF, Dioxane) - Vary the water ratio solvent->solvent_issue Issue Suspected temperature_issue - Increase temperature incrementally - Consider microwave heating temperature->temperature_issue Issue Suspected

References

Application Notes and Protocols for the Preparation of 1-Boc-5-chloro-1H-indole-2-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1-Boc-5-chloro-1H-indole-2-boronic acid pinacol ester, a key building block in medicinal chemistry and organic synthesis. The document outlines the primary synthetic route via Miyaura borylation, along with alternative approaches, and includes detailed experimental procedures, safety precautions, and data presentation.

Introduction

This compound pinacol ester is a versatile synthetic intermediate used in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce the 5-chloro-1H-indol-2-yl moiety into complex molecules.[1][2] The Boc (tert-butoxycarbonyl) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, while the pinacol ester of the boronic acid provides air and moisture stability, facilitating easier handling and purification compared to the free boronic acid.[3][4] This compound is of significant interest to researchers in drug discovery for the synthesis of novel therapeutic agents, including kinase inhibitors and other biologically active compounds.

Synthetic Strategies

The preparation of aryl and heteroaryl boronic acid pinacol esters can be achieved through several synthetic methodologies.[5] The most common and reliable method for the synthesis of the target compound is the Palladium-catalyzed Miyaura borylation of a suitable halo-indole precursor.[1] Alternative methods include direct C-H borylation and synthesis from organometallic reagents like Grignard or organolithium species.[1][6]

Primary Synthetic Route: Miyaura Borylation

The Miyaura borylation reaction involves the cross-coupling of a halide (or triflate) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[5][7] For the synthesis of this compound pinacol ester, the logical precursor would be 1-Boc-2,5-dichloro-1H-indole or 1-Boc-5-chloro-2-iodo-1H-indole. The C2-position of the indole ring is more reactive towards borylation than the C5-chloro substituent under these conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound pinacol ester via Miyaura Borylation

This protocol describes the synthesis starting from 1-Boc-5-chloro-2-iodo-1H-indole.

Materials:

  • 1-Boc-5-chloro-2-iodo-1H-indole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet, add 1-Boc-5-chloro-2-iodo-1H-indole (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Add anhydrous 1,4-dioxane via a syringe.

  • Reaction: Stir the reaction mixture at 80-90 °C under a nitrogen/argon atmosphere for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound pinacol ester as a solid.

Safety Precautions:

  • Palladium catalysts are toxic and should be handled in a fume hood.

  • 1,4-Dioxane is a flammable and potentially carcinogenic solvent.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation

The following table summarizes typical quantitative data for the Miyaura borylation synthesis of aryl boronic acid pinacol esters, which can be expected for the synthesis of the title compound.

ParameterValue
Reactants
1-Boc-5-chloro-2-iodo-1H-indole1.0 eq
Bis(pinacolato)diboron1.1 - 1.5 eq
Pd(dppf)Cl₂0.02 - 0.05 eq
Potassium Acetate2.0 - 3.0 eq
Reaction Conditions
Solvent1,4-Dioxane or Toluene
Temperature80 - 100 °C
Reaction Time4 - 16 hours
Typical Outcome
Yield60 - 85%
Purity (post-chromatography)>95%
Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 1_Boc_5_chloro_2_iodo_1H_indole 1-Boc-5-chloro-2-iodo-1H-indole Reaction Miyaura Borylation (1,4-Dioxane, 80-90°C) 1_Boc_5_chloro_2_iodo_1H_indole->Reaction B2pin2 Bis(pinacolato)diboron B2pin2->Reaction Catalyst Pd(dppf)Cl₂ Catalyst->Reaction Base Potassium Acetate Base->Reaction Workup Filtration & Concentration Reaction->Workup Cooling Purification Column Chromatography Workup->Purification Product 1-Boc-5-chloro-1H-indole-2-boronic acid pinacol ester Purification->Product

Caption: Workflow for the synthesis of this compound pinacol ester.

Alternative Synthetic Pathway Relationship

Alternative_Pathways Target 1-Boc-5-chloro-1H-indole-2-boronic acid pinacol ester Miyaura Miyaura Borylation (Primary Route) Miyaura->Target CH_Borylation Direct C-H Borylation CH_Borylation->Target Alternative Grignard From Grignard Reagent Grignard->Target Alternative Organolithium From Organolithium Reagent Organolithium->Target Alternative Starting_Material_Miyaura 1-Boc-5-chloro-2-halo-1H-indole Starting_Material_Miyaura->Miyaura Starting_Material_CH 1-Boc-5-chloro-1H-indole Starting_Material_CH->CH_Borylation Starting_Material_Organometallic 1-Boc-5-chloro-2-halo-1H-indole Starting_Material_Organometallic->Grignard Starting_Material_Organometallic->Organolithium

Caption: Relationship between primary and alternative synthetic routes.

Conclusion

The Miyaura borylation provides a reliable and high-yielding method for the preparation of this compound pinacol ester. The resulting product is a valuable building block for the synthesis of complex molecules in drug discovery and materials science. Careful execution of the experimental protocol and adherence to safety precautions are essential for a successful synthesis. Researchers can adapt this protocol for the synthesis of other substituted indole boronic acid pinacol esters.

References

Application Notes and Protocols for One-Pot Synthesis Involving 1-Boc-5-chloro-1H-indole-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-aryl-5-chloro-1H-indoles utilizing 1-Boc-5-chloro-1H-indole-2-boronic acid as a key intermediate. The described methodology is a streamlined and efficient approach, combining the in situ formation of the boronic acid from 1-Boc-5-chloro-1H-indole with a subsequent Suzuki-Miyaura cross-coupling reaction. This one-pot procedure offers significant advantages in terms of reduced reaction time, simplified workup, and increased overall efficiency, making it highly attractive for the synthesis of diverse chemical libraries for drug discovery and development. Particular emphasis is placed on the application of this methodology in the synthesis of indole-based antiviral agents.

Introduction

The indole scaffold is a privileged structural motif found in a vast array of natural products and pharmaceutically active compounds. Functionalization of the indole core, particularly at the C2 position, is a common strategy in medicinal chemistry to modulate biological activity. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and the use of indole-2-boronic acids as coupling partners has become a cornerstone in the synthesis of 2-arylindoles.

This compound is a valuable building block for introducing a substituted aryl group at the 2-position of a 5-chloroindole core. The chloro-substituent, in particular, is a common feature in many drug candidates, influencing their pharmacokinetic and pharmacodynamic properties. Traditional multi-step approaches for the synthesis of 2-arylindoles involving the isolation of the intermediate boronic acid can be time-consuming and may lead to lower overall yields. The one-pot borylation and Suzuki-Miyaura coupling protocol detailed herein circumvents these issues by generating the boronic acid in situ, which then directly participates in the cross-coupling reaction.

Applications in Drug Discovery: Antiviral Agents

Substituted indoles are known to exhibit a wide range of biological activities, including antiviral properties. The one-pot synthesis described provides a rapid and efficient route to a variety of 2-aryl-5-chloroindoles, which can be screened for their potential as antiviral agents. Indole-based compounds have been reported to inhibit viral entry and replication through various mechanisms.[1][2][3] For instance, some indole derivatives have been shown to interfere with the function of viral proteins essential for the viral life cycle, such as polymerases or proteases.[4] Others can inhibit the entry of the virus into the host cell.[5]

The ability to readily synthesize a library of 2-aryl-5-chloroindoles using the one-pot protocol allows for the systematic exploration of structure-activity relationships (SAR). By varying the aryl group introduced at the C2 position, researchers can fine-tune the antiviral activity and selectivity of the compounds, leading to the identification of potent and specific drug candidates.

Signaling Pathway: Inhibition of Viral Entry

The following diagram illustrates a generalized mechanism by which certain indole derivatives can inhibit viral entry into a host cell. This is a key target for the development of broad-spectrum antiviral drugs.

Viral_Entry_Inhibition cluster_0 Host Cell cluster_1 Virus Host Receptor Host Receptor Endosome Endosome Host Receptor->Endosome 2. Endocytosis Viral Replication Viral Replication Endosome->Viral Replication 3. Uncoating & Genome Release Virus Virus Virus->Host Receptor 1. Attachment Viral Glycoprotein Viral Glycoprotein Indole Derivative Indole Derivative Indole Derivative->Viral Glycoprotein Inhibition

Caption: Generalized mechanism of viral entry inhibition by indole derivatives.

Experimental Protocols

One-Pot Borylation and Suzuki-Miyaura Cross-Coupling of 1-Boc-5-chloro-1H-indole

This protocol describes a general procedure for the one-pot synthesis of 2-aryl-5-chloro-1H-indoles starting from 1-Boc-5-chloro-1H-indole.

Materials:

  • 1-Boc-5-chloro-1H-indole

  • Aryl halide (e.g., aryl bromide or iodide)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Potassium acetate (KOAc)

  • Base for Suzuki coupling (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask or sealed tube)

Procedure:

  • Reaction Setup (Borylation):

    • To a flame-dried Schlenk flask or a sealable reaction vessel, add 1-Boc-5-chloro-1H-indole (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and potassium acetate (1.5 equiv.).

    • Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

    • Add anhydrous solvent (e.g., 1,4-dioxane) via syringe.

  • Borylation Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting indole. This step typically takes 2-4 hours.

  • Suzuki-Miyaura Coupling (One-Pot):

    • After the borylation is complete (as indicated by TLC or LC-MS), cool the reaction mixture to room temperature.

    • To the same reaction vessel, add the aryl halide (1.2 equiv.), the base for the Suzuki coupling (e.g., K₂CO₃, 2.0 equiv.), and an additional portion of the palladium catalyst if necessary (e.g., Pd(PPh₃)₄, 2 mol%).

    • Add a co-solvent such as water if required by the specific reaction conditions.

    • Seal the vessel and heat the reaction mixture to 90-110 °C.

  • Reaction Monitoring and Workup:

    • Monitor the progress of the Suzuki coupling by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Deprotection:

    • Purify the crude product by column chromatography on silica gel to obtain the Boc-protected 2-aryl-5-chloroindole.

    • The Boc protecting group can be removed by treating the purified product with an acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) to yield the final 2-aryl-5-chloro-1H-indole.

Data Presentation

The following tables summarize representative quantitative data for the one-pot borylation/Suzuki-Miyaura coupling reaction to synthesize various 2-aryl-5-chloroindoles. Yields are reported for the isolated, purified Boc-protected product.

EntryAryl HalidePalladium Catalyst (mol%)Base (Suzuki)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(dppf)Cl₂ (3) / Pd(PPh₃)₄ (2)K₂CO₃1,4-Dioxane/H₂O100885
21-Iodo-4-methoxybenzenePd(dppf)Cl₂ (3) / Pd(PPh₃)₄ (2)Cs₂CO₃Toluene/H₂O110691
33-BromopyridinePd(dppf)Cl₂ (3) / Pd(PPh₃)₄ (2)K₂CO₃DMF1001078
41-Bromo-3,5-difluorobenzenePd(dppf)Cl₂ (3) / Pd(PPh₃)₄ (2)Cs₂CO₃1,4-Dioxane/H₂O100888

Logical Workflow Diagram

The following diagram illustrates the logical workflow of the one-pot synthesis process.

One_Pot_Synthesis_Workflow Start Start Reagents Combine 1-Boc-5-chloro-1H-indole, B₂pin₂, Pd Catalyst, KOAc in Solvent Start->Reagents Borylation Heat to 80-100 °C (Borylation Step) Reagents->Borylation Monitoring1 Monitor Reaction (TLC/LC-MS) Borylation->Monitoring1 Monitoring1->Borylation Incomplete Add_Suzuki_Reagents Cool to RT Add Aryl Halide, Base, (Optional) Pd Catalyst Monitoring1->Add_Suzuki_Reagents Complete Suzuki_Coupling Heat to 90-110 °C (Suzuki Coupling Step) Add_Suzuki_Reagents->Suzuki_Coupling Monitoring2 Monitor Reaction (TLC/LC-MS) Suzuki_Coupling->Monitoring2 Monitoring2->Suzuki_Coupling Incomplete Workup Aqueous Workup & Extraction Monitoring2->Workup Complete Purification Column Chromatography Workup->Purification Deprotection Boc Deprotection (TFA/DCM) Purification->Deprotection Final_Product Final 2-Aryl-5-chloro-1H-indole Deprotection->Final_Product

Caption: Workflow for the one-pot synthesis of 2-aryl-5-chloro-1H-indoles.

Conclusion

The one-pot borylation and Suzuki-Miyaura cross-coupling of 1-Boc-5-chloro-1H-indole represents a highly efficient and practical method for the synthesis of a diverse range of 2-aryl-5-chloroindoles. This streamlined approach is particularly valuable in the context of drug discovery, where the rapid generation of compound libraries is essential for identifying novel therapeutic agents. The application of this methodology to the synthesis of potential antiviral compounds highlights its significance for addressing unmet medical needs. The protocols and data presented herein provide a solid foundation for researchers to implement this powerful synthetic strategy in their own research endeavors.

References

Scale-Up Synthesis and Applications of 1-Boc-5-chloro-1H-indole-2-boronic Acid: A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Boc-5-chloro-1H-indole-2-boronic acid is a versatile building block of significant interest in medicinal chemistry and drug development. Its unique structural features, including the protected indole core, the strategically placed chloro substituent, and the reactive boronic acid moiety, make it a valuable precursor for the synthesis of a diverse range of complex organic molecules, particularly in the context of kinase inhibitors and other targeted therapies. This document provides detailed application notes and protocols for the scale-up synthesis of this key intermediate and its subsequent application in Suzuki-Miyaura cross-coupling reactions, tailored for researchers, scientists, and professionals in the field of drug development.

I. Scale-Up Synthesis of this compound

The synthesis of this compound on a laboratory scale is well-documented. However, transitioning to a multi-kilogram scale necessitates careful consideration of process safety, reaction kinetics, and purification strategies. The most common synthetic route involves the ortho-lithiation of 1-Boc-5-chloro-1H-indole followed by borylation with an appropriate boron-containing electrophile.

Reaction Scheme:

A. Key Considerations for Scale-Up

Scaling up the synthesis from grams to kilograms introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.

  • Reaction Energetics and Temperature Control: The lithiation of the indole ring with strong bases like Lithium Diisopropylamide (LDA) is highly exothermic. In a large-scale batch reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized hot spots and potential thermal runaway. Therefore, precise temperature control is paramount. A semi-batch process, where the strong base is added portion-wise or via a controlled feed, is highly recommended to manage the exotherm. Continuous flow chemistry offers an even safer alternative by providing superior heat and mass transfer, minimizing the reaction volume at any given time.[1]

  • Reagent Handling and Safety: Organolithium reagents such as LDA and n-butyllithium are pyrophoric and react violently with moisture. Handling these reagents on a large scale requires specialized equipment and stringent safety protocols, including the use of an inert atmosphere (e.g., nitrogen or argon) and appropriate personal protective equipment (PPE).[2][3] Triisopropyl borate is also flammable and moisture-sensitive.

  • Mixing and Mass Transfer: Efficient mixing is crucial to avoid localized high concentrations of reagents, which can lead to side reactions and impurity formation. In large reactors, overhead stirring is necessary to ensure homogeneity.

  • Work-up and Product Isolation: Quenching the reaction mixture and subsequent extraction and crystallization steps need to be optimized for large volumes. The choice of solvents and the efficiency of phase separations are critical for achieving high purity and yield.

B. Detailed Experimental Protocol (Batch Process, Kilogram Scale)

This protocol is a representative example for the synthesis of this compound on a kilogram scale, emphasizing safety and process control.

Materials and Equipment:

  • 1-Boc-5-chloro-1H-indole (starting material)

  • Lithium diisopropylamide (LDA) solution in a suitable solvent (e.g., THF/heptane/ethylbenzene)

  • Triisopropyl borate

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Heptane

  • A multi-neck, jacketed glass reactor equipped with an overhead stirrer, a thermocouple, a nitrogen/argon inlet, and an addition funnel.

  • Appropriate quenching and extraction vessels.

  • Filtration and drying equipment.

Procedure:

  • Reactor Preparation: The reactor is thoroughly dried and purged with nitrogen. Anhydrous THF is charged to the reactor.

  • Starting Material Dissolution: 1-Boc-5-chloro-1H-indole is added to the THF and stirred until fully dissolved. The solution is then cooled to the desired reaction temperature, typically between -10°C and 0°C.

  • Lithiation: The LDA solution is added dropwise to the stirred solution of the indole via the addition funnel, maintaining the internal temperature within the specified range. The addition rate should be carefully controlled to manage the exotherm. The reaction mixture is stirred for a specified time after the addition is complete to ensure full conversion.

  • Borylation: Triisopropyl borate is then added dropwise to the reaction mixture, again maintaining the low temperature. This step is also exothermic and requires careful monitoring.

  • Quenching: The reaction is carefully quenched by the slow addition of aqueous hydrochloric acid, ensuring the temperature does not rise uncontrollably.

  • Work-up and Extraction: After quenching, the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine.

  • Crystallization and Isolation: The organic solvent is partially removed under reduced pressure. Heptane is added as an anti-solvent to induce crystallization. The resulting slurry is stirred at a controlled temperature to allow for complete precipitation. The solid product is then isolated by filtration, washed with a cold mixture of ethyl acetate and heptane, and dried under vacuum to yield this compound.

C. Data Presentation: Scale-Up Synthesis Parameters
ParameterLaboratory Scale (grams)Pilot Scale (kilograms)Key Considerations for Scale-Up
Starting Material 1.0 eq1.0 eqConsistent quality and purity of raw materials are crucial.
LDA 1.1 - 1.2 eq1.1 - 1.2 eqAccurate titration of the LDA solution is essential for reproducibility.
Triisopropyl borate 1.2 - 1.5 eq1.2 - 1.5 eqEnsure anhydrous conditions to prevent premature hydrolysis.
Reaction Temperature -78°C to 0°C-10°C to 5°CHigher temperature in scale-up is often necessary for practical reasons, requiring robust cooling capacity.
Addition Time (LDA) MinutesHoursSlow, controlled addition is critical to manage the exotherm.
Solvent Volume ~10-20 mL/g~5-10 L/kgSolvent volume is optimized to balance solubility, reaction concentration, and ease of work-up.
Typical Yield 75-90%70-85%Yields may be slightly lower on a larger scale due to handling losses and less ideal mixing.
Purity (by HPLC) >98%>98%A robust crystallization protocol is key to achieving high purity.

II. Application in Suzuki-Miyaura Cross-Coupling

This compound is a highly effective coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds. This reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl and heteroaryl structures prevalent in many pharmaceutical agents.

A. General Workflow for Suzuki-Miyaura Coupling

The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Aryl/Heteroaryl Halide Heating Heating (e.g., 80-120 °C) Reactants->Heating Inert Atmosphere Catalyst Palladium Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) Base Base (e.g., K2CO3, Cs2CO3) Solvent Solvent (e.g., Dioxane/Water, Toluene) Extraction Extraction Heating->Extraction Purification Purification (Crystallization or Chromatography) Extraction->Purification Product Coupled Product Purification->Product Logical_Relationship SM This compound Coupling Intermediate Biaryl Compound SM->Coupling Suzuki-Miyaura Coupling Deprotection Free Indole Intermediate Coupling->Deprotection Boc Deprotection Functionalization Final API Deprotection->Functionalization Further Functionalization

References

Application Notes: 1-Boc-5-chloro-1h-indole-2-boronic Acid in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Boc-5-chloro-1h-indole-2-boronic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic compounds with significant therapeutic potential. Its unique structure, featuring a protected indole core functionalized with a boronic acid at the 2-position and a chlorine atom at the 5-position, makes it an ideal reagent for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond between the indole scaffold and various aryl or heteroaryl halides, a key step in the construction of numerous biologically active molecules.

A significant application of this compound is in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many pathological conditions. The 5-chloro-1H-indol-2-yl moiety, readily introduced using this boronic acid, is a privileged scaffold found in a variety of potent kinase inhibitors.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for a class of kinase inhibitors based on the 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole scaffold.

Application in the Synthesis of 4-(5-Chloro-1H-indol-2-yl)-7H-pyrrolo[2,3-d]pyrimidine

The compound 4-(5-Chloro-1H-indol-2-yl)-7H-pyrrolo[2,3-d]pyrimidine is a core structural motif present in a range of kinase inhibitors targeting critical signaling pathways in cancer cells. The synthesis of this key intermediate is efficiently achieved through a Suzuki-Miyaura coupling reaction between this compound and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen enhances the stability and solubility of the boronic acid, facilitating a clean and high-yielding coupling reaction. Subsequent deprotection of the Boc group under acidic conditions yields the final 4-(5-chloro-1H-indol-2-yl)-7H-pyrrolo[2,3-d]pyrimidine.

This scaffold has been identified as a potent inhibitor of several protein kinases, including, but not limited to:

  • Janus Kinases (JAK)

  • Focal Adhesion Kinase (FAK)

  • Protein Kinase B (PKB/Akt)

  • Epidermal Growth Factor Receptor (EGFR)

Inhibition of these kinases can disrupt signaling pathways responsible for cell proliferation, survival, and migration, making compounds derived from this scaffold promising candidates for anticancer drug development.

Quantitative Data

The following table summarizes the typical reaction yield for the synthesis of the key intermediate and the inhibitory activity of a representative final compound against a selected kinase.

Reaction Step Product Typical Yield (%) Reference
Suzuki-Miyaura Coupling & Deprotection4-(5-Chloro-1H-indol-2-yl)-7H-pyrrolo[2,3-d]pyrimidine85N/A
Compound Target Kinase IC50 (nM) Reference
Representative 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole DerivativeRepresentative Kinase< 100N/A

Experimental Protocols

Protocol 1: Synthesis of 4-(5-Chloro-1H-indol-2-yl)-7H-pyrrolo[2,3-d]pyrimidine

This protocol details the Suzuki-Miyaura coupling of this compound with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by the deprotection of the Boc group.

Materials:

  • This compound

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water (H2O)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Suzuki-Miyaura Coupling:

    • In a reaction vessel, combine this compound (1.2 equivalents), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent), and sodium carbonate (3.0 equivalents).

    • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equivalents).

    • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

    • Add degassed 1,4-dioxane and water (4:1 v/v).

    • Heat the reaction mixture to 90 °C and stir for 12-16 hours, or until reaction completion is observed by TLC or LC-MS.

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 5-chloro-2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole-1-carboxylate.

  • Boc Deprotection:

    • Dissolve the purified product from the previous step in dichloromethane.

    • Add trifluoroacetic acid (10 equivalents) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization or silica gel chromatography if necessary to yield 4-(5-chloro-1H-indol-2-yl)-7H-pyrrolo[2,3-d]pyrimidine.

Visualizations

Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS Growth Factor PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT Akt/PKB PI3K->AKT AKT->Transcription Inhibitor 4-(5-Chloro-1H-indol-2-yl)- 7H-pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->Receptor Inhibitor->AKT

Caption: Kinase signaling pathways targeted by inhibitors.

Experimental Workflow

Suzuki_Coupling_Workflow Start Starting Materials: This compound 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Coupling Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Na2CO3, Dioxane/H2O, 90°C) Start->Coupling Purification1 Purification (Column Chromatography) Coupling->Purification1 Intermediate Boc-Protected Intermediate Purification1->Intermediate Deprotection Boc Deprotection (TFA, DCM) Intermediate->Deprotection Purification2 Purification (Recrystallization/Chromatography) Deprotection->Purification2 FinalProduct Final Product: 4-(5-Chloro-1H-indol-2-yl)- 7H-pyrrolo[2,3-d]pyrimidine Purification2->FinalProduct

Caption: Synthetic workflow for the target compound.

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 1-Boc-5-chloro-1h-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and optimized experimental protocols for researchers, scientists, and drug development professionals working with 1-Boc-5-chloro-1h-indole-2-boronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings involving this compound can stem from several factors. The most critical to assess are:

  • Catalyst Activity: Ensure your palladium source and ligand are active. The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1][2] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1] It is crucial to ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Reagent Purity and Stability: Verify the purity of your aryl halide and the boronic acid. Boronic acids, particularly heteroaryl boronic acids, can degrade over time through protodeboronation.[1][3]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and can significantly impact the reaction's success.[4]

Q2: I am observing significant protodeboronation of my this compound. How can I mitigate this?

A2: Protodeboronation, the cleavage of the C-B bond, is a common side reaction with boronic acids, especially with electron-rich or unstable ones.[4][5] To minimize this:

  • Use Anhydrous Conditions: Employ dry solvents and reagents to reduce the presence of water, which can facilitate protodeboronation.[4]

  • Select a Non-Aqueous Base: Consider using a base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) which are effective in less aqueous environments.[5]

  • Use a More Stable Boronic Acid Surrogate: If protodeboronation remains a significant issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, which can slowly release the boronic acid under the reaction conditions.[3]

  • Optimize Reaction Temperature: Higher temperatures can sometimes accelerate protodeboronation.[5] It may be beneficial to screen lower temperatures.

Q3: What are the recommended catalyst systems for coupling this compound?

A3: The choice of catalyst is paramount for the successful coupling of heterocyclic substrates.[6] For challenging substrates like substituted indoles, modern catalyst systems are often superior to traditional ones like Pd(PPh₃)₄.[6]

  • Bulky, Electron-Rich Phosphine Ligands: Ligands developed by the Buchwald group, such as SPhos and XPhos, are renowned for their ability to facilitate the coupling of challenging substrates, including electron-rich heteroaryl chlorides.[5][6] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[6]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donating ligands that form highly stable and active palladium complexes. PEPPSI-type precatalysts are excellent options.[6]

  • Precatalysts: Using well-defined "precatalysts" can offer greater reproducibility and activity compared to forming the catalyst in situ from a palladium precursor and a separate ligand.[6]

Q4: How does the choice of base affect the reaction yield?

A4: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle by activating the boronic acid for transmetalation.[7] The choice of base can significantly influence the reaction rate and yield.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used and effective bases.[5][8] K₃PO₄ is often a good choice for challenging couplings as it is a strong base that can be used in less aqueous conditions, helping to minimize protodeboronation.[5]

  • Base Strength: The reactivity of the boronic acid towards transmetalation is enhanced by its conversion to the corresponding borate anion.[9] A sufficiently strong base is required to facilitate this step.

Q5: What solvent systems are recommended for this Suzuki coupling?

A5: The solvent can influence the solubility of the reagents and the stability of the catalytic species. Common solvent systems for Suzuki couplings include:

  • Aprotic Solvents with Water: Mixtures of solvents like dioxane/water, THF/water, or toluene/water are frequently used.[6][10]

  • Anhydrous Polar Aprotic Solvents: Solvents like DMF or dioxane can also be effective, particularly when trying to minimize protodeboronation.[10][11] The choice of solvent can sometimes be critical for substrates that are sensitive to water.[12]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst.[1] 2. Oxygen contamination.[1] 3. Poor quality or degraded boronic acid.[1] 4. Suboptimal base or solvent.[4] 5. Insufficient reaction temperature or time.[13]1. Use a fresh, high-quality palladium precatalyst and ligand (e.g., XPhos Pd G3, SPhos Pd G3). 2. Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen).[4] 3. Use freshly purchased or properly stored boronic acid. Consider converting to a more stable MIDA boronate if degradation is suspected.[3] 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/H₂O, THF/H₂O, anhydrous DMF).[10][11] 5. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and consider increasing the temperature if the reaction is sluggish.
Significant Protodeboronation 1. Presence of excess water or protic solvents.[4] 2. High reaction temperature.[5] 3. Inherently unstable boronic acid.[3]1. Use anhydrous solvents and a non-aqueous workup. Consider using a base like K₃PO₄ which is effective in low-water conditions.[5] 2. Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.[5] 3. Use the corresponding pinacol ester or MIDA boronate of the indole.[3]
Homocoupling of Aryl Halide or Boronic Acid 1. Oxygen in the reaction mixture.[1] 2. Suboptimal catalyst system. 3. Incorrect stoichiometry.1. Ensure rigorous degassing of the reaction mixture and maintain a positive pressure of inert gas.[4] 2. Screen different palladium catalysts and ligands. 3. Use a slight excess of the boronic acid (1.1-1.5 equivalents).[4]
Formation of Palladium Black 1. Catalyst decomposition. 2. High reaction temperature.1. This indicates the active catalyst is precipitating out of solution.[14] Use a more robust ligand that stabilizes the palladium species. 2. Lower the reaction temperature.
Incomplete Conversion 1. Insufficient catalyst loading. 2. Short reaction time. 3. Catalyst inhibition by the indole nitrogen.[5]1. Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). 2. Extend the reaction time and monitor by TLC or LC-MS. 3. The Boc-protecting group should mitigate direct inhibition, but using a highly active catalyst system (e.g., with Buchwald ligands) is still recommended.[15]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Degassed solvent (e.g., Dioxane/H₂O 10:1, ~0.1-0.2 M)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered base.[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.[1]

  • Solvent Addition: Add the degassed solvent system via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, and Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Pd Precatalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to 60-100 °C solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Pure Product Troubleshooting_Yield cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Yield Issue cat_active Check Catalyst Activity (Use fresh/precatalyst) start->cat_active atmosphere Ensure Inert Atmosphere (Degas Solvents) start->atmosphere purity Verify Reagent Purity start->purity ligand Optimize Ligand (e.g., SPhos, XPhos) cat_active->ligand end Improved Yield ligand->end base Screen Bases (K3PO4, Cs2CO3) atmosphere->base solvent Vary Solvent System (e.g., Dioxane/H2O) base->solvent temp Optimize Temperature solvent->temp temp->end boronic_acid Address Boronic Acid Instability (e.g., MIDA ester) purity->boronic_acid boronic_acid->end

References

Technical Support Center: Reactions of 1-Boc-5-chloro-1h-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Boc-5-chloro-1h-indole-2-boronic acid and related compounds. The focus is on addressing common issues encountered during synthetic reactions, particularly the Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in Suzuki-Miyaura reactions with this compound?

A1: The primary side products encountered are typically a result of three main pathways: protodeboronation, homocoupling of the boronic acid, and decomposition of the starting material.[1][2]

  • Protodeboronation: This is the most significant and common side reaction where the boronic acid group is replaced by a hydrogen atom.[2] This leads to the formation of 1-Boc-5-chloro-1H-indole. This side reaction is often promoted by aqueous basic conditions and elevated temperatures.[3]

  • Homocoupling: The self-coupling of two molecules of the boronic acid can occur to form a symmetrical bi-indole dimer. This is often facilitated by the presence of oxygen and certain palladium(II) species in the reaction mixture.[1]

  • Decomposition: Indole boronic acids, even with a Boc protecting group, can be sensitive to strong bases and high temperatures, leading to uncharacterized degradation products.

Q2: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the first steps to troubleshoot this?

A2: Low yields in Suzuki-Miyaura reactions are a common issue and can often be addressed by systematically evaluating the reaction components and conditions.[4]

  • Reagent Quality: Verify the purity and stability of your this compound, as boronic acids can degrade over time. Also, check the quality of the aryl halide, base, and solvent.

  • Catalyst Activity: Ensure the palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it must be efficiently reduced to Pd(0) in situ.[1] Consider using a fresh batch of catalyst or a more robust precatalyst.

  • Inert Atmosphere: Oxygen can lead to the unwanted homocoupling of the boronic acid and can deactivate the palladium catalyst. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.[4]

  • Base Selection: The choice and quality of the base are critical. An inappropriate or weak base may not efficiently promote the transmetalation step. Conversely, a base that is too strong can accelerate the decomposition of the boronic acid.

Q3: How can I minimize protodeboronation of this compound?

A3: Minimizing protodeboronation is key to achieving high yields. Consider the following strategies:

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[1]

  • Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura reaction, excessive water can promote protodeboronation. Using anhydrous solvents and carefully controlling the amount of water can be beneficial.

  • Milder Base: Employing a milder base (e.g., K₃PO₄, Cs₂CO₃, or KF) can reduce the rate of base-mediated protodeboronation.[4]

  • Lower Reaction Temperature: If possible, running the reaction at a lower temperature can decrease the rate of this side reaction.

  • "Slow Release" Strategies: Using boronate esters like MIDA boronates allows for the slow, in situ generation of the boronic acid, keeping its concentration low and minimizing side reactions.[2]

Q4: What causes the homocoupling of this compound, and how can it be prevented?

A4: Homocoupling is primarily caused by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acid, often mediated by Pd(II) species.[1] To prevent this:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel before adding the catalyst.

  • Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂.[4]

  • Appropriate Ligands: The use of bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.[4]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered in reactions involving this compound.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst - Use a fresh batch of palladium catalyst and ligand.- Test the catalyst on a known, reliable Suzuki-Miyaura reaction.- Consider using a more robust precatalyst (e.g., a Buchwald palladacycle).[4]The active Pd(0) species is crucial for the catalytic cycle. Catalyst degradation or inefficient reduction of a Pd(II) precatalyst will halt the reaction.[1]
Poor Reagent Quality - Check the purity of the boronic acid by ¹H or ¹¹B NMR.[5]- Use freshly purified aryl halide and base.- Ensure solvents are anhydrous and properly degassed.Impurities in the starting materials can inhibit the catalyst or participate in side reactions. Boronic acids are susceptible to degradation.
Inappropriate Base - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF).- Ensure the base is finely powdered and dry.The base is critical for the activation of the boronic acid. Its strength and solubility can significantly impact the reaction rate and yield.[6]
Suboptimal Temperature - Gradually increase the reaction temperature.Some Suzuki-Miyaura couplings require higher temperatures to overcome the activation energy, particularly with less reactive aryl chlorides.
Issue 2: Significant Formation of Side Products
Side Product Observed Potential Cause Troubleshooting Step Rationale
Protodeboronation Product - Presence of excess water.- Base is too strong or concentration is too high.- High reaction temperature.- Use anhydrous solvents and minimize water content.- Switch to a milder base (e.g., KF or K₃PO₄).- Lower the reaction temperature.- Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester).[1]Protodeboronation is often accelerated by aqueous basic conditions and heat.[3] Boronate esters are generally more stable under these conditions.
Homocoupling Product - Presence of oxygen.- Inefficient reduction of Pd(II) precatalyst.- Ensure rigorous degassing of solvents and the reaction vessel.- Purge the reaction with an inert gas for an extended period before adding the catalyst.- Consider using a Pd(0) catalyst source directly.[4]Oxygen can promote the oxidative dimerization of the boronic acid.[1]
Dehalogenation of Aryl Halide - Presence of a hydrogen source and a reducing agent.- Ensure the absence of adventitious hydrogen sources.- Use a well-defined catalyst system.This side reaction can occur under certain conditions, leading to the formation of the arene corresponding to the aryl halide.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water, 4:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the aryl halide, and the base.

  • Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed reagent_check 1. Verify Reagent Quality - Boronic acid purity (NMR) - Aryl halide purity - Base quality (dry) - Solvent (anhydrous, degassed) start->reagent_check Start Here catalyst_check 2. Assess Catalyst System - Use fresh catalyst/ligand - Test on a known reaction - Consider a more active precatalyst reagent_check->catalyst_check If reagents are okay condition_check 3. Optimize Reaction Conditions - Screen different bases - Increase temperature - Adjust solvent system catalyst_check->condition_check If catalyst is active side_product_analysis 4. Analyze for Side Products - Check for protodeboronation - Look for homocoupling condition_check->side_product_analysis If still low yield

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

Common Side Product Pathways

side_products indole_boronic_acid This compound protodeboronation Protodeboronation Product (1-Boc-5-chloro-1H-indole) indole_boronic_acid->protodeboronation H₂O, Base, Heat homocoupling Homocoupling Product (Dimer) indole_boronic_acid->homocoupling O₂, Pd(II) catalyst Pd Catalyst / Base indole_boronic_acid->catalyst desired_product Desired Cross-Coupling Product aryl_halide Aryl Halide aryl_halide->catalyst catalyst->desired_product

Caption: Major reaction pathways leading to desired and side products.

References

preventing protodeboronation of 1-Boc-5-chloro-1h-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Boc-5-chloro-1H-indole-2-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing a common side reaction known as protodeboronation during its use in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process consumes your starting material, this compound, leading to the formation of 1-Boc-5-chloro-1H-indole as a byproduct. This reduces the yield of your desired coupled product and complicates the purification process. Heteroaromatic boronic acids, including indole derivatives, can be particularly susceptible to this side reaction.

Q2: What are the primary factors that cause protodeboronation of this compound?

A2: Several factors in the reaction environment can promote protodeboronation:

  • pH: The pH of the reaction medium is a critical factor. For some heteroaromatic boronic acids, zwitterionic species can form under neutral pH conditions, which can lead to rapid protodeboronation.[1] Both acidic and basic conditions can also catalyze the reaction.[1]

  • Base: The choice and concentration of the base used in reactions like the Suzuki-Miyaura coupling are crucial. While a base is necessary to activate the boronic acid for transmetalation, strong bases can accelerate protodeboronation.[2]

  • Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.[2]

  • Solvent: The presence of water in the solvent can act as a proton source for protodeboronation.[2]

  • Catalyst System: An inefficient palladium catalyst system that leads to a slow cross-coupling reaction will leave the boronic acid exposed to the reaction conditions for a longer period, increasing the likelihood of protodeboronation.

Q3: How does the Boc protecting group affect the stability of the indole-2-boronic acid?

A3: The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen generally increases the stability of the molecule. It reduces the electron density of the indole ring, which can help to stabilize the carbon-boron bond. However, it's important to note that the Boc group on an indole can be labile and may be removed under certain conditions, such as heating with some bases.[3]

Q4: Is it better to use this compound or its pinacol ester derivative?

A4: Using the pinacol ester derivative is a highly recommended strategy to minimize protodeboronation. Boronic esters, such as the pinacol ester, are generally more stable than the corresponding boronic acids.[4] They are less prone to decomposition and can act as a "slow-release" source of the boronic acid under the reaction conditions, keeping the concentration of the more sensitive free boronic acid low.[1] Another highly stable option is the use of MIDA (N-methyliminodiacetic acid) boronates.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
High levels of protodeboronation byproduct (1-Boc-5-chloro-1H-indole) observed by LC-MS or NMR. 1. Inappropriate Base Selection: Strong bases like NaOH or KOH can accelerate protodeboronation.[2]Optimize the Base: Switch to a weaker, non-hydroxide base. Mild bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often effective for the Suzuki coupling while minimizing protodeboronation.[2]
2. High Reaction Temperature: Elevated temperatures increase the rate of the protodeboronation side reaction.[2]Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover. A starting point of 60-80 °C is recommended.[2]
3. Presence of Excess Water: Water can act as a proton source for the cleavage of the C-B bond.[2]Use Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.
4. Inefficient Catalytic System: A slow Suzuki coupling reaction allows more time for the boronic acid to decompose.Optimize Catalyst and Ligands: Increase the catalyst loading slightly. Employ robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) to promote efficient cross-coupling.[2] Consider using a pre-formed, active Pd(0) catalyst.
5. Prolonged Reaction Time: The longer the boronic acid is exposed to basic, heated conditions, the more protodeboronation can occur.Monitor Reaction Closely: Track the reaction progress using TLC, GC-MS, or LC-MS and work up the reaction as soon as the starting material is consumed.
Low or no yield of the desired coupled product, with starting material consumed. 1. Significant Protodeboronation: The primary cause is likely the decomposition of the boronic acid.Follow all the recommendations for minimizing protodeboronation listed above.
2. Decomposition of the Starting Material: The boronic acid may be unstable to storage.Use a More Stable Derivative: Convert the boronic acid to its pinacol ester or MIDA boronate for improved stability during storage and in the reaction.
Loss of the Boc protecting group. 1. Base-Mediated Deprotection: Some bases, especially when heated, can cleave the Boc group from the indole nitrogen.[3]Use a Milder Base: Avoid strong bases. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
2. High Temperature: Thermal cleavage of the Boc group can occur.Lower the Reaction Temperature: If possible, run the reaction at a lower temperature.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, aiming to minimize protodeboronation.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos-Pd-G3)

  • Anhydrous base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Anhydrous, degassed water (if required for the specific catalyst system)

Procedure:

  • Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas (e.g., argon or nitrogen).

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and the anhydrous base (2.0-3.0 eq).

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., 2-5 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. If the chosen catalyst system requires water, add a minimal, optimized amount of degassed water.

  • Reaction: Heat the mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Conversion to the Pinacol Ester for Enhanced Stability

If protodeboronation remains a significant issue, converting the boronic acid to its more stable pinacol ester is recommended.

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., THF or toluene)

  • A drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and pinacol (1.1 eq) in an anhydrous solvent.

  • Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Alternatively, stir the mixture over a drying agent like anhydrous magnesium sulfate at room temperature.

  • Monitoring: Monitor the formation of the pinacol ester by TLC or NMR.

  • Isolation: Once the reaction is complete, filter off the drying agent (if used) and remove the solvent under reduced pressure. The resulting crude this compound pinacol ester can often be used in the subsequent Suzuki-Miyaura coupling without further purification.

Visual Guides

Protodeboronation_Pathway Indole_BA This compound Byproduct 1-Boc-5-chloro-1H-indole Indole_BA->Byproduct Protodeboronation Desired_Coupling Desired Suzuki Coupling Product Indole_BA->Desired_Coupling Productive Pathway Proton_Source H⁺ (from water, acid, or base) Proton_Source->Byproduct Suzuki_Reaction Suzuki-Miyaura Coupling Suzuki_Reaction->Desired_Coupling

Caption: Competing pathways for this compound.

Caption: Troubleshooting workflow for minimizing protodeboronation.

References

Technical Support Center: Troubleshooting Failed Suzuki Reactions with 5-Chloroindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-chloroindole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered during these challenging coupling reactions. The question-and-answer format directly addresses specific problems, offering detailed protocols and data-driven insights to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki reaction with a 5-chloroindole derivative failing or giving low yields?

A1: Several factors can contribute to the poor performance of Suzuki reactions with 5-chloroindole derivatives. These substrates present a combination of challenges:

  • The C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[1]

  • The Indole N-H Group: For unprotected indoles, the acidic N-H proton can interfere with the catalytic cycle. It can react with the base, and the resulting indolide anion can coordinate to the palladium center, potentially inhibiting the catalyst.[2]

  • Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough to facilitate the coupling of unreactive aryl chlorides. The selection of an appropriate bulky and electron-rich ligand is crucial.[1]

  • Reaction Conditions: Suboptimal choice of base, solvent, and temperature can lead to incomplete reactions or the prevalence of side reactions.

Q2: What are the most common side reactions I should be aware of?

A2: The most frequently observed side reactions in Suzuki couplings of 5-chloroindoles are:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, where the boron group is replaced by a hydrogen atom. This is often promoted by the presence of water, strong bases, or elevated temperatures.[1][3] Using more stable boronic esters (e.g., pinacol esters) can help mitigate this issue.

  • Dehalogenation: This side reaction involves the replacement of the chlorine atom on the indole ring with a hydrogen atom, leading to the formation of indole as a byproduct. This can be caused by certain palladium-hydride species that can form in the reaction mixture.

  • Homocoupling: The undesired coupling of two boronic acid molecules or two 5-chloroindole molecules can also occur, often promoted by the presence of oxygen.[3][4] Thoroughly degassing the reaction mixture is essential to minimize this.

Q3: Should I protect the indole nitrogen?

A3: N-protection of the indole can significantly improve the outcome of the Suzuki reaction. Protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent the interference of the acidic N-H proton and improve the solubility of the substrate.[5] However, successful couplings with unprotected indoles have been reported, particularly with carefully optimized catalytic systems.[2][6]

Troubleshooting Guide

Problem 1: Low or No Conversion of 5-Chloroindole

This is a common issue stemming from the low reactivity of the C-Cl bond. Here’s a systematic approach to troubleshoot this problem:

1. Catalyst and Ligand System:

  • Recommendation: Switch to a more active catalytic system. Buchwald's biaryl phosphine ligands are often effective for these challenging substrates. Consider screening ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1]

2. Base Selection:

  • Recommendation: The choice of base is critical. Strong, non-nucleophilic inorganic bases are often required. Screen bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[1][7] The solubility of the base can also be a factor, so consider solvent systems that can partially dissolve it (e.g., dioxane/water).

3. Reaction Temperature:

  • Recommendation: Insufficient temperature can lead to a sluggish reaction. Gradually increase the reaction temperature, for example, from 80 °C to 110 °C. In some cases, microwave irradiation can be beneficial.[1]

The following diagram illustrates a logical workflow for troubleshooting low conversion:

G start Low or No Conversion catalyst Is the catalyst system active enough? start->catalyst base Is the base effective? catalyst->base No solution_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst->solution_catalyst Yes temperature Is the reaction temperature sufficient? base->temperature No solution_base Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). base->solution_base Yes degassing Is the system properly degassed? temperature->degassing No solution_temperature Increase temperature (80-120 °C). Consider microwave irradiation. temperature->solution_temperature Yes solution_degassing Degas solvents and reaction mixture thoroughly. degassing->solution_degassing Yes end Improved Conversion degassing->end No solution_catalyst->base solution_base->temperature solution_temperature->degassing solution_degassing->end

Troubleshooting workflow for low conversion.
Problem 2: Significant Formation of Side Products (Protodeboronation, Dehalogenation, Homocoupling)

The presence of these side products indicates that the desired cross-coupling pathway is competing with undesired reactions.

1. Protodeboronation:

  • Recommendation:

    • Use anhydrous solvents and reagents where possible.

    • Employ a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).

    • Consider using more stable boronic esters, like pinacol esters, instead of boronic acids.

2. Dehalogenation:

  • Recommendation:

    • The choice of ligand can influence this side reaction. Screening different electron-rich ligands may be necessary.

    • Avoid bases that can act as hydride sources.

3. Homocoupling:

  • Recommendation:

    • Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.

    • Using a Pd(0) source directly, such as Pd₂(dba)₃, can sometimes reduce homocoupling compared to in situ reduction of a Pd(II) source.

Data Summary: Reaction Conditions and Yields

While extensive data specifically for 5-chloroindole is limited in the literature, the following tables summarize successful conditions for similar challenging chloro-heteroaryl substrates, which can serve as a strong starting point for optimization.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Chloroindoles

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)SubstrateReference
P1 (1.0-1.5)-K₃PO₄Dioxane/H₂O60976-Chloroindole[2]
Pd(OAc)₂ (2)SPhos (3)K₃PO₄Dioxane/H₂O100High3-Chloroindazole[2]
Pd(dppf)Cl₂-K₂CO₃Dimethoxyethane80High5-Bromoindazole[8][9]

Table 2: Base and Solvent Optimization for Suzuki Coupling of Heteroaryl Chlorides

BaseSolventTemp (°C)General Outcome
K₃PO₄Dioxane/H₂O60-100Often highly effective for chloro-heterocycles.[2]
Cs₂CO₃Dioxane/H₂O80-110Another strong base that can promote coupling of unreactive chlorides.[7]
K₂CO₃Toluene/H₂O90-100A milder option, may be suitable if substrate is base-sensitive.
Na₂CO₃DMF/H₂O100-120Can be effective, but DMF can be difficult to remove.

Experimental Protocols

General Protocol for Suzuki Coupling of 5-Chloroindole Derivatives

This protocol is a starting point and should be optimized for each specific substrate combination.

Materials:

  • 5-Chloroindole derivative (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.5 equiv)

  • Palladium precatalyst (e.g., P1, 1-2 mol%) or Pd(OAc)₂ (2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add the 5-chloroindole derivative, arylboronic acid/ester, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium precatalyst and ligand (if using a separate source) under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram outlines the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting, as each step can be a potential point of failure.

Suzuki_Cycle cluster_0 Catalytic Cycle A Pd(0)Ln Active Catalyst B Oxidative Addition (Ar-Pd(II)-Cl)Ln A->B 5-Chloroindole (Ar-Cl) C Transmetalation (Ar-Pd(II)-Ar')Ln B->C Ar'B(OR)2 / Base D Reductive Elimination Ar-Ar' C->D D->A Product Formation

The Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Optimization of Catalyst Loading for Indolylboronic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the Suzuki-Miyaura cross-coupling of indolylboronic acids.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the optimization of catalyst loading and overall reaction conditions for the Suzuki-Miyaura coupling of indolylboronic acids.

Q1: My Suzuki coupling reaction with an indolylboronic acid is resulting in low to no yield. What are the primary factors to investigate?

A1: A low or non-existent yield in a Suzuki coupling with indolylboronic acids can stem from several factors. The first parameters to critically assess are:

  • Catalyst Activity: Ensure the palladium catalyst and associated ligands are active. Palladium(II) precatalysts require in situ reduction to the active Pd(0) species.[1] If catalyst deactivation is suspected, consider using more robust precatalysts like palladacycles.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote the homocoupling of the boronic acid.[1][2] It is crucial to ensure that all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Argon or Nitrogen).[1][2]

  • Purity and Stability of Indolylboronic Acid: Indolylboronic acids can be unstable and prone to degradation.[3] Verify the purity of the boronic acid before use. If stability is an issue, consider converting the boronic acid to a more stable derivative, such as a diethanolamine adduct, which can be used directly in the coupling reaction.[1][3]

Q2: I am observing significant protodeboronation of my indolylboronic acid. How can this side reaction be minimized?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent side reaction, particularly with electron-rich heteroaryl boronic acids like those derived from indole.[1] To mitigate this:

  • Use a Milder Base: Strong bases, especially in aqueous media, can accelerate protodeboronation. Consider switching from strong bases like sodium hydroxide (NaOH) to milder alternatives such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1][4]

  • Anhydrous Conditions: Employing anhydrous reaction conditions can help to suppress protodeboronation.[5]

  • Use of Boronic Esters: Arylpinacolboronate esters are generally less reactive than their corresponding boronic acids but can be less prone to protodeboronation under certain conditions.[6]

Q3: My reaction is sluggish or stalls before completion, even with a seemingly active catalyst. What adjustments can I make to the catalyst system?

A3: Sluggish reactions often point to issues with the catalyst's efficiency in one of the key steps of the catalytic cycle (oxidative addition, transmetalation, or reductive elimination).

  • Ligand Choice: The choice of phosphine ligand is critical. For challenging substrates like indolylboronic acids, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often highly effective as they can accelerate both oxidative addition and reductive elimination steps.[1][4]

  • Catalyst Loading: While the goal is to optimize and often minimize catalyst loading, for difficult couplings, a slight increase in the catalyst loading (e.g., from 1 mol% to 2.5 mol%) might be necessary to achieve a reasonable reaction rate and full conversion.[4][7] However, excessively high loadings can sometimes lead to increased side reactions.

  • Precatalyst Generation: Using well-defined palladium precatalysts, such as XPhos Pd G2 or SPhos Pd G2, can ensure the efficient generation of the active Pd(0) species and lead to more reproducible results.[4][8]

Q4: How does the protecting group on the indole nitrogen affect the coupling reaction?

A4: The substituent on the indole nitrogen can significantly influence the reaction outcome.

  • Unprotected Indoles: In some cases, unprotected indolylboronic acids can provide higher yields compared to their protected counterparts.[6]

  • Boc and Tosyl Groups: When coupling indolylboronic acids with phenyl bromides, the presence of a Boc group has been observed to lower yields, with a Tosyl group leading to even lower yields.[6] Conversely, when using arylpinacolboronate esters, a Tosyl protecting group has been shown to give the highest yields.[6] Careful selection of the protecting group is therefore essential for optimizing the reaction.[6]

Q5: I am working with a sterically hindered indolylboronic acid or coupling partner. What conditions are recommended?

A5: Steric hindrance can significantly slow down the key steps in the catalytic cycle.[1] To overcome this:

  • Bulky Ligands: The use of bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos is highly recommended for sterically demanding substrates.[1]

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barriers associated with sterically hindered substrates.[1]

  • Longer Reaction Times: These reactions may simply require more time to reach completion. Monitor the reaction progress carefully over an extended period.

Data Presentation: Catalyst System Performance

The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of 5-indole boronic acid with 3-chloroindazole, serving as a representative example for indolylboronic acid couplings.

Catalyst SystemLigandConversion (%)Yield (%)
Pd₂(dba)₃XPhos7556
Pd₂(dba)₃SPhos7152
Pd₂(dba)₃RuPhos5940
Pd₂(dba)₃P(t-Bu)₃2310
Pd(OAc)₂XPhos6849
Pd(OAc)₂SPhos6547
XPhos Pd G2XPhos8769
SPhos Pd G2SPhos9780

Data sourced from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[4]

Experimental Protocols

Below are detailed, representative protocols for palladium- and nickel-catalyzed Suzuki-Miyaura couplings of indolylboronic acids.

Protocol 1: Palladium-Catalyzed Coupling of 5-Indole Boronic Acid

This protocol is based on the use of a highly effective palladium precatalyst.

Materials:

  • 3-chloroindazole (1.0 equiv)

  • 5-indole boronic acid (2.0 equiv)

  • SPhos Pd G2 (2.5 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Dioxane

  • Water

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add 3-chloroindazole (0.25 mmol, 1.0 equiv), 5-indole boronic acid (0.50 mmol, 2.0 equiv), SPhos Pd G2 (2.5 mol%), and potassium phosphate (0.50 mmol, 2.0 equiv).[4]

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[1]

  • Add degassed dioxane (1 mL) and degassed water (0.2 mL) to the vessel via syringe.[4]

  • Place the sealed vessel in a preheated oil bath or heating block at 100 °C.[4]

  • Stir the reaction mixture vigorously for 15 hours.[4]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography.[1]

Protocol 2: Nickel-Catalyzed Coupling of an Arylboronic Acid

This protocol provides an alternative using a more economical nickel catalyst.

Materials:

  • Heterocyclic halide (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • NiCl₂(PCy₃)₂ (5 mol%)

  • Potassium phosphate (K₃PO₄, 4.5 equiv)

  • tert-amyl alcohol or 2-Me-THF

Procedure:

  • In a dry reaction tube, combine the heterocyclic halide (1.0 equiv), the arylboronic acid (2.5 equiv), NiCl₂(PCy₃)₂ (5 mol %), and potassium phosphate (4.5 equiv).[4]

  • Add tert-amyl alcohol or 2-Me-THF as the solvent.[4]

  • Seal the tube and heat the reaction mixture to 100 °C for 12 hours with vigorous stirring.[4]

  • Follow the workup and purification steps as outlined in Protocol 1.

Visualizations

Experimental Workflow for Optimization

experimental_workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Reaction Execution cluster_workup 4. Workup & Purification cluster_analysis 5. Analysis & Optimization prep_reagents Prepare Reactants: - Indolylboronic Acid (or ester) - Aryl/Heteroaryl Halide - Base (e.g., K3PO4) combine Combine solid reagents in a dry, inert atmosphere vessel. prep_reagents->combine prep_catalyst Prepare Catalyst System: - Pd or Ni Precatalyst - Ligand (e.g., SPhos, XPhos) prep_catalyst->combine degas Add degassed solvent(s) (e.g., Dioxane/Water). combine->degas heat Heat to desired temperature (e.g., 80-110 °C) with stirring. degas->heat monitor Monitor progress via TLC, GC-MS, or LC-MS. heat->monitor workup Quench, extract with organic solvent, wash, and dry. monitor->workup purify Purify by flash column chromatography. workup->purify analysis Analyze Yield & Purity purify->analysis decision Target Yield Met? analysis->decision complete Process Complete decision->complete Yes troubleshoot Troubleshoot (See FAQs) decision->troubleshoot No troubleshoot->prep_reagents Adjust Base/Solvent/ Boron Source troubleshoot->prep_catalyst Adjust Catalyst/Ligand/ Loading

Workflow for optimizing indolylboronic acid coupling.
Troubleshooting Logic Flow

troubleshooting_flow start Low or No Yield check_catalyst Is the catalyst system active and properly prepared? start->check_catalyst check_conditions Are reaction conditions (atmosphere, solvent) correct? check_catalyst->check_conditions Yes action_catalyst Use robust precatalyst (e.g., SPhos Pd G2). Optimize ligand choice. check_catalyst->action_catalyst No check_boronic Is the indolylboronic acid pure and stable? check_conditions->check_boronic Yes action_conditions Ensure rigorous degassing. Use inert atmosphere. check_conditions->action_conditions No check_side_reactions Are side reactions like protodeboronation occurring? check_boronic->check_side_reactions Yes action_boronic Verify purity. Use stable derivative (e.g., diethanolamine adduct). check_boronic->action_boronic No action_side_reactions Use milder base (K3PO4). Consider anhydrous conditions. check_side_reactions->action_side_reactions Yes end Re-run Experiment check_side_reactions->end No, re-evaluate other parameters. action_catalyst->end action_conditions->end action_boronic->end action_side_reactions->end

Decision tree for troubleshooting coupling issues.

References

effect of temperature on 1-Boc-5-chloro-1h-indole-2-boronic acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Boc-5-chloro-1H-indole-2-boronic acid

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions regarding the effect of temperature on its coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.

Frequently Asked Questions (FAQs)

Q1: What is the general role of temperature in coupling reactions involving this compound?

A1: Temperature is a critical parameter in transition metal-catalyzed cross-coupling reactions. It influences reaction kinetics, catalyst activity, and the stability of the reagents. Generally, increasing the temperature accelerates the reaction rate. However, excessively high temperatures can lead to the degradation of the boronic acid, the catalyst, or other components, resulting in lower yields and the formation of impurities.

Q2: Is this compound stable at elevated temperatures?

A2: While the Boc (tert-butyloxycarbonyl) protecting group enhances the stability of the indole boronic acid compared to its unprotected counterpart, it is still susceptible to degradation at high temperatures.[1] The primary degradation pathway is protodeborylation (loss of the boronic acid group), which is often accelerated at higher temperatures, especially in the presence of water or protic solvents. Careful temperature control is therefore essential.

Q3: What is a typical starting temperature range for a Suzuki-Miyaura coupling with this boronic acid?

A3: For Suzuki-Miyaura couplings with indole derivatives, a good starting temperature range is between 60 °C and 100 °C.[2][3] Many reactions with chloroindoles proceed efficiently at lower temperatures (e.g., 60 °C) with the appropriate catalyst and ligand system.[2] It is often recommended to start at a moderate temperature (e.g., 80 °C) and adjust based on reaction monitoring.[4]

Q4: What temperature is recommended for Buchwald-Hartwig amination reactions?

A4: Typical temperatures for Buchwald-Hartwig aminations are between 80 °C and 100 °C.[5] While some modern catalyst systems can facilitate these reactions at room temperature, the coupling of an indole boronic acid (in a related C-N bond formation context) or its corresponding halide often requires heating to achieve a reasonable reaction rate.[6][7][8]

Troubleshooting Guide

This guide addresses common issues related to temperature in your coupling experiments.

Issue 1: Low or No Product Conversion

Possible Cause Troubleshooting Step
Insufficient Thermal Energy The reaction temperature may be too low for the catalytic cycle to proceed efficiently.
Solution Gradually increase the reaction temperature in 10-20 °C increments (e.g., from 80 °C to 100 °C). Monitor the reaction by TLC or LC-MS to check for product formation and consumption of starting material. Note that some modern catalysts are designed for room temperature reactions.[6][9]
Catalyst Inactivity The chosen palladium precatalyst may require a higher temperature for activation to the active Pd(0) species.
Solution Review the literature for the specific catalyst system you are using. If a higher activation temperature is needed, increase the heat. Alternatively, consider switching to a more easily activated precatalyst.

Issue 2: Formation of Significant Byproducts / Low Yield

Possible Cause Troubleshooting Step
Protodeborylation The C-B bond of the boronic acid is cleaving, replacing the boronic acid with a hydrogen atom. This is a common side reaction at elevated temperatures.
Solution Decrease the reaction temperature. Screen different solvents and bases, as they can influence the rate of deborylation. Using anhydrous solvents can sometimes mitigate this issue.
Boc-Group Cleavage High temperatures, especially under acidic or strongly basic conditions, can lead to the removal of the Boc protecting group.
Solution Lower the reaction temperature and consider using a milder base (e.g., K₃PO₄, Cs₂CO₃) instead of stronger bases like NaOtBu.[2][5]
Homocoupling The boronic acid can couple with itself to form a bi-indole byproduct. This is often promoted by high temperatures and the presence of oxygen.
Solution Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). Lowering the temperature can also reduce the rate of this side reaction.
Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting temperature-related issues.

TroubleshootingWorkflow start Start: Reaction Outcome Unsatisfactory check_conversion Low Conversion? start->check_conversion check_byproducts Significant Byproducts? check_conversion->check_byproducts  No increase_temp Action: Gradually Increase Temperature (e.g., 80°C → 100°C) check_conversion->increase_temp  Yes decrease_temp Action: Decrease Temperature (e.g., 80°C → 60°C) check_byproducts->decrease_temp  Yes optimize_conditions Action: Optimize Other Parameters (Ligand, Base, Solvent) check_byproducts->optimize_conditions  No / No Improvement monitor_reaction Monitor by TLC/LC-MS increase_temp->monitor_reaction end_success Success: Improved Outcome monitor_reaction->end_success decrease_temp->optimize_conditions optimize_conditions->end_success ExperimentalWorkflow prep 1. Preparation Add solids (boronic acid, aryl halide, Pd(OAc)₂, XPhos, K₃PO₄) to vessel inert 2. Inert Atmosphere Evacuate and backfill vessel with N₂ or Ar (3x cycles) prep->inert solvent 3. Solvent Addition Add degassed Dioxane/Water via syringe inert->solvent heating 4. Heating Heat reaction to target temperature (e.g., 80°C) with stirring solvent->heating monitor 5. Monitoring Monitor progress via TLC or LC-MS until starting material is consumed heating->monitor workup 6. Work-up Cool to RT, dilute with EtOAc, wash with water and brine monitor->workup purify 7. Purification Dry organic layer (Na₂SO₄), concentrate, and purify via column chromatography workup->purify

References

Technical Support Center: Purification of 1-Boc-5-chloro-1H-indole-2-boronic acid Derived Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from 1-Boc-5-chloro-1H-indole-2-boronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after a Suzuki-Miyaura coupling reaction with this compound?

A1: Common impurities include:

  • Homocoupling products: Dimerization of the boronic acid or the coupling partner. This is often exacerbated by the presence of oxygen.[1]

  • Protodeboronation product: Replacement of the boronic acid group with a hydrogen atom on the indole ring. This is a common side reaction for boronic acids, especially under aqueous basic conditions.

  • Unreacted starting materials: Residual this compound and the aryl halide.

  • Palladium catalyst residues: Can be present in the crude product as palladium black or other palladium species.

  • Boc-deprotected product: The tert-butyloxycarbonyl (Boc) protecting group can be labile under certain Suzuki-Miyaura reaction conditions, particularly with strong bases or high temperatures, leading to the corresponding N-H indole product.[2][3]

Q2: My desired product is a non-polar, Boc-protected 2-aryl-1H-indole. Which purification method is generally most effective?

A2: For non-polar to moderately polar Boc-protected indole derivatives, normal-phase column chromatography on silica gel is typically the most effective method for achieving high purity.[4] A gradient elution with a solvent system like ethyl acetate in hexanes is a common starting point.

Q3: I am observing significant Boc group removal during my Suzuki reaction. How can I prevent this?

A3: To minimize Boc deprotection, consider the following adjustments:

  • Use a milder base: Strong bases can facilitate the removal of the Boc group. Switching to a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial.[4][5]

  • Lower the reaction temperature: High temperatures can promote the cleavage of the Boc group. If possible, screen for a lower reaction temperature that still allows for a reasonable reaction rate.

  • Reduce reaction time: Prolonged reaction times at elevated temperatures can lead to increased deprotection. Monitor the reaction closely by TLC or LC-MS and work it up as soon as it reaches completion.

Q4: Can I purify my product by recrystallization?

A4: Recrystallization can be a highly effective method for purifying solid products, especially on a larger scale. The choice of solvent is critical. For 2-aryl-1-Boc-indoles, a common approach is to dissolve the crude material in a hot solvent in which it is soluble (e.g., methanol, ethanol, or ethyl acetate) and then add a less polar anti-solvent (e.g., hexanes or water) to induce crystallization upon cooling.[6]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Coupled Product
Possible Cause Troubleshooting Step
Protodeboronation of the boronic acid Use anhydrous solvents and consider a milder base (e.g., K₂CO₃, K₃PO₄).[4][5]
Catalyst deactivation Ensure proper degassing of solvents to remove oxygen, which can lead to catalyst decomposition and homocoupling.[1] Use a fresh, high-quality palladium catalyst and ligand.
Poor solubility of reactants Choose a solvent system that ensures the solubility of all reactants at the reaction temperature. Common solvents include dioxane, THF, and DMF, often with some water.
Steric hindrance For sterically demanding coupling partners, consider using a more active catalyst system (e.g., with bulky, electron-rich phosphine ligands like XPhos or SPhos) and potentially higher reaction temperatures.
Issue 2: Difficulty in Separating the Product from Impurities by Column Chromatography
Possible Cause Troubleshooting Step
Co-elution of product and impurities Optimize the solvent system for your column. Use a gradient elution with a slow increase in polarity. A common starting point for Boc-protected indoles is a gradient of ethyl acetate in hexanes.[7] For very similar impurities, consider a different stationary phase (e.g., alumina) or reverse-phase chromatography.
Streaking or tailing of the product on the column For basic indole derivatives, streaking on silica gel can occur. Adding a small amount of a basic modifier like triethylamine (1-3%) to the eluent can improve peak shape.[8]
Product is insoluble and difficult to load Use a "dry loading" technique. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[8]

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a clean, dry reaction vessel, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., dioxane/water 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5][6]

Purification Protocol: Normal-Phase Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully apply it to the top of the silica bed. Alternatively, use the dry loading method described in the troubleshooting guide.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 10%, 20%, etc., ethyl acetate in hexanes) to elute compounds of increasing polarity.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[4]

Quantitative Data Summary

The following table presents representative data for Suzuki-Miyaura couplings involving N-Boc protected heteroaryl boronic acids, which are analogous to this compound.

Aryl HalideBoronic Acid/EsterCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Purification Method
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ / K₂CO₃DME/H₂O802>80Flash column chromatography
3-iodo-N-Boc-indazoleVarious aryl boronic acidsPd(PPh₃)₄ / aq. baseDioxaneMW->80Not specified
Aryl ChlorideHeptyl pinacol boronic esterPd₂(dba)₃/FcPPh₂ / K₃PO₄Dioxane/H₂O10018VariesNot specified

Data is compiled from analogous reactions reported in the literature and should be considered representative.[2][5][9]

Visualizations

Experimental_Workflow cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up cluster_purification Purification Reactants This compound + Aryl Halide Reaction Heat under Inert Atmosphere Reactants->Reaction Catalyst Pd Catalyst + Base Catalyst->Reaction Solvent Degassed Solvent Solvent->Reaction Extraction Extraction with Organic Solvent Reaction->Extraction Drying Drying and Concentration Extraction->Drying Purification_Method Column Chromatography or Recrystallization Drying->Purification_Method Pure_Product Pure 2-Aryl-1-Boc-5-chloro-1H-indole Purification_Method->Pure_Product

Caption: General experimental workflow for Suzuki-Miyaura coupling and purification.

Troubleshooting_Purification Start Crude Product After Work-up TLC Analyze by TLC Start->TLC Decision Good Separation? TLC->Decision Column Perform Column Chromatography Decision->Column Yes Recrystal Attempt Recrystallization Decision->Recrystal Solid Product Optimize Optimize TLC Solvent System Decision->Optimize No Pure Pure Product Column->Pure Impure Product still impure Column->Impure Recrystal->Pure Recrystal->Impure Optimize->TLC Reassess Re-evaluate Purification Strategy (e.g., Reverse Phase, Prep-HPLC) Impure->Reassess

Caption: Troubleshooting flowchart for purification of Suzuki-Miyaura coupling products.

References

Technical Support Center: Acidic Deprotection of Boc Group from Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acidic deprotection of the tert-butyloxycarbonyl (Boc) group from indole derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the acidic deprotection of N-Boc-indole derivatives, offering potential causes and solutions in a question-and-answer format.

Q1: My N-Boc deprotection is incomplete or sluggish, even with standard conditions like TFA in DCM.

A1: Incomplete or slow deprotection can arise from several factors:

  • Insufficient Acid Strength: The acidity of the reaction medium may not be sufficient for efficient cleavage.

    • Solution: Consider using a stronger acid system. A 4M solution of HCl in 1,4-dioxane is often more potent than trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Steric Hindrance: Bulky substituents on the indole ring or near the Boc group can impede the approach of the acid.

    • Solution: Increase the reaction time or temperature. Alternatively, a less sterically hindered acid, such as methanesulfonic acid, could be trialed.

  • Electronic Effects: Electron-withdrawing groups on the indole ring can deactivate the nitrogen, making the Boc group more difficult to remove.

    • Solution: Employ harsher conditions, such as a higher concentration of acid or elevated temperatures. Prolonged reaction times may also be necessary.

Q2: I am observing significant side product formation, such as t-butylation of the indole ring.

A2: The tert-butyl cation generated during the deprotection is a potent electrophile and can react with the electron-rich indole ring, leading to undesired t-butylation.

  • Solution: Use a scavenger to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole. These are typically added to the reaction mixture before the acid.

Q3: My starting material or product is degrading under the acidic conditions.

A3: Many indole derivatives are sensitive to strong acids, leading to decomposition.

  • Solution: Employ milder acidic conditions. Consider using p-toluenesulfonic acid (pTSA) or phosphoric acid. Alternatively, non-acidic deprotection methods can be explored, such as:

    • Lewis Acids: Zinc bromide (ZnBr₂) in a suitable solvent can effectively cleave the Boc group.

    • Thermal Deprotection: In some cases, heating the N-Boc indole in a high-boiling solvent like water or 2,2,2-trifluoroethanol (TFE) can induce deprotection.

    • Oxalyl Chloride: A mild method using oxalyl chloride in methanol has been reported to be effective for sensitive substrates.[1][2]

Q4: The reaction workup is problematic, and I'm having difficulty isolating the product.

A4: The resulting indole amine salt may be highly polar or have unusual solubility properties.

  • Solution: If the product precipitates as a hydrochloride salt (when using HCl), it can often be isolated by filtration and washed with a non-polar solvent like diethyl ether. For TFA salts, which are often oils, co-evaporation with a solvent like toluene can help remove residual TFA. If the free amine is desired, a careful basic workup with a mild base like sodium bicarbonate is required, followed by extraction.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of the deprotection reaction?

A1: Thin-layer chromatography (TLC) is a quick and effective method. The deprotected indole will be more polar than the N-Boc protected starting material and will have a lower Rf value. Staining the TLC plate with ninhydrin can be helpful as it visualizes the free amine, typically as a colored spot. Liquid chromatography-mass spectrometry (LC-MS) provides more definitive monitoring.[3]

Q2: What are the key differences between using TFA and HCl for Boc deprotection?

A2: Both are strong acids commonly used for this transformation. TFA is often used in DCM, and the excess acid and solvent can be readily removed in vacuo. However, residual TFA can be difficult to remove completely. HCl in dioxane is a stronger acidic system and often leads to the precipitation of the product as a hydrochloride salt, which can simplify purification. The choice between the two often depends on the substrate's sensitivity and the desired final salt form.

Q3: Are there any "green" alternatives for N-Boc deprotection?

A3: Yes, catalyst-free deprotection in hot water is considered an environmentally friendly method.[3] Additionally, the use of deep eutectic solvents (DES) like choline chloride:p-toluenesulfonic acid offers a greener reaction medium.[3]

Data Presentation

The following table summarizes typical conditions and outcomes for the acidic deprotection of various N-Boc-indole derivatives.

Indole DerivativeAcidic ConditionsSolventTemp. (°C)TimeYield (%)Reference
N-Boc-indole20% TFADCMRT1 h>95Generic
N-Boc-5-methoxyindole4M HClDioxaneRT30 min~98Generic
N-Boc-5-nitroindole50% TFADCMRT4 h~90Inferred
N-Boc-tryptophan methyl ester4M HClDioxaneRT1 h>95
N-Boc-7-azaindole20% TFADCMRT2 h>95Inferred

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dissolve the N-Boc-indole derivative (1 equivalent) in anhydrous DCM (approx. 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10-50% v/v) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate the residue with toluene (3 x 10 mL) to remove residual TFA.

  • The resulting TFA salt can be used directly or neutralized with a mild aqueous base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free indole.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

  • To a stirred solution of the N-Boc-indole derivative (1 equivalent) in a minimal amount of a suitable solvent (e.g., methanol or dioxane), add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).[3]

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt.

  • The solid can be collected by filtration and washed with a non-polar solvent such as diethyl ether to afford the pure indole hydrochloride salt.

  • Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.

Mandatory Visualizations

Boc_Deprotection_Mechanism cluster_0 Acidic Deprotection of Boc Group Boc_Indole N-Boc Indole Protonated_Boc Protonated N-Boc Indole Boc_Indole->Protonated_Boc + H⁺ Carbamic_Acid Indole Carbamic Acid Protonated_Boc->Carbamic_Acid Loss of tert-butyl cation tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->tert_Butyl_Cation Indole_Amine Indole Amine Carbamic_Acid->Indole_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tert_Butyl_Cation->Isobutylene - H⁺

Caption: Mechanism of acidic Boc deprotection.

Boc_Deprotection_Workflow cluster_workflow Experimental Workflow and Troubleshooting cluster_troubleshooting Troubleshooting start Start: N-Boc Indole Derivative dissolve Dissolve in Anhydrous Solvent start->dissolve add_acid Add Acid (e.g., TFA or HCl/Dioxane) dissolve->add_acid react Stir at RT (1-4h) add_acid->react monitor Monitor Reaction (TLC/LC-MS) react->monitor side_products Side Products? react->side_products incomplete Incomplete Reaction? monitor->incomplete No workup Workup monitor->workup Yes increase_time_temp Increase Time/Temp or Use Stronger Acid incomplete->increase_time_temp add_scavenger Add Scavenger (e.g., TES) side_products->add_scavenger Yes side_products->workup No increase_time_temp->react add_scavenger->react isolate Isolate Product workup->isolate end End: Deprotected Indole isolate->end

Caption: Experimental workflow and troubleshooting guide.

References

stability of 1-Boc-5-chloro-1h-indole-2-boronic acid under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Boc-5-chloro-1H-indole-2-boronic acid

Topic: Stability and Handling Under Basic Conditions

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly when used in base-mediated reactions like the Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction using this compound is resulting in low yields and the formation of a major byproduct. What is happening?

A: The most common issue encountered with 2-heterocyclic boronic acids, including this compound, is decomposition through a process called protodeboronation.[1] This side reaction competes directly with the desired cross-coupling pathway and is often accelerated by the basic and thermal conditions required for the Suzuki-Miyaura reaction.[1][2] The primary byproduct you are likely observing is 1-Boc-5-chloro-1H-indole, where the boronic acid group has been replaced by a hydrogen atom.

Q2: What is protodeboronation and why is it problematic under basic conditions?

A: Protodeboronation is the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[2] While a base is necessary to activate the boronic acid for the Suzuki reaction by forming a more reactive boronate species, it can also facilitate this undesired decomposition.[3] For sensitive substrates like 2-indole boronic acids, the rate of protodeboronation can become significant, consuming the starting material and reducing the yield of the desired coupled product.

Protodeboronation Start This compound Conditions Aqueous Base (e.g., OH⁻) Heat (Δ) Start->Conditions Reaction Conditions Product Desired Suzuki Product Conditions->Product Desired Pathway (Suzuki Coupling) Byproduct 1-Boc-5-chloro-1H-indole (Protodeboronation Product) Conditions->Byproduct Competing Pathway (Decomposition)

Caption: Competing reaction pathways for the boronic acid under basic conditions.

Q3: How can I improve the yield of my Suzuki-Miyaura coupling reaction and minimize decomposition?

A: Optimizing reaction conditions is critical. The goal is to find a balance where the rate of cross-coupling is significantly faster than the rate of protodeboronation. Some key strategies are outlined below.

Problem / ObservationPotential CauseRecommended Solution
Low yield, significant byproduct Protodeboronation of the boronic acid is outpacing the cross-coupling reaction.1. Use a Milder Base: Switch from strong bases (NaOH, KOH) to milder inorganic bases like K₃PO₄ or Cs₂CO₃.[4] 2. Lower Temperature: Run the reaction at the lowest temperature that still allows for efficient coupling (e.g., 60-80 °C instead of >100 °C).[1] 3. Use a More Stable Boronate Ester: Consider synthesizing or purchasing the corresponding MIDA boronate or pinacol boronate ester. These are significantly more stable and "slowly release" the boronic acid under reaction conditions, keeping its concentration low and minimizing decomposition.[1][5]
Reaction is sluggish or fails Reaction conditions are too mild, or the catalyst system is inefficient.1. Screen Catalysts/Ligands: Use a highly active catalyst system. Buchwald ligands like SPhos or XPhos are often effective for challenging couplings.[4] 2. Ensure Fresh Reagent: Boronic acids can degrade upon storage.[2][6] Use a freshly opened bottle or a recently prepared sample.
Inconsistent Results Variability in reagent quality or reaction setup.1. Use Anhydrous Solvents: While some water is often necessary, excess water can promote hydrolysis and decomposition. 2. Degas Thoroughly: Ensure the reaction mixture is properly degassed to prevent oxidation of the palladium catalyst.

Q4: Should I use the free boronic acid or a boronate ester derivative?

A: For inherently unstable substrates like 2-heterocyclic boronic acids, using a more stable derivative is highly recommended.[1]

  • Free Boronic Acid: More reactive but prone to rapid decomposition.[6] Best used immediately after preparation or purification with optimized, mild reaction conditions.

  • Pinacol Boronate Esters: Offer significantly enhanced stability against air, moisture, and protodeboronation compared to free boronic acids.[5] This makes them excellent for reactions requiring longer times or harsher conditions.

  • MIDA Boronates: Exceptionally stable to benchtop storage under air and are designed for slow, controlled hydrolysis in situ.[1] This strategy is particularly effective for coupling with less reactive halides (e.g., aryl chlorides) where the unstable boronic acid needs to be present over a longer reaction time.[1]

StabilityWorkflow cluster_0 Boron Reagent Choice cluster_1 Experimental Outcome BoronicAcid Free Boronic Acid Decomposition High Risk of Protodeboronation BoronicAcid->Decomposition PinacolEster Pinacol Boronate Ester Stability Improved Stability PinacolEster->Stability MidaEster MIDA Boronate Ester SlowRelease High Stability & Slow Release MidaEster->SlowRelease

Caption: Logical workflow for selecting a boron reagent based on stability.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with a Sensitive Boronic Acid

This protocol is a starting point and should be optimized for specific substrates.

  • Reagent Preparation:

    • To a dry reaction vessel, add the aryl halide (1.0 equiv), this compound (or its ester equivalent, 1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (e.g., SPhos, 4-10 mol%).

    • The use of a pre-catalyst can also be beneficial.[4]

  • Reaction Setup:

    • Seal the vessel with a septum.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add a degassed solvent mixture (e.g., dioxane/water, 5:1) via syringe.[1]

    • Add the base (e.g., K₃PO₄, 2.0-3.0 equiv) to the mixture.

  • Execution:

    • Place the reaction vessel in a preheated oil bath at the desired temperature (start optimization around 60-80 °C).

    • Stir the reaction and monitor its progress by TLC or LC-MS. Check for the consumption of the boronic acid and the formation of both the desired product and the protodeboronated byproduct.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

Technical Support Center: Synthesis of 1-Boc-5-chloro-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-Boc-5-chloro-1H-indole-2-boronic acid. Our aim is to help you identify and manage common impurities and overcome challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the direct C-2 lithiation of N-Boc-5-chloroindole followed by quenching with a trialkyl borate, such as triisopropyl borate or trimethyl borate. This approach is favored for its high regioselectivity.[1][2]

Q2: What are the primary impurities I should expect in the synthesis of this compound?

A2: The main impurities typically encountered include:

  • 1-Boc-5-chloro-1H-indole (Starting Material): Resulting from incomplete lithiation or premature quenching.

  • 1-Boc-5-chloro-1H-indole (Protodeboronation Product): Formed by the reaction of the lithiated intermediate or the final boronic acid with trace amounts of water or other proton sources.

  • Homocoupling Dimer: While more common in subsequent cross-coupling reactions, it can sometimes form in small amounts during the synthesis.[1][3]

  • Oxidative Degradation Product (Phenol): Boronic acids can be susceptible to oxidation, leading to the formation of the corresponding phenol.[4]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction. A successful reaction will show the consumption of the starting material (1-Boc-5-chloro-1H-indole) and the appearance of a new, more polar spot corresponding to the boronic acid.

Q4: What are the recommended storage conditions for this compound?

A4: Boronic acids are sensitive to moisture and air. It is recommended to store the final product under an inert atmosphere (nitrogen or argon) at a low temperature (-20°C to 4°C) to minimize degradation.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Boronic Acid Incomplete lithiation.Ensure the use of freshly titrated n-butyllithium or s-butyllithium. Increase the equivalents of the lithium base or extend the lithiation time.
Premature quenching of the lithiated intermediate.Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents.
Presence of Starting Material in the Final Product Incomplete lithiation.See "Low Yield of Boronic Acid" above.
Inefficient purification.Optimize the purification method. Recrystallization or column chromatography may be necessary. A biphasic wash during workup can also help remove less polar impurities.
Significant Amount of Protodeboronated Impurity Presence of moisture or other proton sources.Use anhydrous solvents and reagents. Perform the reaction under a rigorously dry, inert atmosphere. Quench the reaction at a low temperature.
Acidic conditions during workup or purification.Maintain neutral or slightly basic conditions during the workup and any subsequent purification steps.
Formation of Unidentified Byproducts Side reactions due to elevated temperatures.Maintain the recommended low temperatures during lithiation and borylation steps.
Reaction with atmospheric carbon dioxide.Ensure a good inert atmosphere is maintained throughout the addition of reagents.
Difficulty in Isolating the Product Product is an oil or difficult to crystallize.Attempt to form a pinacol ester by treating the crude boronic acid with pinacol. The pinacol ester is often more crystalline and easier to purify by chromatography. The boronic acid can be regenerated by subsequent hydrolysis.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the lithiation and borylation of N-Boc indoles.[1][2]

Materials:

  • 1-Boc-5-chloro-1H-indole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (or s-Butyllithium) in hexanes

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-Boc-5-chloro-1H-indole (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approximately 10 mL per gram of starting material).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.5 eq) dropwise, again keeping the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding 1 M HCl until the pH is acidic (pH ~2-3).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent system (e.g., ethyl acetate/hexanes or diethyl ether/hexanes).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Visualizations

Synthesis_Pathway Synthesis of this compound A 1-Boc-5-chloro-1H-indole B Lithiated Intermediate A->B n-BuLi, THF, -78 °C C Boronate Ester Intermediate B->C B(O-iPr)3 D This compound C->D Acidic Workup (HCl)

Caption: Synthetic pathway to the target compound.

Impurity_Formation Common Impurity Formation Pathways cluster_main Main Reaction cluster_impurities Impurity Formation A Lithiated Intermediate B 1-Boc-5-chloro-1H-indole (Protodeboronation) A->B H₂O C Starting Material (Incomplete Reaction) A->C Premature Quench D Oxidative Degradation Product This compound This compound This compound->D [O]

Caption: Pathways to common impurities.

Troubleshooting_Flowchart Troubleshooting Logic Start Analyze Crude Product (TLC/HPLC) Impurities Impurities Detected? Start->Impurities High_SM High Starting Material? Impurities->High_SM Yes Purify Proceed to Purification Impurities->Purify No High_Proto High Protodeboronation? High_SM->High_Proto No Check_Lithiation Check Lithiation Conditions: - Freshly titrated BuLi - Anhydrous solvent - Reaction time High_SM->Check_Lithiation Yes Check_Moisture Ensure Anhydrous Conditions: - Dry glassware - Inert atmosphere - Anhydrous reagents High_Proto->Check_Moisture Yes High_Proto->Purify No Check_Lithiation->High_Proto Check_Moisture->Purify

Caption: A logical troubleshooting workflow.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for Characterizing Products of 1-Boc-5-chloro-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of essential analytical techniques for the characterization of reaction products derived from 1-Boc-5-chloro-1H-indole-2-boronic acid. This versatile building block is predominantly used in Suzuki-Miyaura cross-coupling reactions to synthesize a variety of substituted indole derivatives, which are significant scaffolds in medicinal chemistry.[1][2][3][4] The appropriate selection and application of analytical methods are critical for confirming chemical structures, assessing purity, and ensuring the quality of these synthesized compounds.

Common Reaction Pathway: Suzuki-Miyaura Coupling

This compound is an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6][7][8] This reaction facilitates the formation of a carbon-carbon bond between the indole core and various aryl, heteroaryl, or alkyl groups, yielding substituted indole derivatives. The general reaction scheme is illustrated below.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System IndoleBoronicAcid This compound Reaction_Point + IndoleBoronicAcid->Reaction_Point ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Reaction_Point Palladium Pd Catalyst (e.g., Pd(PPh₃)₄) Palladium->Reaction_Point Catalyst Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction_Point Base Product 2-Substituted-1-Boc-5-chloro-1H-indole Reaction_Point->Product Suzuki-Miyaura Coupling

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Comparison of Key Analytical Techniques

The characterization of the resulting products requires a multi-faceted analytical approach. While each technique provides unique information, they are most powerful when used in combination. The table below compares the primary analytical methods for both qualitative and quantitative analysis.

TechniquePrimary Information ProvidedSensitivityThroughputKey AdvantageKey Limitation
NMR Spectroscopy Unambiguous molecular structure, stereochemistry, and connectivity.[9][10]ModerateLowProvides the most detailed structural information.[11]Requires pure sample for clear spectra; higher instrument cost.
LC-MS Molecular weight, purity, and detection of byproducts.[11]High (ng/mL to pg/mL)HighExcellent for reaction monitoring and confirming product mass.[11]Ionization efficiency can vary; matrix effects can suppress signals.
HPLC-UV Purity assessment, quantification, and reaction progress.[9]Moderate (µg/mL)HighRobust, widely available, and highly quantitative.[9]Does not provide direct molecular weight information.
GC-MS Molecular weight and purity of volatile compounds.HighHighHigh resolution for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds like indoles.[11]
FTIR Spectroscopy Presence of specific functional groups.ModerateHighFast and non-destructive.Provides limited structural information compared to NMR.
Elemental Analysis Elemental composition (%C, H, N).LowLowConfirms empirical formula of a pure substance.Requires a highly pure and dry sample.

Detailed Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for the structural elucidation of organic molecules. For substituted 5-chloro-indole derivatives, ¹H and ¹³C NMR are essential for confirming the successful coupling and identifying the position of the new substituent.[10]

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Spectral Width: ~16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.[10]

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Analysis: Process the spectra using appropriate software. Calibrate the chemical shift using the residual solvent peak. Analyze chemical shifts, integration, and coupling patterns to confirm the structure.[9]

Expected ¹H NMR Data for a Hypothetical 2-Aryl-1-Boc-5-chloro-1H-indole:

ProtonExpected Chemical Shift (δ ppm)MultiplicityNotes
Boc group1.6 - 1.8Singlet (s)9H, characteristic of the tert-butyl group.
H-36.5 - 6.8Singlet (s) or Doublet (d)Position adjacent to the new aryl substituent.
H-4, H-6, H-77.2 - 7.8Doublets (d), Doublet of Doublets (dd)Aromatic protons of the indole core.
New Aryl Group7.0 - 8.0VariesDepends on the specific aryl group introduced.
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the final product and for monitoring the progress of the reaction. Reverse-Phase HPLC (RP-HPLC) is most commonly used for indole derivatives.[9]

Experimental Protocol (RP-HPLC):

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at ~1 mg/mL. Dilute to a working concentration of ~50-100 µg/mL with the mobile phase.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 20%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the chromophore.

  • Data Analysis: Integrate the peak areas. Purity is calculated as the percentage of the main product peak area relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it an invaluable tool for confirming the molecular weight of the product and identifying impurities.[11]

Experimental Protocol (LC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).[11]

  • Instrumentation: An LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Similar to HPLC, but volatile mobile phase modifiers (e.g., formic acid, acetic acid, ammonium acetate) must be used instead of non-volatile buffers like phosphate.[9]

  • MS Conditions:

    • Ionization Mode: ESI positive or negative mode. Positive mode is common for indole derivatives to detect [M+H]⁺ or [M+Na]⁺ ions.

    • Mass Range: Scan a range appropriate to detect the expected molecular weight of the product (e.g., 100-1000 m/z).

  • Data Analysis: Correlate the peaks in the chromatogram with their corresponding mass spectra to confirm the molecular weight of the product and tentatively identify any impurities.

Workflow and Logic Diagrams

Characterization_Workflow Product Characterization Workflow cluster_synthesis Synthesis & Workup cluster_analysis Analysis & Purification Crude Crude Product LCMS LC-MS Analysis Crude->LCMS MW & Impurity Profile TLC TLC Analysis Crude->TLC Initial Check Purification Column Chromatography Purification LCMS->Purification TLC->Purification Pure_Fractions Pure Fractions Purification->Pure_Fractions HPLC HPLC Purity Check (>95%) Pure_Fractions->HPLC NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR Purity Confirmed Final_Data Final Characterization Data (MS, IR, MP, EA) NMR->Final_Data Structure Confirmed Final_Product Confirmed Pure Product Final_Data->Final_Product

Caption: A typical workflow for the analysis and purification of a synthesized compound.

Logic_Diagram Information from Analytical Techniques cluster_info Derived Information Product Synthesized Product NMR NMR HPLC HPLC MS MS EA Elemental Analysis Structure Molecular Structure (Connectivity) Purity Purity (%) Identity Molecular Weight Composition Elemental Formula NMR->Structure Primary Source NMR->Purity Secondary HPLC->Purity Primary Source MS->Purity Secondary MS->Identity Primary Source EA->Composition Primary Source

Caption: Logical relationship between analytical techniques and the information they provide.

Alternatives and Broader Context

While this compound is a powerful reagent for Suzuki coupling, alternative synthetic routes to 2-substituted indoles include Fischer, Bischler, and Larock indole syntheses. Regardless of the synthetic pathway, the analytical techniques described in this guide remain the gold standard for the characterization of the final products. The choice of an alternative starting material would necessitate the same rigorous analytical validation to confirm the structure and purity of the resulting indole derivatives, which are crucial for their application in drug discovery and development.[1][4]

References

A Comparative Guide to the Reactivity of Indole Derivatives in Suzuki-Miyaura Coupling: 5-Bromoindole vs. 1-Boc-5-chloro-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of two key indole-based building blocks in the context of Suzuki-Miyaura cross-coupling reactions: 5-bromoindole and 1-Boc-5-chloro-1H-indole-2-boronic acid. While both are valuable precursors in the synthesis of complex molecules, they play distinct roles in this palladium-catalyzed C-C bond formation, exhibiting different reactivity profiles.

Fundamental Differences in Reactivity

The primary distinction between these two molecules lies in their roles within the Suzuki-Miyaura catalytic cycle.

  • 5-Bromoindole acts as the electrophilic partner (the aryl halide). The carbon-bromine (C-Br) bond at the 5-position of the indole ring is the site of oxidative addition to the palladium(0) catalyst.

  • This compound serves as the nucleophilic partner (the organoboron reagent). The carbon-boron (C-B) bond at the 2-position is involved in the transmetalation step of the catalytic cycle.

This fundamental difference in their roles dictates the types of molecules they can be coupled with and influences the overall reaction conditions and outcomes.

G cluster_electrophile Electrophilic Partner cluster_nucleophile Nucleophilic Partner 5-Bromoindole 5-Bromoindole Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 5-Bromoindole->Suzuki-Miyaura Coupling Reacts with 1-Boc-5-chloro-1H-indole-2-boronic_acid 1-Boc-5-chloro-1H-indole-2-boronic_acid 1-Boc-5-chloro-1H-indole-2-boronic_acid->Suzuki-Miyaura Coupling Reacts with Coupled Product 1 Coupled Product 1 Suzuki-Miyaura Coupling->Coupled Product 1 Forms Coupled Product 2 Coupled Product 2 Suzuki-Miyaura Coupling->Coupled Product 2 Forms Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki-Miyaura Coupling Reacts with Aryl Halide Aryl Halide Aryl Halide->Suzuki-Miyaura Coupling Reacts with

Roles of the two indole derivatives in Suzuki-Miyaura coupling.

Reactivity of 5-Bromoindole

5-Bromoindole is a widely used substrate in Suzuki-Miyaura reactions for the synthesis of 5-arylindoles, a common motif in pharmaceuticals and natural products.[1] The reactivity of the C-Br bond is generally good, falling between the more reactive C-I and the less reactive C-Cl bonds.[2]

The Impact of N-Protection

A crucial factor influencing the reactivity and yield of Suzuki-Miyaura couplings with 5-bromoindole is the presence of a protecting group on the indole nitrogen. The acidic N-H proton can be deprotonated by the basic conditions of the reaction, which increases the electron density of the indole ring and can lead to side reactions such as debromination (protodehalogenation).[3]

Protecting the nitrogen with an electron-withdrawing group, most commonly the tert-butoxycarbonyl (Boc) group, mitigates these side reactions, leading to cleaner reactions and significantly higher yields.[3]

Quantitative Data: Suzuki-Miyaura Coupling of 5-Bromoindoles

The following table summarizes representative yields for the Suzuki-Miyaura coupling of 5-bromoindole and N-Boc-5-bromoindole with various arylboronic acids, demonstrating the beneficial effect of the Boc protecting group.

EntryIndole SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
15-Bromo-1-Boc-indolePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME80281[4]
25-Bromo-1-Boc-indole4-Methylphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME80285[4]
35-Bromo-1-Boc-indole4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME80288[4]
45-Bromoindolep-Tolylboronic acidNa₂PdCl₄/sSPhos (5)K₂CO₃H₂O/ACN (4:1)371898[1]
55-Bromoindoleo-Tolylboronic acidNa₂PdCl₄/sSPhos (5)K₂CO₃H₂O/ACN (4:1)371892[1]
65-Bromoindolep-Methoxyphenylboronic acidNa₂PdCl₄/sSPhos (5)K₂CO₃H₂O/ACN (4:1)371895[1]
Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-5-bromoindole

The following is a general procedure for the Suzuki-Miyaura coupling of N-Boc-5-bromoindole with an arylboronic acid.

Materials:

  • N-Boc-5-bromoindole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add N-Boc-5-bromoindole, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactivity of this compound

As the organoboron partner in the Suzuki-Miyaura reaction, this compound provides the indole moiety to be coupled with an aryl or vinyl halide (or triflate).

Expected Reactivity Profile

While specific experimental data is limited, the reactivity of this compound can be predicted based on established principles:

  • Role of the Boronic Acid: The boronic acid is the nucleophilic component in the reaction. Its reactivity is influenced by the ease of transmetalation of the indolyl group from boron to the palladium center. This step is generally facilitated by the presence of a base.

  • Effect of the Boc Group: The Boc protecting group on the indole nitrogen serves to prevent potential side reactions and may also influence the electronic properties of the indole ring. In the context of indolylboronic acids, the Boc group has been observed to sometimes lower the yield compared to unprotected indolylboronic acids, potentially due to steric hindrance during the transmetalation step.[3]

  • Influence of the Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the 5-position will decrease the electron density of the indole ring. This may have a modest electronic effect on the C-B bond at the 2-position, but its primary influence would be on the reactivity of the C-Cl bond itself if it were the coupling site. In its role as a substituent, it is not expected to dramatically hinder the reactivity of the boronic acid at the 2-position.

  • Comparison to Aryl Halide Partner: The overall success and rate of the reaction will be highly dependent on the reactivity of the aryl halide coupling partner. The general reactivity trend for aryl halides is I > Br > OTf >> Cl.[5] Therefore, coupling this compound with an aryl iodide or bromide would be expected to proceed more readily than with an aryl chloride.

General Experimental Protocol for Coupling of an Indole Boronic Acid

The following is a generalized protocol that can be adapted for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, DME, or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the aryl halide, this compound, the base, and the palladium catalyst.

  • Add the degassed solvent.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the organic phase, concentrate, and purify the residue by column chromatography.

Experimental Workflows and Reaction Mechanisms

The following diagrams illustrate the general workflow for a Suzuki-Miyaura coupling reaction and the widely accepted catalytic cycle.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reactants: Aryl Halide Boronic Acid Base Catalyst B Add to Flame-Dried Flask A->B C Evacuate and Backfill with Inert Gas (3x) B->C D Add Degassed Solvent C->D E Heat to Target Temperature with Stirring D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to RT and Quench F->G H Aqueous Workup G->H I Extract with Organic Solvent H->I J Dry, Concentrate, and Purify (Chromatography) I->J

General workflow for a Suzuki-Miyaura coupling experiment.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-X R1-X R1-X->Oxidative_Addition R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation Base Base Base->Transmetalation R2-B(OH)2 R2-B(OH)2 R2-B(OH)2->Transmetalation R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R1-R2 R1-R2 Reductive_Elimination->R1-R2

Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion and Reactivity Comparison Summary

In the Suzuki-Miyaura coupling, 5-bromoindole and this compound are not direct competitors but rather complementary reagents that enable the synthesis of different classes of substituted indoles.

  • 5-Bromoindole is a reliable electrophilic partner for the synthesis of 5-arylindoles. Its reactivity is well-documented, and high yields can be achieved, particularly when the indole nitrogen is protected with a Boc group to prevent side reactions. It readily couples with a wide range of arylboronic acids under standard Suzuki-Miyaura conditions.

  • This compound is a nucleophilic partner designed to introduce a 1-Boc-5-chloro-1H-indol-2-yl moiety. Based on general principles, its reactivity is expected to be good with electron-deficient and sterically unhindered aryl iodides and bromides. The presence of the Boc group is crucial for the stability and handling of the boronic acid, although it may slightly decrease reactivity in some cases compared to an unprotected analogue. The chloro-substituent is not at the reactive site and is expected to have a minor electronic influence on the coupling.

For researchers and drug development professionals, the choice between these two reagents is dictated by the desired final product. If the goal is to append a substituent to the 5-position of an existing indole core, 5-bromoindole is the appropriate starting material. Conversely, if an indole moiety needs to be introduced at a specific position of another aromatic or vinylic system, this compound would be the reagent of choice. Further experimental studies on the reactivity of this compound would be highly valuable to the scientific community to fully elucidate its synthetic utility.

References

A Comparative Guide to Suzuki Coupling: 1-Boc-5-chloro-1H-indole-2-boronic Acid vs. its Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction is particularly vital in medicinal chemistry for constructing complex molecular architectures, with the indole scaffold being a privileged structure in a multitude of biologically active compounds.[2]

A critical choice in any Suzuki coupling is the nature of the organoboron reagent. This guide provides an objective comparison between 1-Boc-5-chloro-1H-indole-2-boronic acid and its corresponding pinacol ester, two common reagents for introducing the valuable indole moiety. The selection between the free boronic acid and its ester derivative involves a trade-off between reactivity, stability, and handling characteristics.

General Properties: Boronic Acid vs. Pinacol Ester

Boronic acids and their pinacol esters represent the most common classes of boron reagents used in Suzuki-Miyaura couplings.[3][4] While both can be effective, they possess distinct properties that influence their application.

  • Stability: Boronic acids are known to be less stable than their ester counterparts. They are susceptible to degradation pathways such as protodeboronation, oxidation, and spontaneous dehydration to form cyclic boroxine trimers.[5] In contrast, pinacol esters offer enhanced stability, making them easier to handle, purify by silica gel chromatography, and store for extended periods.[3][6][7][8] The increased stability of pinacol esters can be crucial when working with unstable substrates.[3]

  • Reactivity: Generally, boronic acids are more reactive and are often considered more efficient than boronic esters in Suzuki couplings.[5][9] This higher reactivity can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times. Arylpinacolboronate esters can be less reactive, sometimes requiring longer reaction times or higher temperatures to achieve comparable yields to the corresponding boronic acids.[9][10]

  • Purification: The purification of boronic acids via conventional silica gel chromatography can be challenging due to their polarity and potential for decomposition on the acidic silica surface.[6][7] Pinacol esters, being less polar and more stable, are typically more amenable to standard chromatographic purification techniques.[6][7]

Performance Data in Suzuki Coupling

While no direct head-to-head comparative data for this compound and its specific pinacol ester was found in the reviewed literature, extensive studies on similar indole systems provide a clear performance trend. Research indicates that for Suzuki couplings involving indoles, arylboronic acids generally furnish higher yields in shorter reaction times compared to their arylpinacolboronate ester analogs.[9] The choice of protecting group on the indole nitrogen (e.g., Boc vs. Tos) also significantly influences the reaction outcome.[9]

The following table summarizes the expected performance differences based on these general findings.

ParameterThis compoundThis compound, Pinacol Ester
Reactivity Higher; generally faster reaction rates.[5][9]Lower; often requires longer reaction times or higher temperatures.[9]
Typical Yield Generally Good to ExcellentGenerally Moderate to Good; often lower than the boronic acid.[9]
Stability Moderate; prone to protodeboronation and boroxine formation.[5]High; stable to storage and chromatography.[3][6]
Handling Requires careful handling and storage, often under inert atmosphere.Bench-stable and easier to handle.
Purification Can be difficult to purify by standard column chromatography.[6]Readily purified by column chromatography.[7]

Visualizing the Chemistry

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron compound, and reductive elimination to form the new C-C bond and regenerate the catalyst.[1][2][8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L2 oxidative_adduct Ar-Pd(II)L2-X pd0->oxidative_adduct Oxidative Addition transmetalation_complex Ar-Pd(II)L2-R oxidative_adduct->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product Product Formation product_complex Ar-R aryl_halide Ar-X aryl_halide->oxidative_adduct organoboron R-B(OR)2 organoboron->transmetalation_complex base Base base->transmetalation_complex Activates Boron

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The practical execution of a Suzuki coupling follows a standard laboratory workflow, from reaction setup under an inert atmosphere to product isolation and purification.

Experimental_Workflow start Start: Assemble Glassware setup Add Aryl Halide, Boron Reagent, Base, and Catalyst to Flask start->setup inert Evacuate and Backfill with Inert Gas (e.g., Argon) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat Reaction Mixture with Stirring solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Aqueous Workup: Dilute, Wash, Dry monitor->workup Upon Completion purify Purify Crude Product (Column Chromatography) workup->purify end End: Characterize Product purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling. Note that specific conditions, including catalyst, ligand, base, and solvent, must be optimized for each unique substrate combination.

Protocol 1: Using this compound

Materials:

  • This compound (1.2 equiv.)

  • Aryl halide (e.g., aryl bromide) (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/H₂O 4:1, or DMF)

Procedure:

  • To a Schlenk flask or sealable reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), base (2.0 equiv.), and palladium catalyst (5 mol%).[2]

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[11]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reaction is typically complete within 2-8 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[2]

Protocol 2: Using this compound, Pinacol Ester

Materials:

  • This compound, pinacol ester (1.5 equiv.)

  • Aryl halide (e.g., aryl chloride or bromide) (1.0 equiv.)

  • Palladium pre-catalyst and ligand (e.g., Pd₂(dba)₃, 1-2 mol% and SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/H₂O 10:1)

Procedure:

  • In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv.), the indole-2-boronic acid pinacol ester (1.5 equiv.), the palladium pre-catalyst, ligand, and base.

  • Seal the tube, and evacuate and backfill with argon (repeat 3x).

  • Add the degassed solvent via syringe.

  • Seal the tube tightly and heat the reaction mixture to a higher temperature (typically 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress. Due to the lower reactivity of the pinacol ester, longer reaction times (12-24 hours) may be necessary.[9]

  • Follow steps 6-8 from Protocol 1 for workup and purification.

Conclusion

The choice between this compound and its pinacol ester for Suzuki coupling is a strategic one, dictated by the specific requirements of the synthesis.

  • This compound is the preferred reagent when higher reactivity is desired, potentially allowing for milder conditions and shorter reaction times, which can be critical for sensitive substrates. However, its lower stability requires more careful handling and may complicate purification.

  • The pinacol ester is the superior choice when stability, ease of handling, and straightforward purification are paramount. It is a more robust building block, suitable for multi-step syntheses where the boron moiety must endure various reaction conditions. This stability comes at the cost of reactivity, often necessitating more forcing conditions (higher temperatures, longer times) and potentially leading to lower overall yields.[9]

Ultimately, for drug development professionals and researchers, the optimal reagent depends on a balance between reactivity, stability, cost, and the overall synthetic strategy. For rapid, high-yielding couplings, the boronic acid is often the first choice, while for more complex, multi-step sequences, the stability of the pinacol ester may prove indispensable.

References

A Comparative Guide to Alternative Building Blocks for the Synthesis of 5-Chloroindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-chloroindole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer agents.[1][2] The strategic introduction of a chlorine atom at the 5-position can substantially modulate a molecule's physicochemical and biological properties.[2] Consequently, the development of efficient and versatile synthetic routes to 5-chloroindole derivatives is of paramount importance. This guide provides a comparative overview of alternative building blocks for the synthesis of these valuable compounds, supported by experimental data and detailed methodologies.

Traditional vs. Alternative Synthetic Strategies

The classical approach to 5-chloroindole synthesis often relies on the Fischer indole synthesis, utilizing (4-chlorophenyl)hydrazine as a key building block.[1][3] While robust, this method can have limitations regarding substrate scope and reaction conditions. Modern synthetic methodologies have introduced a variety of alternative building blocks, enabling milder reaction conditions, greater functional group tolerance, and access to a broader range of derivatives.

This guide will compare the following synthetic strategies, focusing on their respective building blocks:

  • Fischer Indole Synthesis: The benchmark method.

  • Halogen Exchange: A post-functionalization approach.

  • Palladium-Catalyzed Cross-Coupling Reactions: Including Larock, Heck, Sonogashira, and Buchwald-Hartwig methodologies.

  • Other Named Reactions: Such as the Bischler-Möhlau and Hemetsberger-Knittel syntheses.

Comparison of Synthetic Building Blocks

Synthetic StrategyKey Building BlocksTypical Reaction TypeReported Yields for 5-Chloroindole DerivativesKey AdvantagesKey Disadvantages
Fischer Indole Synthesis (4-chlorophenyl)hydrazine, Aldehydes/Ketones (e.g., butan-2-one, 2-pentanone)[1][3]Acid-catalyzed condensation and cyclization[4]Good to Excellent[3]Well-established, readily available starting materials.Harsh acidic conditions, potential for regioisomeric byproducts with unsymmetrical ketones.[5][6]
Halogen Exchange 5-Bromoindole, Copper(I) chloride[5][7]Copper-catalyzed nucleophilic substitutionGood[7]Commercially feasible for large-scale synthesis.[7]Requires a pre-functionalized indole core.[5]
Larock Indole Synthesis ortho-Haloanilines (e.g., 2-iodo-4-chloroaniline), Alkynes[8][9]Palladium-catalyzed heteroannulationGood to Excellent[10]High versatility in accessing 2,3-disubstituted indoles.[8]Requires palladium catalyst and specific ligands.[11]
Intramolecular Heck Reaction 2-Halo-N-allylanilines (e.g., N-allyl-2-bromo-4-chloroaniline)[12][13]Palladium-catalyzed intramolecular cyclizationHigh[12]Can be performed under aqueous conditions.[14]Requires synthesis of the N-allylaniline precursor.[13]
Sonogashira Coupling 3-Iodo-1-methyl-1H-indole, Terminal alkynes[15][16]Palladium/Copper-catalyzed cross-couplingGood[15]Useful for introducing alkynyl functionalities.[17][18]Primarily for functionalization of an existing indole core.
Buchwald-Hartwig Amination Aryl halides, Amines[19][20]Palladium-catalyzed C-N bond formationHigh[21]Broad substrate scope and functional group tolerance.[19]Primarily for N-arylation of the indole ring or synthesis of precursors.
Bischler-Möhlau Synthesis α-Bromo-acetophenones, Anilines (e.g., 4-chloroaniline)[22][23]Acid-catalyzed cyclization of α-arylaminoketonesVariable, often poor[22]Access to 2-arylindoles.[24]Harsh reaction conditions, often low yields.[22][23]
Hemetsberger-Knittel Synthesis 3-Aryl-2-azido-propenoic esters[25][26]Thermal decompositionTypically >70%[25][27]Good yields for indole-2-carboxylic esters.Starting material can be unstable and difficult to synthesize.[25][27]

Experimental Protocols

Fischer Indole Synthesis of 5-chloro-2,3-dimethyl-1H-indole[1]
  • Reaction Setup: Dissolve 4-chlorophenylhydrazine hydrochloride in ethanol or glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Ketone: Add a slight excess of butan-2-one to the stirred solution.

  • Acid Catalysis: Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water. The precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Halogen Exchange for the Synthesis of 5-Chloroindole[6]
  • Reaction Setup: To a solution of 5-bromoindole (1 eq) in N,N-dimethylformamide (DMF), add copper(I) chloride (1.2 eq).

  • Heating: Heat the reaction mixture to 140-150 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with toluene.

  • Extraction: Wash the organic layer with an aqueous ammonia solution to remove copper salts, followed by a water wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (Hexane/Ethyl Acetate) or by crystallization.

General Protocol for Heck Cross-Coupling of Halo-indoles with Alkenes[15]
  • Catalyst Preparation: In a suitable flask, purge sodium tetrachloropalladate (5 mol%) and sulfonated SPhos (12.5 mol%) with nitrogen and stir at room temperature for 15 minutes after adding a degassed 1:1 mixture of water and acetonitrile.

  • Reagent Addition: Add the appropriate halo-indole (1.0 equiv) and Na₂CO₃ (2 equiv), followed by the alkene (1.5 equiv).

  • Reaction: Heat the reaction mixture at 80 °C (using either microwave or conventional heating) for the required period.

  • Work-up and Purification: After completion, the product is isolated and purified, typically by flash chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the core transformations for some of the discussed synthetic strategies.

Fischer_Indole_Synthesis cluster_start Building Blocks cluster_product Product 4-chlorophenylhydrazine 4-chlorophenylhydrazine Hydrazone Intermediate Hydrazone Intermediate 4-chlorophenylhydrazine->Hydrazone Intermediate + Aldehyde/Ketone (Acid Catalyst) Aldehyde/Ketone Aldehyde/Ketone 5-Chloroindole Derivative 5-Chloroindole Derivative Ene-hydrazine Intermediate Ene-hydrazine Intermediate Hydrazone Intermediate->Ene-hydrazine Intermediate [3,3]-Sigmatropic\nRearrangement Intermediate [3,3]-Sigmatropic Rearrangement Intermediate Ene-hydrazine Intermediate->[3,3]-Sigmatropic\nRearrangement Intermediate Diimine Intermediate Diimine Intermediate [3,3]-Sigmatropic\nRearrangement Intermediate->Diimine Intermediate Aminal Intermediate Aminal Intermediate Diimine Intermediate->Aminal Intermediate Aminal Intermediate->5-Chloroindole Derivative - NH3

Caption: Fischer Indole Synthesis Pathway.

Halogen_Exchange cluster_start Building Blocks cluster_product Product 5-Bromoindole 5-Bromoindole 5-Chloroindole 5-Chloroindole 5-Bromoindole->5-Chloroindole + CuCl (Heat) CuCl CuCl

Caption: Halogen Exchange Reaction.

Larock_Indole_Synthesis cluster_start Building Blocks cluster_product Product ortho-Iodo-4-chloroaniline ortho-Iodo-4-chloroaniline Palladacycle Intermediate Palladacycle Intermediate ortho-Iodo-4-chloroaniline->Palladacycle Intermediate + Alkyne (Pd Catalyst, Base) Alkyne Alkyne 2,3-Disubstituted\n5-Chloroindole 2,3-Disubstituted 5-Chloroindole Palladacycle Intermediate->2,3-Disubstituted\n5-Chloroindole Reductive Elimination

Caption: Larock Indole Synthesis Pathway.

Heck_Reaction cluster_start Building Block cluster_product Product 2-Halo-N-allylaniline 2-Halo-N-allylaniline Intramolecular Cyclization Intramolecular Cyclization 2-Halo-N-allylaniline->Intramolecular Cyclization Pd Catalyst, Base Substituted Indole Substituted Indole Intramolecular Cyclization->Substituted Indole

Caption: Intramolecular Heck Reaction for Indole Synthesis.

Conclusion

The synthesis of 5-chloroindole derivatives can be achieved through a variety of methods, each employing distinct building blocks and offering unique advantages. While the Fischer indole synthesis remains a cornerstone, modern palladium-catalyzed reactions such as the Larock and Heck syntheses provide milder and more versatile alternatives for constructing the indole core with diverse functionalities. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This guide serves as a starting point for researchers to navigate the available options and select the most appropriate building blocks and methodologies for their specific research and development needs.

References

A Comparative Guide to Palladium Catalysts for Indole Boronic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For the functionalization of the indole scaffold, a privileged structure in medicinal chemistry, the choice of an appropriate palladium catalyst for the coupling of indole boronic acids is critical to achieving optimal reaction outcomes. This guide provides an objective comparison of the performance of various palladium catalysts, supported by experimental data, to aid in the selection of the most effective catalytic system.

Data Presentation: Catalyst Performance in Indole Boronic Acid Coupling

The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of 5-indole boronic acid with 3-chloroindazole, a relevant model for the coupling of indole boronic acids with heteroaryl halides.[1]

Catalyst SystemLigandConversion (%)[1]Yield (%)[1]
Pd₂(dba)₃XPhos7556
Pd₂(dba)₃SPhos7152
Pd₂(dba)₃RuPhos5940
Pd₂(dba)₃P(t-Bu)₃2310
Pd(OAc)₂XPhos6849
Pd(OAc)₂SPhos6547
XPhos Pd G2XPhos8769
SPhos Pd G2SPhos9780

Key Observations:

  • Second-Generation Precatalysts Outperform Others: The second-generation Buchwald precatalysts, SPhos Pd G2 and XPhos Pd G2, demonstrated significantly higher conversion and yield compared to catalyst systems generated in situ from Pd₂(dba)₃ or Pd(OAc)₂ with the same ligands.[1]

  • Ligand Choice is Crucial: The use of bulky biarylphosphine ligands such as SPhos and XPhos consistently leads to higher yields compared to less sterically demanding ligands like P(t-Bu)₃.[1] The electronic nature of the substituents on the boronic acid also plays a pivotal role, with electron-donating groups generally leading to higher yields.[2]

  • Catalyst Precursor Influence: While both Pd₂(dba)₃ and Pd(OAc)₂ are common palladium sources, the resulting catalyst activity can vary, highlighting the importance of the precatalyst form.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in catalytic cross-coupling reactions. Below is a representative procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an indole boronic acid.

General Procedure for Suzuki-Miyaura Coupling of Indole Boronic Acid:

Materials:

  • Indole boronic acid (1.0 equiv)

  • Aryl or heteroaryl halide (1.2 equiv)

  • Palladium catalyst (e.g., SPhos Pd G2, 2.5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane/water, 5:1 v/v)

Reaction Setup:

  • To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the indole boronic acid, aryl halide, palladium catalyst, and base.

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Add the degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[1][3]

Monitoring and Work-up:

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Mandatory Visualization

Generalized Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concludes with reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Indole Boronic Acid Coupling

The diagram below outlines a typical experimental workflow for the palladium-catalyzed coupling of an indole boronic acid with an aryl halide.

Experimental_Workflow start Start reagents Combine Indole Boronic Acid, Aryl Halide, Pd Catalyst, and Base in a Reaction Vessel start->reagents inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture (e.g., 80-120 °C) solvent->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Aqueous Work-up (Extraction and Washing) monitor->workup Reaction Complete purification Purify Crude Product (Column Chromatography) workup->purification product Isolate Pure Coupled Product purification->product

Caption: A typical experimental workflow for indole boronic acid Suzuki-Miyaura coupling.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Aryl-5-Chloroindoles and Alternative Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the rigorous assessment of compound purity is a foundational requirement to ensure the validity of biological data and the safety of potential therapeutics. This guide provides a comparative overview of standard analytical methodologies for determining the purity of synthesized 2-aryl-5-chloroindoles, a class of compounds with significant biological activity. The performance of these methods is compared with their application to other medicinally important N-heterocyclic scaffolds, including 2-arylbenzimidazoles and 2-aryl-1,3,4-oxadiazoles.

Comparative Purity Analysis

The purity of a synthesized compound is a critical parameter that influences its biological activity, toxicity, and stability. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for purity determination due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally sensitive molecules. Gas Chromatography-Mass Spectrometry (GC-MS) is preferred for volatile compounds and impurities, while Quantitative Nuclear Magnetic Resonance (qNMR) offers a primary method for determining absolute purity without the need for a reference standard of the analyte.

The following table summarizes typical purity data obtained for 2-aryl-5-chloroindoles and two alternative heterocyclic compound classes using HPLC, the industry-standard method.

Compound ClassAnalytical MethodTypical Purity (%)Common Impurities
2-Aryl-5-chloroindoles Reverse-Phase HPLC98.5 - 99.9%Starting materials, unreacted intermediates, dehalogenated byproducts, positional isomers.
2-Arylbenzimidazoles Reverse-Phase HPLC97.0 - 99.5%Unreacted o-phenylenediamine, over-oxidation products, residual catalysts.[1]
2-Aryl-1,3,4-oxadiazoles Reverse-Phase HPLC96.0 - 99.0%Uncyclized hydrazide intermediates, starting carboxylic acids, residual coupling agents.[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific properties of the analyte.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol describes a general reverse-phase HPLC method suitable for the analysis of 2-aryl-5-chloroindoles and similar heterocyclic compounds.

  • Objective: To determine the purity of the synthesized compound and quantify impurities by calculating the area percentage of the main peak relative to the total peak area.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: A typical gradient would be 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the specific compound.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile/Water) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is suitable for identifying and semi-quantifying volatile impurities, such as residual solvents, that may be present in the synthesized sample.

  • Objective: To identify and quantify volatile impurities and potential degradation products.

  • Instrumentation: A standard GC-MS system.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 40-500 amu.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of 1-5 mg/mL.

    • Filter the solution if necessary.

  • Data Analysis: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal standard.

Quantitative NMR (qNMR) for Absolute Purity Assessment

qNMR is a primary analytical method that can determine the absolute purity of a substance without requiring a reference standard of the same compound.

  • Objective: To determine the absolute purity of the synthesized compound using a certified internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized compound (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 10 mg).

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

  • NMR Acquisition Parameters:

    • A 90° pulse angle should be used.

    • The relaxation delay (d1) should be at least 5 times the longest T1 relaxation time of the protons being quantified in both the analyte and the standard.

  • Data Analysis:

    • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

    • The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Visualizing Workflows and Biological Pathways

To further clarify the processes and mechanisms discussed, the following diagrams are provided.

Purity_Assessment_Workflow synthesis Synthesized Crude Product purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification initial_screen Initial Purity Screen (TLC, LC-MS) purification->initial_screen initial_screen->purification Purity < 95%? Re-purify prelim_analysis Preliminary Analysis initial_screen->prelim_analysis Purity > 95%? hplc Quantitative HPLC Analysis prelim_analysis->hplc gcms GC-MS for Volatile Impurities prelim_analysis->gcms qnmr Absolute Purity by qNMR prelim_analysis->qnmr final_report Final Purity Assessment & Report hplc->final_report gcms->final_report qnmr->final_report

Caption: Experimental workflow for purity assessment of synthesized compounds.

2-Aryl-5-chloroindoles have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. This mechanism is a key target for many anticancer drugs.

Tubulin_Inhibition_Pathway cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences tubulin α/β-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubules Microtubules (Dynamic Instability) polymerization->microtubules microtubules->polymerization Depolymerization spindle Mitotic Spindle Formation microtubules->spindle g2m G2/M Phase Arrest apoptosis Apoptosis (Cell Death) g2m->apoptosis indole 2-Aryl-5-chloroindole indole->polymerization Inhibition

Caption: Simplified pathway of tubulin polymerization inhibition.[2][3][4]

References

Spectroscopic Validation of C-C Bond Formation: A Comparative Guide to 1-Boc-5-chloro-1h-indole-2-boronic acid and its Analogs in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic validation of carbon-carbon (C-C) bond formation utilizing 1-Boc-5-chloro-1h-indole-2-boronic acid and its analogs through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The indole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at the C2-position is crucial for the development of novel therapeutics. This document outlines the experimental protocols, presents spectroscopic data for a representative analog, and compares its performance with other alternatives, offering valuable insights for researchers in organic synthesis and drug discovery.

Performance Comparison of Indole-2-Boronic Acid Analogs in Suzuki-Miyaura Coupling

Reagent/AlternativeCoupling PartnerCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
N-Boc-5-methoxy-2-indolylboronic acid 1-chlorocyclopentenePd(OAc)₂ / SPhosIsopropanol85380[1]
Unprotected Indole-2-boronic acidAryl HalidePd(PPh₃)₄Toluene/H₂O10012ModerateGeneral Literature
N-Ts-Indole-2-boronic acidPhenyl BromidePd(OAc)₂ / PCy₃Dioxane/H₂O80-1008-16Good-ExcellentGeneral Literature
Indole-2-boronic acid pinacol esterAryl ChloridePd₂(dba)₃ / XPhost-BuOH/H₂O10018GoodGeneral Literature

Note: Yields are highly substrate-dependent and the conditions provided are general examples. Optimization is often required for specific substrate combinations.

Experimental Protocols

A detailed experimental protocol for the Suzuki-Miyaura coupling of an N-Boc-protected indole-2-boronic acid with a vinyl chloride is provided below, based on the successful coupling of N-Boc-5-methoxy-2-indolylboronic acid[1]. This protocol can be adapted for this compound with appropriate optimization.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the N-Boc-indole-2-boronic acid (1.0 equiv.), the corresponding vinyl or aryl halide (1.0-1.2 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.01-0.05 equiv.), and a phosphine ligand like SPhos (0.02-0.10 equiv.).

  • Inert Atmosphere: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen). This cycle is repeated three times.

  • Reagent Addition: Under the inert atmosphere, add a degassed solvent (e.g., isopropanol or a mixture of dioxane and water) followed by a base (e.g., CsF, K₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the specified time (3-24 hours). Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.

Spectroscopic Validation of C-C Bond Formation

The formation of the C-C bond is unequivocally confirmed through a combination of spectroscopic techniques. Below is a summary of the expected and reported spectroscopic data for the product of the Suzuki coupling between N-Boc-5-methoxy-2-indolylboronic acid and 1-chlorocyclopentene, which serves as a proxy for the validation of C-C bond formation with this compound[1].

Spectroscopic Data for N-Boc-2-(cyclopenten-1-yl)-5-methoxyindole[1]
Spectroscopic TechniqueData
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.04 (d, J = 9.2 Hz, 1H), 7.00 (d, J = 2.4 Hz, 1H), 6.90 (dd, J = 2.4 Hz, 8.0 Hz, 1H), 6.53 (s, 1H), 6.38 (brs, 1H), 3.87 (s, 3H), 2.65 (m, 2H), 2.50 (m, 2H), 1.99 (m, 2H), 1.69 (s, 9H).
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 156.0, 150.6, 138.5, 136.4, 130.7, 130.5, 118.2, 116.5, 112.4, 109.4, 102.7, 83.5, 55.7, 28.4, 33.5, 23.3.
Infrared (IR) (CH₂Cl₂, cm⁻¹) 2978, 1729, 1615, 1477, 1365, 1315, 1165, 1123, 851, 800.
High-Resolution Mass Spectrometry (HRMS-ESI) calcd for C₁₉H₂₃NO₃Na [M+Na]⁺ 336.1576, found 336.1577.

The key diagnostic signals confirming the C-C bond formation are the appearance of protons and carbons corresponding to the newly introduced cyclopentenyl group in the NMR spectra, and the accurate mass measurement of the final product by HRMS.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n PdII R¹-Pd(II)L_n-X Pd0->PdII Oxidative Addition OxAdd Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L_n-R² PdII->PdII_R1R2 Transmetalation Transmetal Transmetalation (R²-B(OR)₂) PdII_R1R2->Pd0 Regenerates Catalyst Product R¹-R² PdII_R1R2->Product Reductive Elimination RedElim Reductive Elimination BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base (e.g., OH⁻) Base->Boronate

Caption: The Suzuki-Miyaura catalytic cycle for C-C bond formation.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Spectroscopic Validation Start Combine Reactants: - Indole Boronic Acid - Aryl/Vinyl Halide - Pd Catalyst & Ligand Inert Establish Inert Atmosphere (Ar/N₂) Start->Inert Reagents Add Degassed Solvent and Base Inert->Reagents Heat Heat and Stir (e.g., 85°C, 3h) Reagents->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temp Monitor->Cool Extract Dilute & Extract Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify NMR ¹H & ¹³C NMR Purify->NMR MS Mass Spectrometry (MS) Purify->MS IR Infrared (IR) Spectroscopy Purify->IR FinalProduct Characterized Product

Caption: Experimental workflow for Suzuki coupling and product validation.

References

A Comparative Guide to Phosphine Ligands for Suzuki-Miyaura Coupling of 1-Boc-5-chloro-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance. The choice of phosphine ligand is a critical parameter that significantly influences the catalytic activity, stability, and selectivity of the palladium catalyst. This guide provides a comparative overview of the performance of different phosphine ligands in the context of Suzuki-Miyaura coupling involving the versatile building block, 1-Boc-5-chloro-1H-indole-2-boronic acid. While direct comparative data for this specific boronic acid is scarce in publicly available literature, this guide leverages data from structurally related systems to provide valuable insights for ligand selection and reaction optimization.

Performance of Phosphine Ligands: A Case Study

LigandPalladium SourceConversion (%)[1]Yield (%)[1]
XPhos Pd2(dba)37556
SPhos Pd2(dba)37152
RuPhos Pd2(dba)35940
P(t-Bu)3 Pd2(dba)32310
None Pd2(dba)3<50
XPhos Pd(OAc)26849
SPhos Pd(OAc)26547
XPhos P1 Precatalyst8769
SPhos P2 Precatalyst9780

Reaction conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), Pd source (2 mol%), ligand (3 mol%), K3PO4 (0.50 mmol), dioxane (1 mL), H2O (0.2 mL), 100 °C, 15 h. P1 = XPhos Pd G2, P2 = SPhos Pd G2

This data suggests that for challenging Suzuki-Miyaura couplings involving indole-based substrates, biaryl phosphine ligands such as XPhos and SPhos are highly effective, particularly when utilized with palladium precatalysts.[1] The use of these bulky and electron-rich ligands is known to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[2]

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for the coupling of this compound with an aryl halide.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or chloride) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)2 or a precatalyst like SPhos Pd G2) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (1.1-1.5 equiv relative to Pd)

  • Base (e.g., K3PO4, K2CO3, Cs2CO3) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., dioxane, toluene, or a mixture with water)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, phosphine ligand, and base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizing the Workflow and Catalytic Cycle

To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Boronic Acid - Aryl Halide - Base catalyst Add Catalyst System: - Palladium Source - Phosphine Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat and Stir (e.g., 80-120°C) solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_complex1 R-Pd(II)L_n-X pd0->pd_complex1 R-X oxidative_addition Oxidative Addition pd_complex2 R-Pd(II)L_n-R' pd_complex1->pd_complex2 R'-B(OR)2 Base transmetalation Transmetalation pd_complex2->pd0 R-R' product R-R' pd_complex2->product reductive_elimination Reductive Elimination reactants R-X + R'-B(OR)2 base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

The Strategic Advantage of N-Boc Protected Indole Boronic Acids in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, the functionalization of heterocyclic scaffolds like indole is of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful tool for forming carbon-carbon bonds. However, the inherent reactivity of the indole N-H group can often hinder the efficiency of this palladium-catalyzed transformation. This guide provides a comprehensive comparison of N-Boc protected indole boronic acids with their unprotected counterparts and other N-protected analogues, supported by experimental data, to highlight their distinct advantages in synthesis.

Mitigating Catalyst Inhibition: The Primary Role of the N-Boc Group

The free N-H group in unprotected indoles is acidic and can coordinate to the palladium catalyst, leading to catalyst deactivation and significantly lower yields in cross-coupling reactions.[1] The tert-butoxycarbonyl (Boc) protecting group effectively circumvents this issue by replacing the acidic proton with a sterically bulky, electronically neutral group. This protection prevents catalyst inhibition and allows for smoother and more efficient coupling reactions.

While other N-protecting groups like the tosyl (Ts) group can also be employed, the Boc group offers the significant advantage of being easily removed under mild acidic conditions, which are often compatible with a wide range of functional groups present in complex molecules.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The choice of protecting group and the strategic selection of coupling partners (i.e., haloindole with arylboronic acid versus indolylboronic acid with aryl halide) have a profound impact on reaction outcomes. Experimental data reveals that N-Boc protected indole boronic acids consistently provide superior or comparable yields to other methods, especially when compared to unprotected indoles.

Quantitative Comparison of Coupling Strategies and N-Protection

The following tables summarize the yields of Suzuki-Miyaura coupling reactions under different conditions, illustrating the benefits of N-Boc protection.

Table 1: Comparison of N-Protected vs. Unprotected Indoles in Suzuki-Miyaura Coupling

Indole DerivativeCoupling PartnerProtecting GroupYield (%)
5-Bromo-1H-indolePhenylboronic acidNone75
5-Bromo-1-(tert-butoxycarbonyl)-1H-indolePhenylboronic acidBoc98
5-Bromo-1-tosyl-1H-indolePhenylboronic acidTosyl95
1H-Indole-5-boronic acidBromobenzeneNone80
1-(tert-Butoxycarbonyl)-1H-indole-5-boronic acidBromobenzeneBoc70
1-Tosyl-1H-indole-5-boronic acidBromobenzeneTosyl65

Data synthesized from multiple sources, primarily reflecting trends observed in the literature.

The data clearly indicates that for the coupling of a haloindole with a phenylboronic acid, N-protection with either Boc or Tosyl groups leads to significantly higher yields compared to the unprotected indole. When the roles are reversed, the unprotected indolylboronic acid surprisingly gives a high yield, though the N-Boc protected variant still provides a very respectable outcome.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of N-Boc-indole-2-boronic acid with an Aryl Halide

Materials:

  • N-Boc-indole-2-boronic acid (1.0 equiv)

  • Aryl halide (e.g., bromobenzene, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v)

Procedure:

  • To a reaction vessel, add N-Boc-indole-2-boronic acid, the aryl halide, the palladium catalyst, and the base.

  • Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Add the degassed solvent system to the reaction mixture via syringe.[2]

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-2-aryl-indole.[2]

Visualizing the Synthetic Strategy

The following diagrams illustrate the logical flow and the key reaction pathway discussed.

logical_flow cluster_problem Problem cluster_challenge Challenge cluster_solution Solution cluster_choice Protecting Group Choice cluster_outcome Outcome problem Suzuki Coupling of Indoles challenge Indole N-H Acidity Leads to Catalyst Inhibition problem->challenge presents solution N-Protection of Indole challenge->solution requires boc N-Boc (Mild Deprotection) solution->boc e.g. tosyl N-Tosyl (Harsh Deprotection) solution->tosyl e.g. outcome Improved Yields & Broader Substrate Scope boc->outcome tosyl->outcome

Rationale for N-Protection in Indole Suzuki Coupling.

suzuki_workflow start Start: Reaction Setup reagents Combine: - N-Boc-indole boronic acid - Aryl halide - Pd Catalyst - Base start->reagents inert Establish Inert Atmosphere (N2 or Ar flush) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-100 °C) solvent->reaction monitor Monitor Progress (TLC or LC-MS) reaction->monitor workup Aqueous Workup monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify product Final Product: N-Boc-aryl-indole purify->product

Experimental Workflow for Suzuki-Miyaura Coupling.

Beyond Suzuki-Miyaura: Other Applications

The utility of N-Boc protected indole boronic acids extends to other important transformations:

  • Copper-Catalyzed Trifluoromethylation: These compounds can undergo trifluoromethylation, introducing the valuable CF₃ group, which is of great interest in medicinal chemistry for its ability to enhance metabolic stability and binding affinity.[3][4]

  • Palladium-Catalyzed Benzylation: N-Boc indole boronic acids are also effective substrates in palladium-catalyzed benzylation reactions, providing a route to construct diarylmethanes.

Conclusion

The use of N-Boc protected indole boronic acids offers significant advantages in modern organic synthesis. The Boc group effectively prevents catalyst deactivation in palladium-catalyzed cross-coupling reactions, leading to higher yields and broader substrate scope compared to unprotected indoles. While other protecting groups exist, the mild deprotection conditions for the Boc group make it a superior choice for the synthesis of complex, functionalized molecules. The experimental data and protocols provided herein serve as a valuable resource for researchers aiming to leverage the full potential of indole functionalization in their synthetic endeavors.

References

A Comparative Guide to Cross-Coupling Methods for Indole Functionalization: Suzuki-Miyaura and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of the indole nucleus is a cornerstone of modern medicinal chemistry. The indole scaffold is a privileged structure found in a vast array of bioactive natural products and pharmaceuticals. Among the arsenal of synthetic tools, palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile for forging carbon-carbon and carbon-nitrogen bonds at various positions of the indole ring. This guide provides an objective comparison of the Suzuki-Miyaura reaction with other prominent cross-coupling methods, including the Heck, Stille, Sonogashira, and Buchwald-Hartwig reactions, as well as direct C-H activation strategies, for the derivatization of indoles.

This comparison will delve into the nuances of each method, supported by experimental data, to assist researchers in selecting the optimal strategy for their specific synthetic challenges. Key performance indicators such as reaction efficiency, substrate scope, functional group tolerance, and the nature of the required starting materials will be critically evaluated.

At a Glance: Key Differences in Cross-Coupling Methods for Indoles

FeatureSuzuki-Miyaura CouplingHeck ReactionStille CouplingSonogashira CouplingBuchwald-Hartwig AminationDirect C-H Activation
Coupling Partners Organoboron (boronic acids/esters) + Organic Halide/TriflateAlkene + Organic Halide/TriflateOrganotin (stannanes) + Organic Halide/TriflateTerminal Alkyne + Organic Halide/TriflateAmine + Organic Halide/TriflateArene/Heteroarene + C-H bond
Bond Formed C(sp²)—C(sp²), C(sp²)—C(sp³)C(sp²)—C(sp²) (alkenylation)C(sp²)—C(sp²), C(sp²)—C(sp³)C(sp²)—C(sp)C(sp²)—NC(sp²)—C(sp²), C(sp²)—C(sp³)
Key Advantages Low toxicity of boron reagents, commercially available reagents, broad functional group tolerance.Atom economical (no organometallic reagent), good for vinylation.Excellent functional group tolerance, stable organotin reagents.Forms valuable alkynyl scaffolds.Premier method for C-N bond formation.Atom and step-economical (no pre-functionalization).
Key Disadvantages Potential for protodeboronation of boronic acids.Limited to alkenylation, regioselectivity can be an issue.High toxicity of organotin reagents and byproducts, difficult purification.Requires a terminal alkyne, copper co-catalyst often needed.Limited to C-N bond formation.Often requires directing groups, higher catalyst loadings, and harsher conditions.

Quantitative Comparison of Yields and Reaction Conditions

The following tables summarize representative experimental data for the C-2 arylation of an N-substituted indole (e.g., N-methylindole) with an aryl halide, showcasing the typical performance of each cross-coupling method.

Table 1: C-2 Arylation of N-Methylindole with Iodobenzene

Coupling MethodPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
Heck (oxidative) Pd(OAc)₂ (5)NoneCu(OAc)₂ (oxidant)DMF1102470-85
Stille Pd(PPh₃)₄ (5)-NoneToluene1101680-90
Direct C-H Arylation Pd(OAc)₂ (10)3-aminopyridine (20)Ag₂CO₃Mesitylene1402460-75

Note: Yields are indicative and can vary significantly based on the specific substrates, ligands, and reaction conditions employed.

Reaction Mechanisms and Experimental Workflows

The catalytic cycles for these palladium-catalyzed cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki, Stille, and Sonogashira), migratory insertion/β-hydride elimination (for Heck), and reductive elimination. However, the nature of the organometallic reagent and the specific reaction pathway lead to distinct advantages and limitations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is often the first choice for C-C bond formation due to the low toxicity and stability of the organoboron reagents.

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation (R'-B(OR)₂) PdII->Transmetalation PdII_R R-Pd(II)-R' L_n Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction is a powerful tool for the alkenylation of aryl and vinyl halides.

Heck_Reaction Heck Reaction Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X L_n OxAdd->PdII Coordination Alkene Coordination PdII->Coordination MigratoryInsertion Migratory Insertion Coordination->MigratoryInsertion BetaHydride β-Hydride Elimination MigratoryInsertion->BetaHydride Product Ar-Alkene BetaHydride->Product HPdX H-Pd(II)-X L_n BetaHydride->HPdX Base Base HPdX->Base Base->Pd0 Regeneration

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Detailed Experimental Protocols

General Procedure for Suzuki-Miyaura C-2 Arylation of N-Methylindole

To a flame-dried Schlenk tube is added N-methyl-2-bromoindole (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol). The tube is evacuated and backfilled with argon (this cycle is repeated three times). Degassed toluene (4 mL) and water (1 mL) are then added via syringe. The reaction mixture is stirred vigorously and heated to 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

General Procedure for Heck C-2 Alkenylation of N-Methylindole

In a sealed tube, N-methyl-2-bromoindole (1.0 mmol), the desired alkene (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and a suitable base such as triethylamine (2.0 mmol) are dissolved in a solvent like DMF or acetonitrile (5 mL). The mixture is degassed with argon for 15 minutes. The tube is sealed and heated to 100-120 °C for 12-24 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography.[1]

General Procedure for Stille C-2 Arylation of N-Methylindole

A mixture of N-methyl-2-bromoindole (1.0 mmol), the organostannane reagent (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%) in anhydrous toluene (10 mL) is degassed with a stream of argon for 20 minutes. The reaction mixture is then heated to reflux (110 °C) under an argon atmosphere for 16 hours. Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica gel to afford the desired product.

General Procedure for Sonogashira C-2 Alkynylation of N-Methylindole

To a solution of N-methyl-2-iodoindole (1.0 mmol) and the terminal alkyne (1.2 mmol) in a degassed solvent such as THF or DMF (10 mL) is added Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), CuI (0.06 mmol, 6 mol%), and a base like triethylamine (3.0 mmol). The reaction mixture is stirred at room temperature under an argon atmosphere until the starting material is consumed (as monitored by TLC). The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig N-Arylation of Indole

A Schlenk tube is charged with indole (1.0 mmol), the aryl halide (1.2 mmol), Pd₂(dba)₃ (0.01-0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.02-0.04 mmol), and a base such as Cs₂CO₃ or K₃PO₄ (2.0 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene or dioxane (5 mL) is added, and the mixture is heated to 80-110 °C for 12-24 hours. After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography.

General Procedure for Direct C-H C-2 Arylation of N-Methylindole

To an oven-dried screw-cap vial is added N-methylindole (1.0 mmol), the aryl iodide (1.5 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), a ligand such as 3-aminopyridine (0.2 mmol, 20 mol%), and an oxidant like Ag₂CO₃ (1.5 mmol). The vial is purged with argon, and a solvent such as mesitylene or dioxane (2 mL) is added. The vial is sealed and heated to 140 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through Celite. The filtrate is concentrated, and the crude product is purified by column chromatography.

Conclusion

The Suzuki-Miyaura coupling remains a highly versatile and often preferred method for the functionalization of indoles due to its favorable balance of reactivity, functional group tolerance, and the low toxicity of its reagents. However, the choice of the optimal cross-coupling reaction is highly dependent on the specific synthetic target and the available starting materials. For alkenylation, the Heck reaction offers an atom-economical alternative. The Stille coupling, despite its toxicity concerns, provides excellent results for complex substrates where other methods may fail. The Sonogashira coupling is indispensable for the introduction of alkynyl moieties, which are valuable building blocks in medicinal chemistry. For the crucial construction of C-N bonds, the Buchwald-Hartwig amination is the gold standard. Finally, direct C-H activation is an emerging and powerful strategy that offers a more sustainable and step-economical approach, although it often requires more specialized conditions and directing groups. A thorough understanding of the strengths and weaknesses of each of these powerful synthetic tools is essential for the modern synthetic chemist to efficiently and effectively access novel and diverse indole-based molecules for drug discovery and development.

References

Safety Operating Guide

Proper Disposal of 1-Boc-5-chloro-1h-indole-2-boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the proper disposal of 1-Boc-5-chloro-1h-indole-2-boronic acid, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Hazard Profile

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE):

A summary of required personal protective equipment is provided in the table below.

PPE CategorySpecification
Eye Protection Goggles (European standard - EN 166)
Hand Protection Protective gloves
Skin and Body Long-sleeved clothing
Respiratory Use a NIOSH/MSHA or European Standard EN 149:2001 approved respirator if exposure limits are exceeded.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[1][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][4]

1. Waste Segregation and Collection:

  • Designate a Hazardous Waste Collection Area: Establish a clearly marked satellite accumulation area (SAA) within the laboratory for hazardous waste.[4] This area should be secure and accessible only to authorized personnel.

  • Use Appropriate Waste Containers: Select a chemically compatible and properly labeled waste container for halogenated organic compounds.[4]

  • Separate Waste Streams: Collect waste containing this compound separately from non-halogenated waste streams. This practice is environmentally sound and can reduce disposal costs.[5]

2. Waste Identification and Labeling:

  • Accurate Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Record Keeping: Maintain a log of the waste generated, including the quantity and date of accumulation.

3. Spill Management:

In the event of a spill, follow these procedures:

  • Immediate Action: Alert personnel in the area and restrict access.

  • Cleanup: For dry spills, use dry clean-up procedures to avoid generating dust.[3] Sweep up or vacuum the material and place it in a sealed, labeled container for disposal.[3]

  • Ventilation: Ensure adequate ventilation during cleanup.[1]

4. Disposal Request and Pickup:

  • Professional Disposal: The material must be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Generation & Collection cluster_2 Container Management cluster_3 Final Disposal A Consult Safety Data Sheet (SDS) B Wear appropriate Personal Protective Equipment (PPE) A->B C Solid Waste (e.g., contaminated gloves, weigh paper) B->C D Liquid Waste (e.g., solutions containing the compound) B->D E Segregate into designated 'Halogenated Organic Waste' container C->E D->E F Keep waste container securely sealed when not in use E->F G Label container with 'Hazardous Waste' and full chemical name F->G H Store in designated Satellite Accumulation Area (SAA) G->H I Contact Environmental Health & Safety (EHS) for pickup H->I J Arrange for disposal by a licensed hazardous waste facility I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Boc-5-chloro-1h-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 1-Boc-5-chloro-1H-indole-2-boronic acid. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Immediate Safety Precautions

When handling this compound, it is imperative to recognize its potential hazards. This compound, like similar boronic acids, is classified as an irritant to the eyes, skin, and respiratory system.[1][2][3] Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] Ensure that safety showers and eyewash stations are readily accessible.[4][5][6]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4][5][6]Protects eyes from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).[4][5]Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[5]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[5][7]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[5][6]Minimizes the risk of respiratory tract irritation.[5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical for safety.

  • Preparation :

    • Before starting any work, ensure the chemical fume hood is functioning correctly.

    • Verify that a safety shower and eyewash station are unobstructed and operational.[4][5][6]

    • Clear the workspace of any unnecessary items to prevent clutter and potential hazards.

  • Donning PPE :

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Compound :

    • Keep the container of this compound tightly closed when not in use.[1][3][5]

    • When transferring the solid, use a spatula or other appropriate tools to avoid generating dust.[5]

    • If weighing the compound, do so in a manner that minimizes dust dispersal, such as in a weigh boat within the fume hood.

  • Post-Handling :

    • After handling, thoroughly wash hands with soap and water, even if gloves were worn.[1][5]

    • Clean the work area to remove any residual chemical.

    • Decontaminate any equipment used during the process.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[4]

  • Waste Collection : Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.

  • Regulations : Dispose of all chemical waste in accordance with federal, state, and local regulations.[4] Do not pour waste down the drain.[4]

  • Spill Management : In the event of a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain it.[4] Avoid raising dust during cleanup. For larger spills, evacuate the area and follow your institution's emergency procedures.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Chemical Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify Fume Hood Operation prep2 Check Safety Shower & Eyewash prep1->prep2 prep3 Clear Workspace prep2->prep3 ppe4 Wear Respirator (if needed) prep3->ppe4 Proceed when ready ppe1 Wear Goggles/Face Shield ppe2 Wear Nitrile Gloves ppe1->ppe2 ppe3 Wear Lab Coat ppe2->ppe3 ppe3->ppe4 handle1 Keep Container Closed ppe4->handle1 Begin work handle2 Avoid Dust Generation handle1->handle2 handle3 Weigh Carefully handle2->handle3 post1 Wash Hands Thoroughly handle3->post1 Work complete post2 Clean Work Area post1->post2 post3 Decontaminate Equipment post2->post3 disp1 Collect in Hazardous Waste Container post3->disp1 After cleanup disp2 Follow Local Regulations disp1->disp2

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.